2,1-Benzisothiazole-3-carboxylic acid
Description
The exact mass of the compound 2,1-Benzisothiazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,1-Benzisothiazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1-Benzisothiazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,1-benzothiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZCXJYVNFLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482207 | |
| Record name | 2,1-Benzisothiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34250-66-3 | |
| Record name | 2,1-Benzisothiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1-benzothiazole-3-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,1-Benzisothiazole-3-carboxylic Acid
Introduction: The Significance of the 2,1-Benzisothiazole Scaffold
The 2,1-benzisothiazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science. Unlike its more common 1,2-isomer, the 2,1-benzisothiazole scaffold possesses a unique electronic distribution and steric profile, making it a compelling target for the development of novel therapeutic agents and functional materials. The introduction of a carboxylic acid functionality at the 3-position further enhances its utility, providing a handle for derivatization, salt formation, and modulation of physicochemical properties such as solubility and bioavailability. This guide provides a comprehensive overview of a robust synthetic route to 2,1-benzisothiazole-3-carboxylic acid and a detailed analysis of its characterization.
Strategic Approach to Synthesis: A Multi-Step Pathway
While various methods exist for the synthesis of benzisothiazole derivatives, a reliable and adaptable route to 2,1-benzisothiazole-3-carboxylic acid can be envisioned through a multi-step sequence starting from readily available precursors. The proposed pathway leverages a classical Sandmeyer reaction, a powerful tool for the introduction of a cyano group, followed by a straightforward hydrolysis to the desired carboxylic acid. This approach offers a logical and experimentally feasible strategy for obtaining the target compound.
Proposed Synthetic Pathway
The synthesis of 2,1-benzisothiazole-3-carboxylic acid can be achieved in three key steps starting from 3-amino-2,1-benzisothiazole:
-
Diazotization of 3-amino-2,1-benzisothiazole to form the corresponding diazonium salt.
-
Cyanation of the diazonium salt via a Sandmeyer reaction to yield 3-cyano-2,1-benzisothiazole.
-
Hydrolysis of the nitrile to the final product, 2,1-benzisothiazole-3-carboxylic acid.
Caption: Proposed synthetic pathway for 2,1-benzisothiazole-3-carboxylic acid.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on well-established chemical transformations and are presented with the insights of an experienced scientist. Adherence to safety precautions is paramount.
Part 1: Diazotization of 3-Amino-2,1-benzisothiazole
The initial step involves the conversion of the primary amino group of 3-amino-2,1-benzisothiazole into a diazonium salt. This reaction is temperature-sensitive and must be performed at low temperatures to prevent the premature decomposition of the diazonium intermediate.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-2,1-benzisothiazole (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt. This solution should be used immediately in the next step.
Part 2: Sandmeyer Reaction for the Synthesis of 3-Cyano-2,1-benzisothiazole
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the substitution of a diazonium group with a variety of nucleophiles, in this case, a cyanide group.[1][2] The use of a copper(I) cyanide catalyst is crucial for the success of this transformation.[3][4]
Protocol:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool this cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the cyanide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-cyano-2,1-benzisothiazole, which can be purified by column chromatography or recrystallization.
Part 3: Hydrolysis of 3-Cyano-2,1-benzisothiazole
The final step is the hydrolysis of the nitrile functionality to the carboxylic acid.[5][6] This is typically achieved under acidic conditions with heating.[7]
Protocol:
-
Place the purified 3-cyano-2,1-benzisothiazole (1.0 eq) in a round-bottom flask.
-
Add a solution of aqueous sulfuric acid (e.g., 50% v/v) in excess.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration. If no precipitate forms, carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 3-4 to induce precipitation.
-
Wash the collected solid with cold water to remove any remaining acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,1-benzisothiazole-3-carboxylic acid.
Characterization of 2,1-Benzisothiazole-3-carboxylic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the analysis of structurally related molecules and general principles of spectroscopy.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₅NO₂S |
| Molecular Weight | 179.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be a high-melting solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzisothiazole ring and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the fused ring system.
-
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
13.0 - 14.0 (s, 1H): This very downfield and broad singlet is characteristic of a carboxylic acid proton.
-
7.5 - 8.5 (m, 4H): A series of multiplets corresponding to the four protons on the benzene ring. The exact chemical shifts and coupling constants will depend on the electronic environment of each proton.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be a key diagnostic signal at the downfield end of the spectrum.
-
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~165-175: Carbonyl carbon of the carboxylic acid.
-
~120-150: Aromatic and heterocyclic carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carboxylic acid and the benzisothiazole core.
-
Predicted IR (ATR, cm⁻¹):
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Predicted MS (ESI-):
-
m/z: 178.0 [M-H]⁻ (Calculated for C₈H₄NO₂S⁻: 178.00)
-
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the successful and verified production of the target compound.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Specific Hazards:
-
Cyanide Salts (CuCN, KCN): These are highly toxic and can be fatal if ingested or absorbed through the skin. Use with extreme caution and have a cyanide antidote kit readily available.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care to avoid skin and eye contact.
-
Organic Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin.
-
Conclusion
This technical guide outlines a comprehensive and scientifically sound approach to the synthesis and characterization of 2,1-benzisothiazole-3-carboxylic acid. By following the detailed protocols and utilizing the predicted characterization data as a benchmark, researchers and drug development professionals can confidently produce and verify this valuable heterocyclic compound for further investigation and application. The provided insights into the causality behind the experimental choices aim to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the process as needed.
References
-
PubChem. 1,2-Benzisothiazole-3-carboxylic acid. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
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PubMed. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]
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L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
SpectraBase. 2,1-benzisothiazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [https://www.researchgate.net/publication/23429399_Complete_H-1_and_C-13_NMR_spectral_assignment_of_benzod]isothiazole_derivatives_and_of_an_isoindole_isoster]([Link])
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MDPI. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][9]Thiazin-4-One Derivatives. [Link]
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PMC - NIH. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]
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Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
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Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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ResearchGate. Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. [Link]
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Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. [Link]
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ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
PubChem. 1,2-Benzisothiazol-3(2H)-one. [Link]
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Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
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R&D Chemicals. 2,1-Benzisothiazole-3-carboxylic acid, suppliers and manufacturers. [Link]
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- 9. guidechem.com [guidechem.com]
Spectroscopic Analysis of 2,1-Benzisothiazole-3-Carboxylic Acid: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Definitive Spectral Data
In the landscape of molecular characterization, the precise and unambiguous determination of a compound's structure is paramount. For novel or specialized molecules such as 2,1-benzisothiazole-3-carboxylic acid, this relies on a comprehensive analysis of its spectroscopic data. This guide was intended to provide a detailed walkthrough of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. However, an exhaustive search of scientific literature and spectral databases has revealed a notable absence of publicly available, complete experimental spectra for 2,1-benzisothiazole-3-carboxylic acid.
While data for analogous structures, such as 1,2-benzisothiazole derivatives and other heterocyclic carboxylic acids, are available, relying on such information for a definitive guide would compromise the principles of scientific integrity and field-proven accuracy that this document aims to uphold. Extrapolation from related compounds can provide educated estimations, but it cannot replace the empirical evidence derived from the actual spectra of the target molecule.
Therefore, this guide will proceed by outlining the theoretical principles and expected spectral characteristics for 2,1-benzisothiazole-3-carboxylic acid, based on established knowledge of its constituent functional groups and structural motifs. This approach will provide a robust framework for researchers who have synthesized this compound and are seeking to interpret their own experimental data. We will detail the anticipated chemical shifts, absorption bands, and fragmentation patterns, grounding these predictions in the extensive data available for related structures.
It is our firm belief that a transparent acknowledgment of the data landscape is crucial for maintaining the high standards of scientific discourse. We encourage researchers in possession of the experimental spectra for 2,1-benzisothiazole-3-carboxylic acid to contribute to the collective scientific knowledge by publishing their findings.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2,1-Benzisothiazole-3-carboxylic acid comprises a bicyclic heteroaromatic system, where a benzene ring is fused to an isothiazole ring, with a carboxylic acid substituent at the 3-position.
Molecular Structure of 2,1-Benzisothiazole-3-Carboxylic Acid
Caption: Structure and atom numbering of 2,1-benzisothiazole-3-carboxylic acid.
The spectroscopic analysis of this molecule will be dictated by the interplay of the aromatic benzothiazole core and the carboxylic acid functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,1-benzisothiazole-3-carboxylic acid is expected to exhibit distinct signals for the aromatic protons and the carboxylic acid proton.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | 10.0 - 13.0 | broad singlet | 1H | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding. This signal may exchange with D₂O.[1] |
| Ar-H | 7.0 - 8.5 | multiplet | 4H | The four protons on the benzene ring will appear in the aromatic region. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the fused isothiazole ring and the carboxylic acid group. Protons ortho to the sulfur and nitrogen atoms are likely to be the most deshielded. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,1-benzisothiazole-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Reference the spectrum using the residual solvent peak. Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| -COOH | 165 - 185 | The carbonyl carbon of the carboxylic acid is expected in this downfield region.[1][2] |
| Ar-C | 110 - 150 | The aromatic carbons of the benzisothiazole core will resonate in this range. The chemical shifts will be influenced by the heteroatoms and the carboxylic acid substituent. |
| C-S / C-N | ~150 - 170 | The carbons directly attached to the sulfur and nitrogen atoms in the isothiazole ring are expected to be significantly deshielded. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. The chemical shifts will indicate the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2400 - 3400 | Strong, very broad | This very broad absorption is a characteristic feature of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][4][5] |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, sharp | The position of the carbonyl stretch can be influenced by conjugation. For an aromatic carboxylic acid, this band might appear at a slightly lower frequency (1680-1700 cm⁻¹). |
| C=N (Isothiazole) | ~1600 - 1650 | Medium | The C=N stretching vibration of the isothiazole ring is expected in this region. |
| C=C (Aromatic) | ~1450 - 1600 | Medium to weak | Multiple bands are expected for the C=C stretching vibrations within the benzene ring. |
| C-O (Carboxylic Acid) | ~1210 - 1320 | Medium | The C-O stretching vibration of the carboxylic acid. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000 - 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): The molecular weight of 2,1-benzisothiazole-3-carboxylic acid (C₈H₅NO₂S) is approximately 179.19 g/mol . A prominent molecular ion peak is expected at m/z = 179.
-
Key Fragmentation Patterns:
-
Loss of -OH: A peak at m/z = 162, corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH: A peak at m/z = 134, corresponding to the loss of the entire carboxylic acid group. This would result in the formation of the 2,1-benzisothiazole cation.[6]
-
Decarbonylation: Subsequent loss of CO from the [M-OH]⁺ fragment could lead to a peak at m/z = 134.
-
Illustrative Fragmentation Pathway
Caption: A simplified, expected fragmentation pathway for 2,1-benzisothiazole-3-carboxylic acid.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method that will induce fragmentation. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
-
Analysis: The resulting mass spectrum will show the relative abundance of different fragment ions, which can be pieced together to confirm the structure.
Conclusion and Future Outlook
The spectroscopic analysis of 2,1-benzisothiazole-3-carboxylic acid, while currently based on theoretical predictions and data from analogous compounds, provides a clear roadmap for researchers working with this molecule. The expected NMR, IR, and MS data present a unique spectral fingerprint that should allow for its unambiguous identification.
The availability of complete and verified experimental data for this compound in the public domain would be a valuable contribution to the field of heterocyclic chemistry. Such data would not only confirm the predictions laid out in this guide but also serve as a crucial reference point for the synthesis and characterization of new derivatives with potential applications in medicinal chemistry and materials science.
References
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
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An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. (2023, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Conformational and structural analysis of 2-allyl-1,2-benzisothiazol-3(2H). (2008, September 23). CORE. Retrieved January 17, 2026, from [Link]
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Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. Retrieved January 17, 2026, from [Link]
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Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022, December 29). ACG Publications. Retrieved January 17, 2026, from [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][7]Thiazin-4-One Derivatives. (2023, May 9). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 17, 2026, from [Link]
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Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2022, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 17, 2026, from [Link]
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IR Chart. (n.d.). Retrieved January 17, 2026, from [Link]
-
IR Absorption Table. (n.d.). Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 2,1-Benzisothiazole-3-carboxylic Acid: Physicochemical Properties and Synthetic Methodologies
Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of 2,1-benzisothiazole-3-carboxylic acid, a heterocyclic compound of increasing interest to the pharmaceutical and agrochemical industries. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a foundational understanding of this molecule's characteristics. The guide details its structural features, physicochemical parameters, and reactivity, alongside a discussion of relevant synthetic pathways and experimental protocols for its characterization.
Introduction
Heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the benzisothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. 2,1-Benzisothiazole-3-carboxylic acid, a key derivative, serves as a versatile starting material for the synthesis of novel bioactive molecules. A thorough understanding of its fundamental physical and chemical properties is paramount for its effective utilization in the design and development of new chemical entities. This guide aims to consolidate the available information on 2,1-benzisothiazole-3-carboxylic acid, providing a critical resource for scientists working with this compound.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence its suitability for various synthetic transformations and its pharmacokinetic and pharmacodynamic profiles.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C8H5NO2S | [1] |
| Molecular Weight | 179.19 g/mol | [1] |
| CAS Number | 34250-66-3 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data for the 2,1-isomer is not readily available. The related 1,2-benzisothiazol-3(2H)-one has a melting point of 154-158 °C. | [2][3] |
| Boiling Point | Data not available. |
Solubility Profile
While specific quantitative solubility data for 2,1-benzisothiazole-3-carboxylic acid is not extensively documented, a qualitative assessment can be inferred based on its structure and the properties of similar aromatic carboxylic acids.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The polar carboxylic acid group imparts some water solubility, but the larger, nonpolar benzisothiazole ring system is expected to limit it. |
| Aqueous Base (e.g., 5% NaOH, 5% NaHCO3) | Soluble | The acidic carboxylic acid group will be deprotonated by a base to form a more soluble carboxylate salt. |
| Methanol, Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the carboxylic acid group. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Moderately Soluble | A polar aprotic solvent that should be capable of dissolving the compound to a reasonable extent. |
| Dichloromethane (DCM), Chloroform | Sparingly to Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar carboxylic acid group. |
The solubility in aqueous solutions is expected to be highly pH-dependent, increasing significantly at pH values above its pKa.
Acidity (pKa)
Spectral Properties
Detailed experimental spectra for 2,1-benzisothiazole-3-carboxylic acid are not widely published. The following are predicted spectral characteristics based on the functional groups present in the molecule.
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The spectrum should display eight distinct signals. The carbonyl carbon of the carboxylic acid is anticipated to resonate in the range of 165-185 ppm. The aromatic carbons will appear in the typical region of 120-150 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid should be observed around 1700-1725 cm⁻¹. Additional peaks in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. A significant fragment would likely be the loss of the carboxyl group (M-45), resulting in a peak at m/z = 134.
Chemical Properties and Reactivity
The chemical reactivity of 2,1-benzisothiazole-3-carboxylic acid is primarily dictated by the carboxylic acid functional group and the aromatic benzisothiazole ring system.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety allows for a variety of chemical transformations, making it a valuable handle for the synthesis of derivatives.
Caption: Key reactions of the carboxylic acid group of 2,1-benzisothiazole-3-carboxylic acid.
Reactivity of the Benzisothiazole Ring
The benzisothiazole ring is an aromatic system and can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing carboxylic acid group and the heteroatoms in the isothiazole ring.
Synthesis
The synthesis of 2,1-benzisothiazole-3-carboxylic acid and its derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted precursors. A generalized synthetic workflow is presented below.
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2,1-benzisothiazole-3-carboxylic acid CAS number 34250-66-3
An In-Depth Technical Guide to 2,1-Benzisothiazole-3-Carboxylic Acid (CAS: 34250-66-3)
Executive Summary
This technical guide provides a comprehensive overview of 2,1-benzisothiazole-3-carboxylic acid (CAS: 34250-66-3), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document distinguishes the 2,1-benzisothiazole scaffold from its more common and commercially prevalent 1,2-isomer, detailing the unique physicochemical properties, synthesis strategies, and analytical characterization of the title compound. While direct biological data for this specific acid is limited, this guide synthesizes available research on closely related derivatives to explore its potential as a core scaffold for developing novel therapeutic agents. We will delve into the known antimicrobial and genotoxic properties of its analogues, providing a foundation for future research and drug development endeavors. Safety protocols and forward-looking research directions are also discussed to equip scientists with the necessary knowledge for its handling and exploration.
The 2,1-Benzisothiazole Scaffold: An Introduction
The benzisothiazole framework consists of a benzene ring fused to a thiazole ring. The orientation of the sulfur and nitrogen atoms within the five-membered ring dictates the isomerism, leading to significant differences in chemical stability, reactivity, and biological activity. The subject of this guide, 2,1-benzisothiazole, is structurally distinct from the more widely studied 1,2-benzisothiazole, which is the core of industrial biocides and the artificial sweetener saccharin.[1][2] Understanding this isomeric difference is critical for any researcher entering this chemical space.
The placement of the nitrogen and sulfur atoms directly influences the electron distribution within the heterocyclic ring, affecting its aromaticity and interaction with biological targets. The 2,1-isomer, with the sulfur atom adjacent to the benzene fusion, presents a unique electronic profile that warrants dedicated investigation.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research, particularly in drug development, where factors like solubility and lipophilicity are paramount.
Key Properties
The following table summarizes the core physicochemical properties of 2,1-benzisothiazole-3-carboxylic acid.
| Property | Value | Source |
| CAS Number | 34250-66-3 | [3] |
| Molecular Formula | C₈H₅NO₂S | [3] |
| Molecular Weight | 179.19 g/mol | [3] |
| Topological Polar Surface Area | 78.4 Ų | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Heavy Atom Count | 12 | [3] |
Analytical Characterization
Precise analytical characterization is essential to confirm the identity and purity of a synthesized compound. The expected spectroscopic data for 2,1-benzisothiazole-3-carboxylic acid are outlined below.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for the carboxylic acid functional group: a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations will also be present.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum should display signals corresponding to the four protons on the benzene ring, typically in the aromatic region (δ 7.0-8.5 ppm). A highly deshielded, broad singlet corresponding to the acidic proton of the carboxylic acid is expected at δ 10-13 ppm.[4]
-
¹³C NMR Spectroscopy : The carbon NMR will show eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing at δ 165-185 ppm. The remaining signals will correspond to the carbons of the benzisothiazole ring system.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry should reveal a molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 179).
Synthesis and Derivatization Strategies
While numerous synthesis methods exist for the 1,2-benzisothiazole core, often starting from thiosalicylic acid or 2-mercaptobenzamides, the synthesis of the 2,1-isomer requires a different strategic approach.[5][6][7][8] The literature on the specific synthesis of 2,1-benzisothiazole-3-carboxylic acid is sparse; however, a plausible retro-synthetic analysis suggests pathways involving the cyclization of functionalized anilines.
Proposed Synthetic Workflow
A logical approach to synthesizing the target molecule involves the construction of the 2,1-benzisothiazole ring system from a suitable ortho-substituted aniline precursor. The following workflow illustrates a conceptual pathway.
Causality in Synthesis Design: The choice of starting material is critical. An ortho-aminothiophenol or a related structure provides the necessary nitrogen and sulfur atoms in the correct positions relative to the benzene ring for the desired 2,1-fusion upon cyclization. The side chain at the position that will become C3 of the final ring must be a group that can be readily converted to a carboxylic acid, such as a nitrile or an ester, which can be hydrolyzed in a final step.
Derivatization for Drug Discovery
The true value of 2,1-benzisothiazole-3-carboxylic acid in a research context is its role as a versatile intermediate. The carboxylic acid moiety serves as a chemical handle for creating libraries of derivatives, such as amides and esters, through standard coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize biological activity and pharmacokinetic properties.
Biological Activity and Therapeutic Potential
Direct studies on the biological effects of 2,1-benzisothiazole-3-carboxylic acid are not widely reported. However, research on its close analogues provides compelling evidence that this scaffold is biologically active and holds therapeutic potential.
Antimicrobial and Genotoxic Properties of Derivatives
A key study evaluated the in vitro antimicrobial and genotoxic properties of a series of 2,1-benzisothiazole derivatives, including those with 3-ethylacetate and 3-amino substitutions.[9] These compounds are directly accessible from the parent carboxylic acid via esterification and Curtius (or a similar) rearrangement, respectively.
-
Antimicrobial Activity : The study found that most derivatives displayed low activity against bacteria and fungi.[9] However, one specific derivative showed relatively high activity against Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae, indicating that the scaffold is capable of exerting significant antimicrobial effects with appropriate substitution.[9]
-
Genotoxic Properties : Several derivatives, particularly those containing an aromatic nitro group or an unsubstituted amino group at the 3-position, showed DNA-damaging activity in a Bacillus subtilis rec-assay and mutagenicity in the Salmonella-microsome assay.[9] This finding is critical for drug development, as it highlights a potential liability that must be engineered out of any therapeutic candidate. In contrast, 3-alkylamino derivatives were not found to be active, suggesting a clear SAR.[9]
Safety, Handling, and Toxicology
No specific safety data sheet (SDS) is publicly available for 2,1-benzisothiazole-3-carboxylic acid. Therefore, it must be handled with the standard precautions applied to novel research chemicals of unknown toxicity.
Recommended Handling Protocols
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10]
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.
Trustworthiness of Protocol: This self-validating safety protocol is based on established best practices for handling research chemicals where full toxicological data is unavailable. By assuming a conservative risk profile, researchers can minimize exposure and ensure a safe laboratory environment.
Future Research Directions
The 2,1-benzisothiazole-3-carboxylic acid scaffold represents a promising starting point for new discoveries. Future research should be directed towards several key areas:
-
Optimized Synthesis : Development and publication of a robust, high-yield, and scalable synthesis protocol for the title compound.
-
SAR Exploration : Synthesis of a diverse library of amide and ester derivatives to systematically probe the structure-activity relationship for antimicrobial activity while minimizing or eliminating the genotoxicity observed in early analogues.
-
Broad Biological Screening : Evaluation of the compound and its derivatives against a wider range of biological targets. The benzisothiazole class has been associated with enzyme inhibition, including HIV-1 reverse transcriptase, suggesting that novel activities may be uncovered.[12][13]
-
Toxicological Assessment : A comprehensive toxicological profile, including cytotoxicity and in vivo studies, is necessary for any derivative that shows promise as a therapeutic lead.
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][14]Thiazin-4-One Derivatives. (2024). National Institutes of Health (NIH). [Link]
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Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino-. (1994). PubMed. [Link]
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The Benzisothiazole Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzisothiazole scaffold, a bicyclic heterocyclic system, represents a cornerstone in the edifice of medicinal and industrial chemistry. Its journey from an accidental discovery in the late 19th century to its current status as a privileged structure in drug design is a testament to the blend of serendipity, meticulous scientific inquiry, and the relentless pursuit of novel molecular architectures with therapeutic potential. This guide provides a comprehensive exploration of the discovery and history of benzisothiazole compounds, detailing the foundational synthetic strategies and their evolution, thereby offering a deep perspective for researchers engaged in the chemical sciences.
The Dawn of an Era: The Serendipitous Discovery of Saccharin
The story of benzisothiazoles begins not with the parent heterocycle, but with one of its most famous derivatives: saccharin. In 1879, in the laboratory of Professor Ira Remsen at Johns Hopkins University, Russian chemist Constantin Fahlberg was investigating the oxidation of o-toluenesulfonamide, a coal tar derivative.[1] The narrative of the discovery is a classic tale of scientific serendipity. Fahlberg, having finished his work for the day, noticed an intensely sweet taste on his hand and later on his food.[1] Tracing the source of this sweetness back to his laboratory bench, he identified the responsible compound as benzoic sulfimide, which he later named saccharin.[1]
This accidental discovery marked the inception of the field of artificial sweeteners and simultaneously introduced the first widely recognized benzisothiazole derivative to the scientific community. The initial synthesis of saccharin, as developed by Remsen and Fahlberg, involved the oxidation of o-toluenesulfonamide.[1] The discovery and subsequent commercialization of saccharin were not without controversy. Fahlberg patented the compound in his name, leading to a strained relationship with Remsen, who felt his contribution as the head of the laboratory was not adequately acknowledged.[1]
The Remsen-Fahlberg Synthesis of Saccharin: A Foundational Protocol
The original synthetic route to saccharin laid the groundwork for early benzisothiazole chemistry. While several refined methods exist today, the Remsen-Fahlberg process remains a historically significant landmark.
Experimental Protocol: Remsen-Fahlberg Synthesis of Saccharin (Conceptual)
-
Sulfonation of Toluene: Toluene is treated with chlorosulfonic acid to yield a mixture of ortho- and para-toluenesulfonyl chloride.
-
Separation of Isomers: The ortho and para isomers are separated. The ortho-isomer is the desired precursor for saccharin.
-
Amination: The o-toluenesulfonyl chloride is reacted with ammonia to form o-toluenesulfonamide.
-
Oxidation: The methyl group of o-toluenesulfonamide is oxidized using a strong oxidizing agent, such as potassium permanganate, to form the corresponding carboxylic acid.
-
Cyclization: Upon heating, the intermediate cyclizes to form saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).
Charting the Heterocyclic Landscape: The First Synthesis of the Parent Benzisothiazoles
While saccharin provided the initial spark, the systematic exploration of the fundamental benzisothiazole ring systems followed. There are two constitutional isomers of benzisothiazole: 1,2-benzisothiazole and 2,1-benzisothiazole.
The Emergence of 2,1-Benzisothiazole: The Work of Gabriel and Posner
The first synthesis of the 2,1-benzisothiazole ring system is credited to Siegmund Gabriel and his student, Theodor Posner, in 1898. Their pioneering work involved the reduction of 2-nitrophenylmethanethiols.[1] This reductive cyclization provided the first access to the parent 2,1-benzisothiazole, expanding the known chemical space of this heterocyclic family beyond the initial discovery of saccharin.
Experimental Protocol: Gabriel and Posner's Synthesis of 2,1-Benzisothiazole (Conceptual)
-
Starting Material: The synthesis begins with a 2-nitrophenylmethanethiol derivative.
-
Reduction and Cyclization: The nitro group is reduced, typically using a reducing agent like tin(II) chloride in the presence of hydrochloric acid. The resulting amino group then undergoes an intramolecular condensation with the thiol group to form the 2,1-benzisothiazole ring.
The Unveiling of 1,2-Benzisothiazole
The history of the first synthesis of the parent 1,2-benzisothiazole is less singularly documented than its 2,1-isomer. Early synthetic strategies often relied on the cyclization of ortho-substituted benzene derivatives where the sulfur and nitrogen atoms are strategically positioned to form the five-membered ring. Many foundational methods for constructing the 1,2-benzisothiazole core involve the formation of the S-N bond in the final step.
One of the classical and historically significant routes to a key derivative, 1,2-benzisothiazolin-3-one (BIT), starts from 2,2'-dithiodibenzoic acid. This multi-step process, though often arduous and employing harsh reagents, was a cornerstone in the early production of this important industrial biocide.
Experimental Protocol: Traditional Synthesis of 1,2-Benzisothiazolin-3-one (BIT) from 2,2'-Dithiodibenzoic Acid
-
Acid Chloride Formation: 2,2'-dithiodibenzoic acid is converted to its corresponding diacid chloride, typically using thionyl chloride.
-
Chlorinative Cleavage: The disulfide bond of the diacid chloride is cleaved by treatment with chlorine gas to yield 2-chlorosulfenylbenzoyl chloride.
-
Ammonolysis and Cyclization: The resulting sulfenyl chloride is then reacted with ammonia. This step leads to the formation of the S-N bond and subsequent cyclization to yield 1,2-benzisothiazolin-3-one.
The Industrial Age and Beyond: The Rise of Benzisothiazolinones as Biocides
While saccharin's primary application was as a sweetener, the broader benzisothiazole family found a significant niche in industrial applications, most notably as biocides. 1,2-benzisothiazolin-3-one (BIT) emerged as a highly effective and widely used preservative in a vast array of products, including paints, adhesives, cleaning agents, and in the leather and textile industries.[2] The large-scale production of BIT began in the 1980s.[3]
The industrial demand for BIT spurred the development of more efficient and scalable synthetic routes. Modern approaches often start from ortho-substituted benzonitriles, which offer higher yields and milder reaction conditions compared to the traditional dithiodibenzoic acid method.
Table 1: Comparison of Synthetic Routes to 1,2-Benzisothiazolin-3-one (BIT)
| Starting Material | Key Reagents | Advantages | Disadvantages |
| 2,2'-Dithiodibenzoic Acid | Thionyl chloride, Chlorine, Ammonia | Historically significant | Multi-step, harsh reagents, lower yield |
| o-Chlorobenzonitrile | Sodium hydrosulfide, Chlorine | Higher efficiency, milder conditions | Use of toxic chlorine gas |
| 2-(Alkylthio)benzonitrile | Halogenating agent (e.g., SO2Cl2) | Good yields, can be a one-pot process | Requires preparation of the starting material |
The Modern Era: Benzisothiazoles in Drug Discovery
The structural features of the benzisothiazole nucleus, including its aromaticity, rigidity, and the presence of heteroatoms capable of hydrogen bonding and other interactions, have made it a "privileged scaffold" in modern medicinal chemistry. This has led to the discovery and development of a diverse range of therapeutic agents.
The applications of benzisothiazole derivatives now extend far beyond sweeteners and biocides, encompassing treatments for central nervous system disorders, cancer, and infectious diseases. For instance, the antipsychotic drug ziprasidone contains a benzisothiazole moiety, highlighting the successful integration of this heterocycle into contemporary drug design.
The journey of benzisothiazole compounds, from a chance discovery of sweetness to the rational design of life-saving medicines, exemplifies the dynamic and often unpredictable nature of chemical research. The foundational synthetic work of pioneers like Remsen, Fahlberg, and Gabriel laid the groundwork for a rich and expanding field of study that continues to yield compounds with profound impacts on science, industry, and human health.
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A Technical Guide to the Theoretical Investigation of 2,1-Benzisothiazole-3-Carboxylic Acid: A Computational Chemistry Perspective
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the molecular structure and properties of 2,1-benzisothiazole-3-carboxylic acid. This compound is of significant interest to researchers in medicinal chemistry and drug development due to the diverse pharmacological profiles of the benzisothiazole scaffold.[1] This document outlines a validated computational workflow, grounded in Density Functional Theory (DFT), designed to yield accurate and predictive data on the geometry, electronic structure, and vibrational spectra of the title molecule. We delve into the causality behind methodological choices, ensuring a self-validating system for robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the exploration of novel therapeutic agents.
Introduction: The Significance of 2,1-Benzisothiazole-3-Carboxylic Acid
The 2,1-benzisothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide array of biological activities.[2] Derivatives of this structure have been investigated for their potential as anticancer agents, phospholipase inhibitors, and caspase-3 inhibitors, highlighting the importance of understanding their structure-activity relationships.[1][3][4] Theoretical calculations provide a powerful, non-empirical avenue to elucidate the three-dimensional structure, electronic properties, and reactivity of 2,1-benzisothiazole-3-carboxylic acid, offering insights that can guide synthetic efforts and the design of more potent analogues.
This guide will provide a step-by-step protocol for the computational analysis of 2,1-benzisothiazole-3-carboxylic acid, from initial structure generation to the interpretation of calculated properties.
Foundational Principles: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for studying the electronic structure of molecules.[5] Its balance of computational cost and accuracy makes it particularly well-suited for the analysis of medium-sized organic molecules like 2,1-benzisothiazole-3-carboxylic acid. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over traditional wave-function-based methods.
The Choice of Functional and Basis Set: A Rationale
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For organic molecules containing heteroatoms, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often the most reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for such systems, demonstrating good performance in predicting molecular geometries and vibrational frequencies.[5][6] For enhanced accuracy in predicting properties like reaction barriers or electronic excitations, more modern, range-separated functionals like CAM-B3LYP may be considered.
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For geometry optimization and vibrational frequency calculations of a molecule like 2,1-benzisothiazole-3-carboxylic acid, a Pople-style basis set such as 6-311++G(d,p) is recommended.[3] The "++" indicates the inclusion of diffuse functions on all atoms, which are important for accurately describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron density, particularly in bonding regions.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive theoretical study of 2,1-benzisothiazole-3-carboxylic acid. This workflow is designed to be self-validating, with checks to ensure the reliability of the results at each stage.
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A Technical Guide to the Solubility of 2,1-Benzisothiazole-3-Carboxylic Acid: A Methodical Approach for Pharmaceutical and Research Applications
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,1-benzisothiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines a systematic approach rooted in fundamental physicochemical principles and established experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable solubility profiles. The guide details the theoretical underpinnings of solubility, provides predictive insights based on molecular structure, and presents a rigorous, step-by-step protocol for experimental solubility determination using the equilibrium shake-flask method. Furthermore, it describes a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the accurate quantification of the solute. This document serves as a practical roadmap for generating the critical solubility data required for formulation development, pharmacokinetic studies, and other research applications.
Introduction: The Significance of 2,1-Benzisothiazole-3-Carboxylic Acid
The benzisothiazole scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds.[1] Derivatives of benzisothiazole have garnered substantial attention in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] 2,1-Benzisothiazole-3-carboxylic acid, as a functionalized member of this class, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulation feasibility, and overall developability.[4] An accurate understanding of a compound's solubility in various aqueous and organic media is a prerequisite for advancing a candidate molecule through the drug development pipeline. This guide addresses the current information gap by providing a robust scientific framework for the systematic evaluation of the solubility of 2,1-benzisothiazole-3-carboxylic acid.
Theoretical Framework and Predictive Analysis
The solubility of a molecule is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility behavior.
Molecular Structure Analysis
2,1-Benzisothiazole-3-carboxylic acid possesses a bicyclic aromatic system fused to a thiazole ring, with a carboxylic acid substituent. This structure imparts a combination of hydrophobic and hydrophilic characteristics:
-
Hydrophobic Core: The fused benzene and thiazole rings constitute a relatively large, nonpolar surface area, which is expected to favor solubility in organic solvents.
-
Hydrophilic Group: The carboxylic acid moiety (-COOH) is a polar, ionizable group capable of acting as a hydrogen bond donor and acceptor.[4] This group is the primary driver of aqueous solubility.
Physicochemical Properties and Their Influence
While specific experimental data for 2,1-benzisothiazole-3-carboxylic acid is scarce, we can infer its likely behavior by examining related structures and general chemical principles. For the isomeric 1,2-benzothiazole-3-carboxylic acid , a calculated LogP of 1.99 has been reported, suggesting a moderate degree of lipophilicity.[5]
Table 1: Key Physicochemical Parameters Influencing Solubility
| Property | Influence on Solubility | Predicted Behavior for 2,1-Benzisothiazole-3-carboxylic acid |
| pKa | The carboxylic acid group will be deprotonated at pH values above its pKa, forming a more soluble carboxylate anion. | The pKa is expected to be in the acidic range (typically 3-5 for aromatic carboxylic acids). Solubility in aqueous media will therefore be highly pH-dependent, increasing significantly at neutral and basic pH. |
| LogP | A measure of lipophilicity. Higher LogP values generally correlate with lower aqueous solubility and higher solubility in nonpolar organic solvents. | Based on its structure, a moderately positive LogP is anticipated, suggesting limited intrinsic solubility in water but good solubility in polar organic solvents. |
| Crystal Lattice Energy | The energy required to break the crystal lattice of the solid-state compound. Higher lattice energy leads to lower solubility. | This is an unknown but critical parameter. A high melting point can be an indicator of strong intermolecular forces and high lattice energy, which would negatively impact solubility. |
| Hydrogen Bonding | The ability to form hydrogen bonds with solvent molecules is crucial for solubility in protic solvents like water and alcohols. | The carboxylic acid group is a strong hydrogen bond donor and acceptor, which will promote solubility in protic solvents. |
Based on this analysis, a qualitative solubility profile can be predicted, as outlined in Table 2.
Table 2: Predicted Qualitative Solubility of 2,1-Benzisothiazole-3-Carboxylic Acid
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | pH-dependent in water; Likely soluble in alcohols | The carboxylic acid group can ionize in water and form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetone | Likely Soluble | These solvents can accept hydrogen bonds and have high polarity to solvate the molecule. A derivative of a similar compound is soluble in DMSO.[6] |
| Low-Polarity | Dichloromethane (DCM) | Sparingly Soluble | The polarity may be insufficient to effectively solvate the polar carboxylic acid group. |
| Nonpolar | Hexane, Toluene | Likely Insoluble | The large polarity mismatch between the solute and solvent will prevent dissolution. |
Experimental Determination of Equilibrium Solubility
The following section details a rigorous, step-by-step protocol for the quantitative determination of the solubility of 2,1-benzisothiazole-3-carboxylic acid using the gold-standard shake-flask method.
Materials and Equipment
-
2,1-Benzisothiazole-3-carboxylic acid (high purity)
-
Selected solvents (HPLC grade): Water, pH 7.4 phosphate buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, Acetone, Dichloromethane, Hexane
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Analytical balance
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
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Structural Elucidation of Novel 2,1-Benzisothiazole Derivatives: A Senior Application Scientist's Field Guide
An In-depth Technical Guide for Drug Development Professionals
Introduction: The 2,1-benzisothiazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological potential. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of new therapeutic agents based on this scaffold is a highly active area of research.[1][3] However, the successful synthesis of a novel derivative is only the first step; unambiguous confirmation of its molecular structure is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of subsequent drug development phases.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow that synthesizes data from multiple orthogonal techniques. As a self-validating system, this integrated approach ensures the highest degree of confidence in the final structural assignment, moving from the foundational molecular formula to the intricate details of atomic connectivity and stereochemistry.
The Core Logic: An Integrated Spectroscopic Workflow
Caption: Integrated workflow for structural elucidation.
Part 1: Foundational Data - Molecular Weight and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first and most critical piece of information is the molecule's elemental composition. HRMS, particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides an extremely accurate mass measurement (typically to within 5 ppm). This precision allows for the unambiguous determination of the molecular formula, constraining the number of possible structures from infinite to a manageable set. This is the bedrock upon which all subsequent analysis is built.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a high-purity solvent compatible with ESI, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the ESI source. The ESI process generates protonated molecules [M+H]⁺ or other adducts in the gas phase with minimal fragmentation.
-
Mass Analysis: The ions are analyzed by a high-resolution analyzer (e.g., TOF, Orbitrap), which measures the mass-to-charge ratio (m/z) with high accuracy.
-
Data Analysis: The exact mass of the most abundant isotopic peak is used to calculate the molecular formula. Software tools are used to generate a list of possible formulas that fit the measured mass within a specified tolerance (e.g., ±5 ppm). The correct formula is selected based on synthetic plausibility.
Data Presentation: Common ESI Adducts It is crucial to correctly identify the molecular ion peak. In positive ion mode ESI, molecules often form adducts with protons or solvent cations.
| Adduct | Mass Change | Common Source |
| [M+H]⁺ | +1.0078 | Proton from acidic solvent |
| [M+Na]⁺ | +22.9898 | Trace sodium salts |
| [M+K]⁺ | +38.9637 | Trace potassium salts |
| [M+NH₄]⁺ | +18.0344 | Ammonium salts in buffer |
Trustworthiness - Fragmentation Analysis: While "soft" ionization techniques like ESI minimize fragmentation, some in-source fragmentation can occur. The observed fragments can provide valuable preliminary structural validation. For benzisothiazoles, characteristic losses might include cleavage of labile side chains or ring-opening patterns, which can be compared against the proposed structure.[4]
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that identifies the presence or absence of key functional groups by detecting their characteristic vibrational frequencies.[5] While it does not provide connectivity information, it offers crucial clues that guide the interpretation of more complex NMR data. For example, the presence of a strong absorption around 1700 cm⁻¹ immediately suggests a carbonyl group, a fact that must be accounted for in the final structure.
Part 2: The Blueprint - Mapping the Molecular Skeleton with NMR
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][7][8] It provides a complete map of the carbon and proton framework.
1D NMR: The Parts List (¹H, ¹³C, DEPT)
Expertise & Causality: One-dimensional NMR experiments provide an inventory of the atoms within the molecule.
-
¹H NMR: Reveals the chemical environment, integration (number of protons), and multiplicity (neighboring protons) for every unique proton in the molecule.
-
¹³C NMR: Shows a signal for each unique carbon atom, indicating the total number of carbons and their electronic environment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, -90, -135) that differentiates between CH, CH₂, and CH₃ groups, which is essential for assembling fragments correctly.
Experimental Protocol: Standard 1D NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[9]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the 0 ppm reference.
-
Data Acquisition: Acquire the spectra on a spectrometer (≥400 MHz recommended for novel compounds). Ensure sufficient scans for good signal-to-noise, especially for the less sensitive ¹³C nucleus.
2D NMR: Assembling the Puzzle (COSY, HSQC, HMBC)
Expertise & Causality: Two-dimensional NMR experiments are the key to connecting the individual atoms identified in 1D NMR into a coherent molecular structure. Each experiment provides a specific type of connectivity information.[6][10][11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). This is used to trace out proton spin systems, like an alkyl chain or adjacent protons on an aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to.[10] This is the fundamental link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is arguably the most critical experiment for novel structures, as it connects fragments across quaternary (non-protonated) carbons and heteroatoms, revealing the overall molecular backbone.
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A Technical Guide to Quantum Chemical Calculations for 2,1-Benzisothiazole-3-Carboxylic Acid: A Drug Development Perspective
Introduction: Bridging Theory and Therapeutic Potential
In the modern pharmaceutical landscape, the journey from a promising molecule to a market-approved drug is arduous and expensive. Computational chemistry has emerged as an indispensable tool to de-risk and accelerate this process.[1][2][3] By simulating molecular behavior at a quantum level, we can predict properties crucial for drug efficacy and safety before a single physical sample is synthesized.[3][4] This guide focuses on 2,1-benzisothiazole-3-carboxylic acid, a heterocyclic compound belonging to a class of structures known for their diverse biological activities.[5][6]
The benzisothiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in molecules with applications ranging from antimicrobial to anti-tumor agents.[5][6][7] Understanding the electronic structure, reactivity, and spectroscopic signature of 2,1-benzisothiazole-3-carboxylic acid is paramount for designing novel therapeutics with improved potency and specificity.
This document provides a comprehensive technical framework for performing and interpreting quantum chemical calculations on 2,1-benzisothiazole-3-carboxylic acid. We will delve into the causality behind methodological choices, from the level of theory to the basis set, and demonstrate how to translate raw computational data into actionable insights for drug development professionals.
Part 1: The Computational Strategy: A Self-Validating Workflow
The foundation of any robust computational study is a logical and verifiable workflow. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers a remarkable balance of accuracy and computational cost, making it a workhorse in drug discovery.[8] The widely-used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, will be our primary tool.[9][10]
The Rationale for Method Selection
-
Density Functional Theory (DFT): Unlike purely empirical methods (molecular mechanics), DFT models electron density to derive molecular properties, providing a more accurate and fundamental description of chemical bonding and reactivity.[8][11] This is crucial for understanding the subtle electronic effects that govern drug-target interactions.
-
B3LYP Functional: This functional has a long-standing track record of providing reliable results for a wide range of organic molecules, including heterocyclic systems similar to our target.[10][12][13] It accurately predicts geometries, vibrational frequencies, and electronic properties.
-
6-311+G(d,p) Basis Set: The choice of basis set is critical for accuracy. The 6-311+G(d,p) basis set provides a flexible description of electron distribution. The "+" indicates the inclusion of diffuse functions, essential for accurately modeling lone pairs and anionic species, while the "(d,p)" polarization functions allow for non-spherical electron density distribution, which is critical for describing chemical bonds accurately.
Experimental Protocol: The Computational Workflow
The following protocol outlines a step-by-step procedure for the quantum chemical analysis of 2,1-benzisothiazole-3-carboxylic acid.
Step 1: Initial Structure Input
-
Construct the 3D structure of 2,1-benzisothiazole-3-carboxylic acid (C₈H₅NO₂S) using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.
-
Method: Perform a full geometry optimization using the B3LYP functional and 6-311+G(d,p) basis set. The optimization process iteratively adjusts atomic coordinates to minimize the forces on each atom.
-
Validation: The optimization is considered complete when the forces on all atoms are negligible and the structure corresponds to a minimum on the potential energy surface.
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
-
Method: Calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311+G(d,p)).
-
Validation: A true energy minimum will have no imaginary frequencies. The calculated frequencies can be compared with experimental IR data to validate the computational model.
Step 4: Electronic Properties and Reactivity Analysis
-
Objective: To understand the electronic nature, reactivity, and potential interaction sites of the molecule.
-
Methods:
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[9]
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface to visualize the charge distribution.[10][12] This map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are key to predicting non-covalent interactions like hydrogen bonding.[12]
-
Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization and hyperconjugative interactions within the molecule.[12][13]
-
Workflow Visualization
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exploring the reactivity of the carboxylic acid group in 2,1-benzisothiazole
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2,1-Benzisothiazole
Abstract
The 2,1-benzisothiazole scaffold is a privileged heterocyclic system renowned for its diverse biological activities, making it a focal point in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth exploration of the chemical reactivity of the carboxylic acid moiety at the 3-position of the 2,1-benzisothiazole ring system. As a Senior Application Scientist, this document moves beyond simple reaction lists to explain the underlying principles and causal relationships that govern experimental design. We will dissect key transformations—including conversion to the highly reactive acyl chloride, esterification, amidation, and reduction—providing detailed, field-proven protocols and mechanistic insights. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for leveraging 2,1-benzisothiazole-3-carboxylic acid as a versatile building block for creating novel molecular entities with therapeutic potential.
The 2,1-Benzisothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzisothiazole ring system is a common and integral feature of many synthetic and natural bioactive molecules.[1] Its unique structural and electronic properties have led to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[3][4] The ability to functionalize the core structure is paramount for structure-activity relationship (SAR) studies. The carboxylic acid group at the 3-position serves as a critical synthetic handle, allowing for a multitude of chemical modifications to explore the chemical space around this important pharmacophore.
Synthesis of the Core Intermediate: 2,1-Benzisothiazole-3-carboxylic Acid
The foundation of any exploration into the reactivity of this scaffold is a reliable synthesis of the starting material, 2,1-benzisothiazole-3-carboxylic acid. A notable one-stage synthesis involves the reaction of o-ethylaniline with thionyl chloride, followed by hydrolysis.[5]
This reaction proceeds through an intermediate 3-methyl-2,1-benzisothiazole, which is rapidly chlorinated at the methyl group by the thionyl chloride. Subsequent hydrolysis of the resulting trichloromethyl group yields the desired carboxylic acid.[5] This method provides a direct entry into the target compound from a readily available starting material.
Caption: Workflow for the synthesis of 2,1-benzisothiazole-3-carboxylic acid.
Experimental Protocol: Synthesis of 2,1-Benzisothiazole-3-carboxylic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-ethylaniline (1.0 equiv.) and a suitable inert solvent (e.g., toluene).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~3.0-4.0 equiv.) to the solution. The reaction is exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. This will hydrolyze the intermediate and quench excess thionyl chloride.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2,1-benzisothiazole-3-carboxylic acid.
Activating the Carboxyl Group: Synthesis of 2,1-Benzisothiazole-3-carbonyl Chloride
The direct reaction of carboxylic acids with many nucleophiles is often slow or ineffective.[6] Therefore, the first step in many synthetic sequences is to convert the carboxylic acid into a more reactive derivative. The acyl chloride is one of the most reactive and versatile of these derivatives.[7] The conversion is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.
The causality for this enhanced reactivity lies in the replacement of the -OH group, a poor leaving group, with a chloride ion, which is an excellent leaving group.[6][8] Furthermore, the chlorine atom is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon.
Caption: Mechanism for the formation of an acyl chloride using thionyl chloride.
Experimental Protocol: Synthesis of 2,1-Benzisothiazole-3-carbonyl Chloride
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), place 2,1-benzisothiazole-3-carboxylic acid (1.0 equiv.).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5.0 equiv.), which can also serve as the solvent. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Reaction: Gently heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.[9]
Nucleophilic Acyl Substitution: Esterification Reactions
Esterification is a fundamental transformation for modifying the physicochemical properties of a lead compound, such as solubility and cell permeability. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and reliable method.[10][11]
The reaction is an equilibrium process.[10] To drive the reaction towards the ester product, it is crucial to either use a large excess of the alcohol (often as the solvent) or to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus.[12] The acid catalyst (e.g., H₂SO₄) serves to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[8][13]
Caption: Mechanistic steps of the Fischer Esterification reaction.
Experimental Protocol: Synthesis of Methyl 2,1-Benzisothiazole-3-carboxylate
-
Setup: Suspend 2,1-benzisothiazole-3-carboxylic acid (1.0 equiv.) in methanol (large excess, serving as reagent and solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 equiv.) dropwise while stirring.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography on silica gel if necessary.
| Reagent/Condition | Purpose | Typical Value |
| Alcohol | Nucleophile & Solvent | 20-50 equiv. |
| Acid Catalyst | Carbonyl Activation | 0.1-0.2 equiv. (H₂SO₄) |
| Temperature | Increase Reaction Rate | Reflux (65 °C for MeOH) |
| Reaction Time | Drive to Equilibrium | 4-12 hours |
| Expected Yield | 75-90% |
Formation of the Amide Bond: A Cornerstone of Drug Development
The amide bond is present in approximately 25% of all pharmaceutical drugs, making amidation one of the most critical reactions in medicinal chemistry.[14] The direct thermal reaction between a carboxylic acid and an amine is generally inefficient because it forms a stable and unreactive ammonium carboxylate salt.[15] To overcome this, activating agents or coupling reagents are employed. Modern methods often utilize borate esters, such as B(OCH₂CF₃)₃, which act as effective reagents for direct amidation under relatively mild conditions.[14]
The causality here is the in-situ formation of a highly reactive acylboronate intermediate, which is readily attacked by the amine nucleophile to form the amide bond, with the boron-based byproducts being easily managed during workup.
Experimental Protocol: General Amidation using B(OCH₂CF₃)₃
-
Setup: To a solution of 2,1-benzisothiazole-3-carboxylic acid (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in acetonitrile (MeCN), add B(OCH₂CF₃)₃ (2.0 equiv.).[14]
-
Reaction: Stir the reaction mixture at 80 °C for 5-15 hours in a sealed vessel. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. The reaction mixture can often be purified directly.
-
Purification: For many applications, the product can be isolated by passing the crude mixture through a silica plug or by using specialized scavenger resins to remove boron byproducts and excess reagents, often avoiding the need for a full aqueous workup or chromatography.[14]
Reduction of the Carboxylic Acid Group
Reducing the carboxylic acid group to a primary alcohol provides another avenue for diversification, yielding (2,1-benzisothiazol-3-yl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[12][16] Weaker reagents like sodium borohydride (NaBH₄) are not strong enough to reduce carboxylic acids.[16]
The reaction proceeds via the formation of an aluminum-carboxylate complex, which is then reduced. An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol.[16] Therefore, isolation of the aldehyde is not feasible with this method.
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Methodological & Application
Application Notes and Protocols for Evaluating the Biological Activity of 2,1-Benzisothiazole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2,1-Benzisothiazole Scaffold
The 2,1-benzisothiazole nucleus, a heterocyclic system composed of a benzene ring fused to an isothiazole ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in the design of novel therapeutic agents due to its ability to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a carboxylic acid group at the 3-position can significantly influence the molecule's physicochemical properties, such as solubility and ability to interact with biological receptors, making 2,1-benzisothiazole-3-carboxylic acid derivatives a particularly interesting class of compounds for drug discovery and development.
This guide provides a comprehensive overview of the key biological activities associated with these derivatives and presents detailed, field-proven protocols for their evaluation. The methodologies described herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.
Antimicrobial Activity: Combating Microbial Resistance
Derivatives of the parent 1,2-benzisothiazole structure have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1] The mechanism of action is often linked to their ability to disrupt cellular processes or inhibit essential enzymes in microorganisms. The evaluation of novel 2,1-benzisothiazole-3-carboxylic acid derivatives for antimicrobial efficacy is a critical step in the development of new drugs to combat the growing threat of antibiotic resistance.
Quantitative Antimicrobial Data for Benzisothiazole Derivatives
| Compound Type | Target Organism(s) | Activity Metric (e.g., MIC) & Value | Reference(s) |
| N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | Gram-positive bacteria | Potencies 10-20 times higher than the parent compound | [1] |
| Sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole | Bacillus subtilis, Staphylococcus aureus | Good antibacterial activity | [1][2] |
| 2-arylbenzothiazole analogues | Enterococcus faecalis, Klebsiella pneumoniae | MIC = ~1 µM | [3] |
| Schiff base containing benzothiazole derivatives | Klebsiella pneumoniae | MIC = 0.4–0.8 µg/ml | [3] |
Note: Data for specific 2,1-benzisothiazole-3-carboxylic acid derivatives is limited in publicly available literature; the table reflects data for the broader benzisothiazole class to indicate potential activity.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a standard workflow for assessing the antimicrobial properties of test compounds.
Caption: Workflow for MIC determination using broth microdilution.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a widely accepted method for quantifying the in vitro antimicrobial activity of a compound.[4]
1. Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the assay wells.[5]
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the 2,1-benzisothiazole-3-carboxylic acid derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to cover a desired concentration range.[5]
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This is typically determined by visual inspection.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzothiazole derivatives have emerged as a promising class of anticancer agents, with some compounds advancing to clinical trials.[6] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cell proliferation, and targeting of tumor-associated enzymes.[7][8]
Quantitative Anticancer Data for Benzothiazole Derivatives
| Compound Derivative | Cell Line | Activity Metric & Value | Reference(s) |
| 2-substituted benzothiazole with nitro substituent | HepG2 (Hepatocellular carcinoma) | IC50 = 56.98 µM (24h) | [7] |
| 2-substituted benzothiazole with fluorine substituent | HepG2 (Hepatocellular carcinoma) | IC50 = 59.17 µM (24h) | [7] |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast cancer) | IC50 = 1.2 nM | [8] |
| Thiourea containing benzothiazole | U-937 (Lymphoma) | IC50 = 16.23 µM | [8] |
Signaling Pathway: Apoptosis Induction
Many anticancer agents exert their effects by triggering the apoptotic cascade. The diagram below illustrates a simplified representation of this pathway, which is a common target for benzothiazole derivatives.
Caption: Simplified diagram of the intrinsic apoptosis pathway.
Protocol: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9]
1. Cell Seeding:
-
Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing various concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[5]
3. MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
4. Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting cell viability against the logarithm of the compound concentration.[9][12]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Benzothiazole derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenase-2 (COX-2) or by modulating inflammatory signaling pathways such as NF-κB.[6][7][13]
Experimental Workflow: In Vitro Anti-inflammatory Screening
The following workflow provides a systematic approach to evaluating the anti-inflammatory potential of 2,1-benzisothiazole-3-carboxylic acid derivatives in a cellular model.
Caption: A systematic workflow for in vitro anti-inflammatory screening.[14]
Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures nitrite, a stable product of the inflammatory mediator nitric oxide (NO).[10]
1. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[10]
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10]
2. Griess Reaction:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature.[10]
3. Data Analysis:
-
Measure the absorbance at 540-550 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.
Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[14][15]
1. Cell Culture and Supernatant Collection:
-
Follow the same procedure for cell seeding, pre-treatment, and LPS stimulation as described in the NO production assay.
-
Collect the cell culture supernatant after the incubation period.
2. ELISA Procedure:
-
Use a commercial ELISA kit specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (the collected supernatant).
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-avidin).
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
3. Data Analysis:
-
Calculate the cytokine concentration in the samples based on the standard curve. A decrease in cytokine levels indicates anti-inflammatory activity.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases represent a significant healthcare challenge. The benzothiazole scaffold is being explored for its neuroprotective potential, with some derivatives showing promise in models of diseases like Parkinson's and Alzheimer's.[16][17] The proposed mechanisms often involve antioxidant effects, anti-inflammatory actions within the central nervous system, and modulation of pathways related to neuronal survival.
General Approach for In Vitro Neuroprotection Screening
A common strategy for the initial screening of neuroprotective compounds involves using neuronal cell lines and inducing cell death with a neurotoxin.[18][19]
Caption: A general workflow for screening potential neuroprotective agents.
Protocol: In Vitro Neuroprotection Assay
This protocol provides a framework for assessing the ability of a compound to protect neuronal cells from a toxic insult.
1. Cell Culture:
-
Culture a suitable neuronal cell line (e.g., mouse hippocampal HT22 cells or human neuroblastoma SH-SY5Y cells) in 96-well plates.
2. Compound Treatment and Toxin Exposure:
-
Pre-treat the cells with various non-toxic concentrations of the 2,1-benzisothiazole-3-carboxylic acid derivative for a specified period (e.g., 1-2 hours).
-
Introduce a neurotoxic agent to induce cell death. The choice of toxin depends on the desired model of neurodegeneration (e.g., rotenone for Parkinson's models, glutamate for excitotoxicity models).[19]
-
Include control wells: untreated cells, cells treated with the compound only, and cells treated with the toxin only.
-
Incubate for an appropriate duration (e.g., 24 hours).
3. Assessment of Neuroprotection:
-
Evaluate cell viability using an appropriate method, such as the MTT assay (as described in the anticancer section) or by measuring lactate dehydrogenase (LDH) release, which is an indicator of cell death.
-
An increase in cell viability in the wells pre-treated with the test compound compared to the toxin-only wells indicates a neuroprotective effect.
4. Mechanistic Follow-up:
-
To explore the mechanism of action, further biochemical assays can be performed on cell lysates, such as measuring levels of ATP or glutathione, a major intracellular antioxidant.[19]
Conclusion
The 2,1-benzisothiazole-3-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of these compounds. By employing these standardized and validated in vitro assays, researchers can effectively screen and characterize new derivatives, paving the way for the discovery of potent and selective drug candidates for various diseases.
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Application Notes & Protocols: The 2,1-Benzisothiazole-3-Carboxylic Acid Scaffold as a Potent Modulator of Caspase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Enzyme Inhibition
The 2,1-benzisothiazole nucleus, a heterocyclic system comprising a fused benzene and isothiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of biologically active compounds.[1][2] While derivatives have shown promise against a range of targets including HIV-1 reverse transcriptase and monoacylglycerol lipase, the 1,2-benzisothiazol-3-one variant, closely related to the core topic, has emerged as a particularly potent framework for the design of specific enzyme inhibitors.[3][4] A significant area of investigation has been the development of derivatives of 1,2-benzisothiazole-3-carboxylic acid as inhibitors of caspases, a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death).[1][5]
Dysregulation of apoptosis is a hallmark of numerous human pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases.[6] Caspases, particularly the effector caspase-3, represent critical nodes in the apoptotic signaling cascade, making them high-value targets for therapeutic intervention.[7] This document provides a detailed guide to understanding and utilizing 2,1-benzisothiazole-3-carboxylic acid derivatives as inhibitors of caspase-3, offering both mechanistic insights and practical, field-tested protocols.
Mechanism of Action: Intercepting the Apoptotic Cascade
Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to pro-apoptotic signals.[7] This cascade amplifies the death signal, culminating in the activation of effector caspases like caspase-3 and -7, which then cleave a plethora of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Derivatives of the 1,2-benzisothiazol-3-one scaffold have been identified as highly potent, low nanomolar inhibitors of caspase-3.[5] Molecular docking studies suggest that these inhibitors bind to the active site of the enzyme.[5] The mechanism of inhibition is predicated on the interaction of the inhibitor with key residues within the catalytic domain of caspase-3, thereby preventing the access and cleavage of its natural substrates.[5] The carboxylic acid moiety at the 3-position is a crucial feature, providing a handle for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1]
Caption: Inhibition of the caspase cascade by a 2,1-benzisothiazole derivative.
Application Notes for the Bench Scientist
When working with 2,1-benzisothiazole-3-carboxylic acid derivatives, several practical considerations are paramount for generating reliable and reproducible data.
-
Solubility: The carboxylic acid moiety enhances aqueous solubility to some extent, but many derivatives remain hydrophobic. It is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous assay buffers should be carefully performed to avoid precipitation. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all experimental conditions.[8]
-
Compound Stability: While the benzisothiazole core is generally stable, the overall stability of a derivative can be influenced by its substituents. It is advisable to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles. For aqueous working solutions, fresh preparation before each experiment is recommended.
-
Selectivity Profiling: While a compound may show high potency against caspase-3, it is crucial to assess its selectivity against other caspases (e.g., caspase-1, -7, -8, -9) to understand its specific biological effects.[7] Broader screening against a panel of proteases is also recommended to identify potential off-target activities.
-
Control Compounds: Always include appropriate controls. A known, well-characterized caspase inhibitor (e.g., Z-VAD-FMK) can serve as a positive control for inhibition, while a vehicle control (e.g., DMSO) is essential to account for solvent effects.
Experimental Protocols
The following protocols provide a robust framework for evaluating the inhibitory properties of 2,1-benzisothiazole-3-carboxylic acid derivatives against caspase-3, both in vitro and in a cell-based model.
Protocol 4.1: In Vitro Caspase-3 Inhibition Assay (IC50 Determination)
This protocol details a fluorometric assay to determine the 50% inhibitory concentration (IC50) of a test compound against purified active human caspase-3. The assay measures the cleavage of a fluorogenic substrate, Ac-DEVD-AMC.
A. Materials and Reagents:
-
Recombinant active human caspase-3
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
Test Compound (2,1-benzisothiazole-3-carboxylic acid derivative)
-
Positive Control Inhibitor (e.g., Ac-DEVD-CHO)
-
DMSO
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
B. Experimental Workflow:
Caption: Workflow for determining the IC50 of a caspase-3 inhibitor.
C. Step-by-Step Procedure:
-
Prepare Compound Dilutions:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution series of the test compound in DMSO. Then, dilute this series into the Caspase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is ≤1%.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add reagents in the following order:
-
50 µL of Caspase Assay Buffer.
-
10 µL of diluted test compound, positive control, or vehicle (buffer with DMSO).
-
30 µL of diluted active caspase-3 enzyme (final concentration ~1-5 nM).
-
-
Gently tap the plate to mix.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the caspase-3 substrate, Ac-DEVD-AMC (final concentration ~10-20 µM), to all wells to start the reaction.
-
The total reaction volume is now 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 2 minutes for 30-60 minutes.
-
D. Data Analysis:
-
Determine the rate of reaction (V = ΔRFU / Δtime) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] (Where V_blank is the rate of a well with no enzyme).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Table 1: Example Caspase-3 Inhibition Data
| Compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 5 | 48.9 ± 3.1 |
| 10 | 75.4 ± 2.8 |
| 50 | 95.1 ± 1.5 |
| 100 | 98.6 ± 0.9 |
| Calculated IC50 | 5.1 nM |
Protocol 4.2: Cell-Based Apoptosis Inhibition Assay
This protocol evaluates the ability of a test compound to protect cells from induced apoptosis. A human cell line, such as Jurkat T cells, is treated with an apoptosis-inducing agent (e.g., camptothecin), and the protective effect of the inhibitor is measured by quantifying caspase-3/7 activity within the cells.[5]
A. Materials and Reagents:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound
-
Apoptosis Inducer: Camptothecin
-
Cell-based Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 Assay)
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
B. Step-by-Step Procedure:
-
Cell Seeding:
-
Seed Jurkat cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 80 µL of culture medium.
-
-
Compound Treatment:
-
Prepare dilutions of the test compound in culture medium.
-
Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Apoptosis Induction:
-
Prepare a solution of camptothecin in culture medium.
-
Add 10 µL of the camptothecin solution to all wells except the "no-inducer" control (final concentration ~2-5 µM).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Caspase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker for 1 minute at 300-500 rpm.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
C. Data Analysis:
-
Calculate the percentage of protection against apoptosis for each inhibitor concentration: % Protection = 100 * [(L_inducer - L_inhibitor) / (L_inducer - L_no_inducer)] (Where L is the luminescence reading for the respective condition).
-
Plot the % Protection against the logarithm of the inhibitor concentration to determine the EC50 value.
References
-
Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (n.d.). MDPI. [Link]
-
Effect of caspase inhibitors on hemodynamics and inflammatory factors in ARDS model rats. (n.d.). BMC Pulmonary Medicine. [Link]
-
Synthesis and analytical characterization of new thiazol-2-(3H)-ones as human neutrophil elastase (HNE) inhibitors. (2017). SpringerLink. [Link]
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Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. (2015). European Journal of Medicinal Chemistry. [Link]
-
Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (n.d.). National Center for Biotechnology Information. [Link]
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1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors. (2014). Bioorganic & Medicinal Chemistry. [Link]
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Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase. (n.d.). MDPI. [Link]
-
Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase. (n.d.). National Center for Biotechnology Information. [Link]
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Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors: investigation of the target residues and comparison with octhilinone. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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A long way to go: caspase inhibitors in clinical use. (2021). National Center for Biotechnology Information. [Link]
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Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. (2022). International Journal of Molecular Sciences. [Link]
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Some natural flavonoids are competitive inhibitors of Caspase-1, -3 and -7 despite their cellular toxicity. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][9]Thiazin-4-One Derivatives. (2024). National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 2,1-Benzisothiazole-3-carboxylic Acid
Abstract
This guide provides a comprehensive framework for researchers, microbiologists, and drug development professionals on the application of 2,1-benzisothiazole-3-carboxylic acid in antimicrobial susceptibility testing. Benzisothiazole and its derivatives represent a class of heterocyclic compounds with a well-documented history of broad-spectrum biological activities, making them promising scaffolds in the search for novel antimicrobial agents.[1][2] This document details the essential protocols for determining the in vitro efficacy of 2,1-benzisothiazole-3-carboxylic acid, focusing on the gold-standard broth microdilution method to establish Minimum Inhibitory Concentration (MIC) and subsequent assays to determine Minimum Bactericidal Concentration (MBC). By explaining the scientific rationale behind each procedural step, this guide ensures that researchers can generate reliable, reproducible, and meaningful data for the preclinical assessment of this compound.
Introduction: The Rationale for Investigating 2,1-Benzisothiazole-3-carboxylic Acid
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibiotics with unique mechanisms of action.[3][4] The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antibacterial and antifungal activities.[1][5] The antimicrobial potential of this class is often attributed to the ability of the benzisothiazole ring system to interact with critical biological targets in microorganisms.
Putative Mechanism of Action: While the precise mechanism of every derivative varies, studies on related benzisothiazole compounds suggest several modes of action[3][6]:
-
Enzyme Inhibition: Many derivatives function by inhibiting essential bacterial enzymes, such as DNA gyrase, dihydropteroate synthase, and peptide deformylase, thereby disrupting critical metabolic pathways.[3]
-
Cell Membrane Disruption: Some benzisothiazoles are believed to interact with thiol-containing proteins within the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.[6][7]
Given this background, 2,1-benzisothiazole-3-carboxylic acid is a compound of significant interest. Its structural features warrant a thorough investigation of its antimicrobial properties. This document provides the standardized methodologies required for such an evaluation, adhering to internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12]
Safety & Handling Precautions
Prior to experimentation, all personnel must review the Safety Data Sheet (SDS) for 2,1-benzisothiazole-3-carboxylic acid and related compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[13][14]
-
Disposal: Dispose of the compound and all contaminated materials in accordance with local, state, and federal regulations.
Core Experimental Workflow: From Inhibition to Cidal Activity
The primary goal is to determine the lowest concentration of the compound that can inhibit growth (MIC) and the lowest concentration that can kill the microorganism (MBC). The workflow is a sequential process where the results of the MIC assay directly inform the setup of the MBC assay.
Figure 1: General experimental workflow for determining MIC and MBC values.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the most fundamental measure of a compound's in vitro antimicrobial activity, defined as the lowest concentration that prevents the visible growth of a microorganism after a specified incubation period.[15][16] The broth microdilution method described here is a standardized, efficient, and widely accepted technique.[17][18]
Principle of the MIC Assay
A standardized suspension of the test microorganism is exposed to serial dilutions of 2,1-benzisothiazole-3-carboxylic acid in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth (turbidity) is assessed. The MIC is the lowest concentration of the compound in a well that remains optically clear.[16][19]
Materials
-
2,1-Benzisothiazole-3-carboxylic acid
-
Appropriate solvent (e.g., DMSO, sterile deionized water)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., ATCC quality control strains like Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Step-by-Step Methodology
Day 1: Preparation
-
Compound Stock Preparation:
-
Accurately weigh the 2,1-benzisothiazole-3-carboxylic acid powder and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality Note: A high-concentration stock minimizes the amount of solvent carried over into the assay, reducing potential solvent-induced toxicity or inhibition.
-
If the solvent is not water, ensure the final concentration in the assay does not exceed a level known to be non-inhibitory to the test organisms (typically ≤1% for DMSO).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer or by visual comparison to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Causality Note: Standardizing the initial bacterial density is critical for the reproducibility and accuracy of the MIC value. A higher inoculum can lead to falsely elevated MICs.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well. A common dilution is 1:100 of the 0.5 McFarland suspension, but this should be optimized.[16][20]
-
Day 2: Assay Setup & Incubation
-
Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the working stock solution of the compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the final standardized inoculum (prepared in step 2) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
This step dilutes the compound concentration by half, achieving the final test concentrations and bringing the total volume in each well to 200 µL.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria.[15]
-
Day 3: Reading and Interpreting Results
-
Visual Inspection:
-
After incubation, examine the plate from the bottom using a reading mirror or by holding it up to a light source.
-
The sterility control (well 12) should be clear. The growth control (well 11) should be turbid. If not, the assay is invalid.
-
The MIC is the lowest concentration of 2,1-benzisothiazole-3-carboxylic acid at which there is no visible growth (i.e., the first clear well).[16][20]
-
Data Presentation
Results should be recorded systematically. For a novel compound, interpretation as "Susceptible" or "Resistant" is not possible without established clinical breakpoints, which are defined by bodies like CLSI or EUCAST.[8][15]
Table 1: Example MIC Data for 2,1-Benzisothiazole-3-carboxylic Acid
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 |
| Escherichia coli | ATCC 25922 | 32 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | 0.25 |
| Enterococcus faecalis | ATCC 29212 | 8 | 1 |
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is a crucial follow-up to the MIC test. It distinguishes between bacteriostatic activity (where growth is merely inhibited) and bactericidal activity (where the compound actively kills the bacteria). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum's CFU/mL.[21][22][23]
Principle of the MBC Assay
Following the determination of the MIC, a small volume from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the percentage of bacteria killed at each concentration.
Materials
-
Completed MIC assay plate
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology
-
Subculturing:
-
From the completed MIC plate, select the well corresponding to the MIC and all wells with higher concentrations that showed no turbidity.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.
-
Plate this aliquot onto a separate, clearly labeled agar plate. Spread the inoculum evenly to ensure discrete colonies can be counted. Causality Note: It is vital to plate a known volume to accurately calculate the final CFU/mL and determine the percentage kill.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on a growth control plate.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration that produced a ≥99.9% reduction in CFUs compared to the original inoculum count.[21][23] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain.
-
Figure 2: Hypothetical mechanisms of action for benzisothiazole-class compounds.
References
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments.
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (2025). BenchChem.
- EUCAST. (n.d.). ESCMID.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. (2013). JoVE.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Medicinal Chemistry.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- EUCAST Home. (n.d.). EUCAST.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
- Guidance Documents. (n.d.). EUCAST.
- 2,1-Benzisothiazole-3-carboxylic acid SDS. (n.d.). ECHEMI.
- (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011).
- Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD).
- Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014). RSC Advances.
- The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. (n.d.).
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2025). Journal of microbiology, biotechnology and food sciences.
- Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives as Potential Antimicrobial Agent. (n.d.). IOSR Journal of Applied Chemistry.
- Antimicrobial Susceptibility Testing Protocols. (2007). Routledge.
- SAFETY D
- Safety D
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOTHIAZOLE DERIVATIVES OF PYRIMIDINES, ACRYLONITRILES, AND COUMARINS. (2006). HETEROCYCLES.
- Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (n.d.). PubMed.
- Biological studies on 2,1-benzisothiazole derivatives. II.
- Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar.
- Safety D
- Antimicrobial Susceptibility Testing. (2023).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Antimicrobial and genotoxic activities of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters. (n.d.). PubMed.
- (PDF) Synthesis and antimicrobial activity of benzoisothiazole based hydrazones. (2017).
- Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. (n.d.).
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- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Synthesis of 2,1-Benzisothiazole-3-carboxylic Acid: An Application Note and Laboratory Protocol
This comprehensive guide provides a detailed protocol for the laboratory synthesis of 2,1-benzisothiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic route detailed herein is a robust two-step process commencing from readily available anthranilic acid. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural instructions, mechanistic insights, and critical safety information.
Introduction
2,1-Benzisothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their diverse biological activities. The specific target of this protocol, 2,1-benzisothiazole-3-carboxylic acid, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic strategy involves the initial preparation of the key intermediate, 2,2'-dithiodibenzoic acid, followed by a cyclization reaction to yield the final product.
Mechanistic Rationale and Strategy
The overall synthetic pathway can be dissected into two primary transformations:
-
Diazotization and Disulfide Bridge Formation: The synthesis commences with the diazotization of anthranilic acid using sodium nitrite in an acidic medium. The resulting diazonium salt is a versatile intermediate.[1] In this protocol, it is subsequently reacted with a disulfide source, typically sodium disulfide, to form 2,2'-dithiodibenzoic acid. This reaction proceeds via a nucleophilic attack of the disulfide anion on the diazonium salt, leading to the formation of the stable disulfide bridge.[2][3][4]
-
Intramolecular Cyclization: The key to forming the 2,1-benzisothiazole ring system from 2,2'-dithiodibenzoic acid lies in the activation of the carboxylic acid moieties and subsequent intramolecular cyclization. This is achieved by converting the dicarboxylic acid to its corresponding diacid chloride using a chlorinating agent such as thionyl chloride. The highly reactive acid chloride then undergoes an intramolecular electrophilic attack on the sulfur atom, leading to the formation of the five-membered isothiazole ring and concomitant cleavage of the disulfide bond.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.
Part 1: Synthesis of 2,2'-Dithiodibenzoic Acid
This procedure is adapted from established methods of diazotization of anthranilic acid followed by reaction with sodium disulfide.[2][3][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anthranilic Acid | 137.14 | 13.7 g | 0.1 |
| Concentrated HCl | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 26.4 g | 0.11 |
| Sulfur (S) | 32.06 | 3.5 g | 0.11 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.8 g | 0.22 |
| Deionized Water | 18.02 | As needed | - |
| Anhydrous Sodium Carbonate | 105.99 | As needed | - |
Step-by-Step Procedure:
-
Preparation of Sodium Disulfide Solution:
-
In a 500 mL beaker, dissolve 26.4 g of sodium sulfide nonahydrate and 3.5 g of sulfur in 100 mL of deionized water with gentle heating and stirring until a clear solution is obtained.
-
To this solution, add a solution of 8.8 g of sodium hydroxide in 50 mL of deionized water.
-
Cool the resulting sodium disulfide solution in an ice-salt bath to below 5 °C.
-
-
Diazotization of Anthranilic Acid:
-
In a separate 1 L beaker equipped with a magnetic stirrer, suspend 13.7 g of anthranilic acid in 200 mL of deionized water.
-
Slowly add 30 mL of concentrated hydrochloric acid while stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of 7.6 g of sodium nitrite in 40 mL of deionized water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the anthranilic acid suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear, pale yellow solution.
-
-
Formation of 2,2'-Dithiodibenzoic Acid:
-
Slowly add the cold diazonium salt solution to the vigorously stirred, cold sodium disulfide solution over a period of 45-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Nitrogen gas will evolve during this time.
-
Heat the reaction mixture to 80-90 °C for 1 hour to ensure complete reaction and to coagulate the precipitate.
-
Cool the mixture to room temperature and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 2 (test with litmus paper).
-
Filter the precipitated crude 2,2'-dithiodibenzoic acid using a Büchner funnel and wash the filter cake thoroughly with cold water.
-
-
Purification:
-
Suspend the crude product in 200 mL of a 5% aqueous solution of sodium carbonate and heat to boiling to dissolve the dicarboxylic acid.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature and re-precipitate the 2,2'-dithiodibenzoic acid by the slow addition of concentrated hydrochloric acid with stirring until the pH is approximately 2.
-
Filter the purified product, wash with cold water, and dry in a vacuum oven at 80 °C.
-
The expected yield is 12-14 g (80-90%). The product should be a pale yellow powder.
-
Part 2: Synthesis of 2,1-Benzisothiazole-3-carboxylic Acid
This part of the protocol involves the conversion of the intermediate to the final product via an acid chloride intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2'-Dithiodibenzoic Acid | 306.36 | 10.0 g | 0.0326 |
| Thionyl Chloride (SOCl₂) | 118.97 | 15 mL | 0.20 |
| Anhydrous Toluene | 92.14 | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |
Step-by-Step Procedure:
-
Formation of 2,2'-Dithiodibenzoyl Chloride:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 10.0 g of 2,2'-dithiodibenzoic acid and 100 mL of anhydrous toluene.
-
Slowly add 15 mL of thionyl chloride to the suspension.
-
Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 4-6 hours, or until the evolution of HCl and SO₂ gases ceases (the off-gases can be bubbled through a sodium hydroxide solution to neutralize them). The reaction mixture should become a clear solution.
-
-
Intramolecular Cyclization:
-
After the formation of the acid chloride is complete, continue to reflux the reaction mixture for an additional 12-18 hours to facilitate the intramolecular cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is developed.
-
-
Isolation and Purification of 2,1-Benzisothiazole-3-carboxylic Acid:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly add the reaction mixture to 200 mL of ice-water with vigorous stirring to quench the excess thionyl chloride and hydrolyze the second acid chloride group back to a carboxylic acid. This step is highly exothermic and will produce HCl gas; perform this in a well-ventilated fume hood.
-
The product will precipitate out of the aqueous mixture.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water, to obtain pure 2,1-benzisothiazole-3-carboxylic acid.
-
Dry the purified product in a vacuum oven at 60-70 °C.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2,1-benzisothiazole-3-carboxylic acid.
Safety and Hazard Information
This synthesis involves the use of several hazardous chemicals. Adherence to safety protocols is paramount.
| Chemical | Hazard Statements | Precautionary Statements |
| Anthranilic Acid | Causes serious eye irritation.[6][7][8] | Wear protective gloves/eye protection. Wash hands thoroughly after handling.[6][8] |
| Sodium Nitrite | May intensify fire; oxidizer. Toxic if swallowed. Very toxic to aquatic life.[9][10][11] | Keep away from heat/sparks/open flames. Do not eat, drink or smoke when using this product. Wear protective gloves.[9][10][11] |
| Sodium Sulfide | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[12][13][14] | Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection.[12][13][14] |
| Thionyl Chloride | Harmful if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water.[15] | Do not breathe vapors. Wear protective gloves/protective clothing/eye protection. Use only outdoors or in a well-ventilated area. Keep away from water.[15] |
| 2,2'-Dithiodibenzoic Acid | Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. |
| 2,1-Benzisothiazole-3-carboxylic Acid | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. |
References
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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Chem-Supply. (n.d.). Material Safety Data Sheet Material Name: Sodium Nitrite. Retrieved from [Link]
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LPS. (n.d.). Safety Data Sheet (SDS) Anthranilic Acid. Retrieved from [Link]
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Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). SulfoBiotics- Sodium disulfide (Na2S2) - Safety Data Sheet. Retrieved from [Link]
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West Liberty University. (2005, October 10). Sodium nitrite MSDS. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: sodium nitrite. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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Chemtrade Logistics Inc. (2025, May 12). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Retrieved from [Link]
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CPAChem. (2024, January 15). Safety data sheet: Anthranilic acid. Retrieved from [Link]
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American Elements. (2015, March 19). Sodium Sulfide, Nonahydrate - Safety Data Sheet. Retrieved from [Link]
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National Institutes of Health. (n.d.). Dithiodibenzoic acid. PubChem. Retrieved from [Link]
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Valudor Products. (2025, June 5). Safety Data Sheet: sodium sulfide. Retrieved from [Link]
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ILO and WHO. (2021). ICSC 1623 - 2,2'-DITHIODIBENZOIC ACID. Retrieved from [Link]
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Lab Alley. (2025, September 25). Safety Data Sheet: Sodium Sulfide. Retrieved from [Link]
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Organic Syntheses. (n.d.). Thiosalicylic acid. Retrieved from [Link]
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Harnessing the Potential of the 2,1-Benzisothiazole Scaffold in Modern Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Benzisothiazole Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The benzisothiazole nucleus, a heterocyclic system comprising a benzene ring fused to an isothiazole ring, is a quintessential example of such a scaffold. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects.[1][2]
This guide focuses specifically on the applications of the 2,1-benzisothiazole isomer, particularly derivatives related to 2,1-benzisothiazole-3-carboxylic acid . While the 1,2-benzisothiazole isomer (often named benzo[d]isothiazole) is more prevalent in recent literature, the 2,1-isomer (benzo[c]isothiazole) and its related structures offer unique chemical properties and biological potential. The carboxylic acid group at the 3-position is of particular interest, serving a dual role:
-
A Potential Pharmacophore: The carboxylate can engage in crucial hydrogen bonding or electrostatic interactions with biological targets and may act as a metal-chelating moiety, critical for inhibiting certain classes of enzymes.[3]
-
A Versatile Synthetic Handle: It provides a reactive site for chemical modification, enabling the straightforward synthesis of extensive compound libraries (e.g., amides, esters) to perform structure-activity relationship (SAR) studies and optimize lead compounds.[4]
This document provides researchers with a comprehensive overview of key applications, detailed experimental protocols, and the underlying scientific rationale for utilizing the benzisothiazole scaffold in drug discovery programs. We will explore its role in targeting viral enzymes and inflammatory pathways and discuss advanced medicinal chemistry strategies, such as bioisosteric replacement, to overcome common pharmacokinetic challenges.
Chapter 1: Targeting Viral Enzymes - A Case Study in HIV-1 Reverse Transcriptase Inhibition
A significant breakthrough in the application of the benzisothiazole scaffold has been the discovery of derivatives that act as potent, multifunctional inhibitors of the Human Immunodeficiency Virus Type-1 (HIV-1) Reverse Transcriptase (RT) enzyme.[5][6] This enzyme is a primary target for antiretroviral drugs, but the emergence of drug resistance necessitates the development of inhibitors with novel mechanisms of action.
Mechanism of Action: Dual Inhibition of RNase H and DNA Polymerase
HIV-1 RT is a multifunctional enzyme with two distinct catalytic activities essential for viral replication: a DNA polymerase activity that converts the viral RNA genome into DNA, and a Ribonuclease H (RNase H) activity that degrades the RNA strand of the intermediate RNA/DNA hybrid.[7] While most approved RT inhibitors target the polymerase domain, the RNase H active site remains an underexploited target.[5][6]
Recent studies have identified benzisothiazolone derivatives—structurally related to the 2,1-benzisothiazole core—that uniquely inhibit both the RNase H and the DNA polymerase functions of RT.[5] This dual-inhibition mechanism is advantageous as it can be more effective at suppressing viral replication and may present a higher barrier to the development of drug resistance. It is hypothesized that these compounds bind to an allosteric site on the enzyme, affecting both catalytic domains simultaneously.[5]
Caption: Mechanism of dual inhibition of HIV-1 Reverse Transcriptase by benzisothiazolone derivatives.
Data Presentation: Biological Activity of Lead Compounds
The following table summarizes the inhibitory potency and antiviral activity of representative benzisothiazolone compounds from high-throughput screening campaigns.
| Compound ID | Target | IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Reference |
| 1 | RT RNase H | 0.160 | 1.68 | ≥100 | [5][7] |
| RT Polymerase | 5.97 | ||||
| 2 | RT RNase H | 0.130 | 2.68 | ≥100 | [5][7] |
| RT Polymerase | 2.64 | ||||
| 4 | RT RNase H | 0.230 | 10.4 | >100 | [6] |
| RT Polymerase | 5.80 |
IC₅₀: 50% inhibitory concentration against the purified enzyme. EC₅₀: 50% effective concentration in cell culture. CC₅₀: 50% cytotoxic concentration.
Experimental Protocols
This protocol describes a robust, high-throughput method to screen for inhibitors of the RT RNase H domain.
-
Principle: The assay utilizes a substrate composed of an RNA strand labeled with a fluorophore and a DNA strand labeled with a quencher. In their hybridized state, the fluorescence is quenched. Upon cleavage of the RNA strand by RNase H, the fluorophore is released from proximity to the quencher, resulting in a measurable increase in fluorescence.
-
Causality & Rationale: The choice of a fluorescence-based assay is driven by its high sensitivity, scalability for high-throughput screening (HTS), and real-time kinetic measurement capabilities, making it superior to older gel-based methods for primary screening campaigns.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, and 10 mM MgCl₂. Rationale: This buffer composition mimics physiological conditions and provides the essential Mg²⁺ cofactor required for RNase H catalytic activity.
-
Enzyme Solution: Dilute purified recombinant HIV-1 RT to a final concentration of 50 nM in Assay Buffer.
-
Substrate Solution: Prepare a 40 nM solution of the RNA/DNA hybrid substrate in Assay Buffer.
-
Test Compounds: Prepare serial dilutions of the 2,1-benzisothiazole derivatives in 100% DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 1 µL of the test compound solution in DMSO.
-
Add 50 µL of the HIV-1 RT enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring accurate measurement of inhibitory potential.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity (e.g., Excitation/Emission wavelengths appropriate for the fluorophore, such as FAM) every minute for 60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, rendering them susceptible to HIV-1 infection. They also contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon successful viral entry and replication, the viral Tat protein activates the LTR promoter, leading to the expression of the reporter genes, which can be quantified.
Step-by-Step Methodology:
-
Cell Culture: Culture TZM-bl cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Assay Setup:
-
Seed 10,000 TZM-bl cells per well in a 96-well plate and incubate overnight.
-
The next day, prepare serial dilutions of the benzisothiazole test compounds in cell culture medium.
-
Pre-incubate the cells with the test compounds for 1 hour.
-
-
Viral Infection:
-
Infect the cells by adding a predetermined amount of HIV-1 virus stock to each well.
-
Incubate the plate for 48 hours at 37°C. Rationale: This incubation period allows for multiple rounds of viral replication, providing a robust signal for the reporter gene assay.
-
-
Quantification of Viral Replication:
-
After 48 hours, remove the culture medium.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
In a separate plate, treat cells with the same concentrations of test compounds but without the virus.
-
After 48 hours, assess cell viability using a standard method like an MTS or MTT assay.
-
-
Data Analysis:
-
Calculate the EC₅₀ value by plotting the percentage reduction in luciferase activity against the drug concentration.
-
Calculate the CC₅₀ value from the cytotoxicity data.
-
Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Chapter 2: Application in Anti-Inflammatory Drug Discovery
The versatility of the benzisothiazole scaffold extends to the treatment of inflammatory diseases. Specifically, benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual-functional inhibitors of two key enzymes in the inflammatory cascade: 5-lipoxygenase (5-LOX) and microsomal prostaglandin E₂ synthase-1 (mPGES-1).[8]
Mechanism of Action: Targeting Leukotriene and Prostaglandin Pathways
Inflammation is mediated by lipid signaling molecules, including leukotrienes and prostaglandins, which are derived from arachidonic acid.
-
5-LOX is the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.
-
mPGES-1 is a terminal synthase that catalyzes the production of prostaglandin E₂ (PGE₂), a potent mediator of pain, fever, and inflammation.
Simultaneously inhibiting both 5-LOX and mPGES-1 offers a synergistic anti-inflammatory effect while potentially reducing the side effects associated with non-selective COX inhibitors.[8] The benzisothiazole 1,1-dioxide core serves as an effective pharmacophore for interacting with the active sites of both enzymes.
Caption: Workflow for the discovery of dual 5-LOX/mPGES-1 inhibitors.
Data Presentation: In Vitro Inhibitory Activity
A series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues demonstrated potent dual inhibitory activity.[8]
| Compound ID | 5-LOX IC₅₀ (µM) | mPGES-1 IC₅₀ (µM) | Reference |
| 3g | 0.6 | 2.1 | [8] |
| 3a | 0.15 | 1.8 | [8] |
| 3j | 0.8 | 3.5 | [8] |
Experimental Protocols
-
Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to its hydroperoxy products. The reaction can be monitored spectrophotometrically by the increase in absorbance at 234 nm, corresponding to the formation of a conjugated diene system.
Step-by-Step Methodology:
-
Enzyme Source: Use purified human recombinant 5-LOX or a cell lysate known to express the enzyme (e.g., from polymorphonuclear leukocytes).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 2 mM CaCl₂ and 1 mM EDTA.
-
Substrate: Prepare a 10 mM stock of arachidonic acid in ethanol.
-
-
Assay Procedure:
-
In a UV-transparent cuvette, mix the enzyme preparation with the test compound (dissolved in DMSO) in Assay Buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 20 µM.
-
Immediately monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Chapter 3: Synthetic Strategies and Derivative Development
The 2,1-benzisothiazole-3-carboxylic acid scaffold is not only a pharmacophore but also a key starting material for creating diverse chemical libraries. The carboxylic acid functional group is readily converted into other functionalities, most commonly amides, which allows for systematic exploration of the chemical space around the core structure.
General Synthetic Workflow
The synthesis of the benzisothiazole core itself can be achieved through various methods, often involving the intramolecular cyclization of a substituted benzene precursor. A common and effective route is the copper-catalyzed intramolecular N-S bond formation from 2-mercaptobenzamides.[1][9] Once the core is formed, standard peptide coupling reagents can be used to generate a library of amide derivatives for SAR studies.
Caption: General workflow for synthesis and derivatization of the benzisothiazole core.
Experimental Protocols
-
Principle: This protocol describes a copper(I)-catalyzed intramolecular oxidative dehydrogenative cyclization to form the N-S bond, using molecular oxygen as the ultimate oxidant. This method is efficient and utilizes environmentally benign reagents.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a balloon of oxygen (O₂), add the 2-mercaptobenzamide starting material (1 mmol), CuI (0.1 mmol, 10 mol%), and a suitable solvent such as DMF (5 mL).
-
Reaction Execution: Stir the reaction mixture vigorously at 80-100°C under the O₂ atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine to remove the DMF and copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzisothiazol-3(2H)-one.
-
Principle: This protocol utilizes a standard amide coupling reagent, HATU, to efficiently couple a carboxylic acid-functionalized benzisothiazole with a diverse set of primary or secondary amines in a parallel format (e.g., in a 96-well plate).
Step-by-Step Methodology:
-
Stock Solutions:
-
Prepare a 0.2 M solution of the benzisothiazole carboxylic acid in DMF.
-
Prepare 0.3 M solutions of a diverse library of amines in DMF.
-
Prepare a 0.25 M solution of HATU and a 0.5 M solution of DIPEA (N,N-Diisopropylethylamine) in DMF.
-
-
Reaction Plating (in a 96-well block):
-
To each well, add the benzisothiazole carboxylic acid solution (100 µL, 1 equiv).
-
Add the amine solution (100 µL, 1.5 equiv).
-
Add the DIPEA solution (100 µL, 2.5 equiv). Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl formed during the reaction and facilitate the coupling.
-
Initiate the reaction by adding the HATU solution (100 µL, 1.25 equiv). Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
-
Incubation and Purification:
-
Seal the plate and shake at room temperature for 12-18 hours.
-
After the reaction is complete, the products can be purified using parallel purification techniques like mass-directed preparative HPLC.
-
Chapter 4: The Carboxylic Acid Moiety and Bioisosteric Replacement
While the carboxylic acid group is often essential for biological activity, its physicochemical properties can be problematic for drug development. It is typically ionized at physiological pH, which can lead to poor membrane permeability, high plasma clearance, and potential metabolic liabilities.[3][10]
A key strategy in medicinal chemistry is bioisosteric replacement , where the carboxylic acid is substituted with a different functional group that retains the key biological interactions (e.g., hydrogen bonding, acidic character) but possesses improved drug-like properties.[11]
Decision-Making for Bioisosteric Replacement
When a lead compound containing the 2,1-benzisothiazole-3-carboxylic acid scaffold shows good potency but poor pharmacokinetic (PK) properties, researchers should consider bioisosteric replacement. The choice of isostere depends on the specific properties that need to be modulated (e.g., pKa, lipophilicity, metabolic stability).
Caption: Decision workflow for applying carboxylic acid bioisosterism in lead optimization.
Common Bioisosteres for Carboxylic Acids:
-
Tetrazole: A very common and effective mimic. It is a planar, acidic heterocycle with a pKa similar to a carboxylic acid, allowing it to maintain key ionic interactions with receptors.[11]
-
3-Hydroxyisoxazole / 3-Hydroxyisothiazole: These planar heterocycles also have pKa values in the 4-5 range and can act as effective surrogates.[10]
-
Acyl Sulfonamides: More electron-withdrawing than carboxylic acids, offering a way to modulate acidity and improve cell permeability.
-
Squaric Acids: These four-membered ring structures are highly acidic and can mimic the geometry and electronic properties of carboxylates or phosphates.[11]
By synthesizing derivatives where the 3-carboxylic acid is replaced by one of these bioisosteres, researchers can systematically tune the physicochemical properties of their lead compounds to achieve a superior overall drug profile.
Conclusion and Future Directions
The 2,1-benzisothiazole scaffold and its related isomers represent a highly fruitful starting point for drug discovery campaigns across multiple therapeutic areas. Its synthetic tractability, combined with the diverse biological activities of its derivatives, ensures its continued relevance. The 3-carboxylic acid functionality, in particular, serves as an excellent anchor for both biological activity and chemical diversification.
Future research should focus on:
-
Expanding the Target Space: Exploring the activity of benzisothiazole libraries against other enzyme classes, such as kinases and proteases.
-
Structure-Based Drug Design: Obtaining co-crystal structures of benzisothiazole inhibitors bound to their targets to enable rational, structure-guided optimization.
-
Novel Bioisosteres: Investigating less common carboxylic acid bioisosteres to further refine ADME properties and discover novel intellectual property.
By integrating the principles of medicinal chemistry, robust biological screening, and advanced synthetic protocols as outlined in this guide, researchers can effectively unlock the full therapeutic potential of this privileged scaffold.
References
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Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2024). MDPI. [Link]
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Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. (2014). PubMed. [Link]
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Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. (n.d.). ChEMBL. [Link]
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Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2024). PubMed. [Link]
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Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and. (2024). Preprints.org. [Link]
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Benzoisothiazol-3-one synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][12]Thiazin-4-One Derivatives. (2024). MDPI. [Link]
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Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substitutedamino 2,1-benzisothiazoles. (1994). PubMed. [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2021). PMC - PubMed Central. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). PMC - PubMed Central. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). SciSpace. [Link]
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Application Note: A Comprehensive Experimental Framework for Evaluating the Antibacterial Effects of 2,1-Benzisothiazole-3-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, multi-tiered experimental framework for the comprehensive evaluation of the antibacterial properties of 2,1-benzisothiazole-3-carboxylic acid. Recognizing the structural similarity of this compound to saccharin, which has demonstrated significant antibacterial activity by disrupting the cell envelope and interfering with DNA replication[1][2], this guide presents a hypothesis-driven approach. The protocols herein are designed not only to quantify antibacterial potency but also to elucidate the potential mechanism of action. Methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility[3][4]. This guide will take researchers from initial screening to in-depth mechanistic studies, providing a robust platform for assessing the therapeutic potential of this novel compound.
Introduction: The Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The benzisothiazole core is a promising starting point, with various derivatives showing a range of biological activities[5][6]. 2,1-Benzisothiazole-3-carboxylic acid is an intriguing candidate due to its structural analogy to saccharin. Recent groundbreaking studies have repurposed saccharin, a common artificial sweetener, as a potent antimicrobial agent effective against several multidrug-resistant pathogens.[7][8] The established mechanisms for saccharin include the induction of bulge-mediated cell lysis, disruption of the cell envelope, and interference with DNA replication dynamics[1][2][9].
This shared structural motif provides a strong rationale for investigating similar mechanisms in 2,1-benzisothiazole-3-carboxylic acid. Therefore, the experimental design outlined below follows a logical progression:
-
Tier 1: Foundational Activity Screening. Quantify the compound's potency through standardized susceptibility tests.
-
Tier 2: Defining the Nature of Inhibition. Differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
-
Tier 3: Mechanistic Investigation. Explore plausible mechanisms of action based on the activities of structural analogs.
This structured approach ensures a thorough and scientifically rigorous evaluation, generating the critical data needed for further drug development.
Overall Experimental Workflow
The following diagram outlines the proposed tiered approach for a comprehensive antibacterial assessment.
Caption: Step-by-step workflow for the broth microdilution MIC assay.
References
-
De Dios, R., Gadar, K., Proctor, C. R., et al. (2025). Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics. EMBO Molecular Medicine. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
McCarthy, R. (2025). Saccharin Shows Promise as an Antimicrobial Agent Against Drug-Resistant Infections. Technology Networks. [Link]
-
Brunel University London. (2025). Sweetener saccharin shows surprise power against antibiotic resistance. [Link]
-
News-Medical. (2025). Sweetener saccharin revives old antibiotics by breaking bacterial defences. [Link]
-
Nicolaus Copernicus Superior School. (2025). Saccharin: sweetener with potential to fight drug-resistant bacteria. [Link]
-
Te Winkel, J. D., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Protocol Exchange. (n.d.). Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. [Link]
-
Current Protocols. (2019). Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli. PMC - NIH. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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Microbiologyinfo.com. (n.d.). Broth Microdilution. [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Wikipedia. (n.d.). Disk diffusion test. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]
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Vitali, B., et al. (1993). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino-. PubMed. [Link]
-
Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
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Te Winkel, J. D., et al. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cell and Developmental Biology. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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Clinical Microbiology Reviews. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]
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VanAskapade, et al. (n.d.). Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Frontiers in Microbiology. [Link]
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Microbiology Society. (n.d.). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
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The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental. [Link]
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ResearchGate. (2015). Is there any simple method to measure ROS generation?. [Link]
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Creative BioMart. (n.d.). Bacterial Membrane Potential Kit. [Link]
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Bio-protocol. (n.d.). Reactive oxygen species -Other compound -Biochemistry. [Link]
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Vitali, B., et al. (1991). Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety. Archiv der Pharmazie. [Link]
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Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
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Preprints.org. (2024). Synthesis and antibacterial evaluation of benzothiazole derivatives. [Link]
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Vitali, B., et al. (1989). Biological studies on 1,2-benzisothiazole derivatives. I. Evaluation of antibacterial, antifungal and DNA-damaging activity. PubMed. [Link]
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IOSR Journal. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives as Potential Antimicrobial Agent. [Link]
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African Journals Online (AJOL). (n.d.). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. [Link]
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El-Sayed, W. A., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC - NIH. [Link]
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Haroun, M., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. NIH. [Link]
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Application Note & Protocols: Strategic Derivatization of 2,1-Benzisothiazole-3-Carboxylic Acid for Enhanced Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2,1-benzisothiazole scaffold is a privileged heterocyclic motif, integral to a wide array of biologically active compounds. This document provides a comprehensive guide to the strategic derivatization of 2,1-benzisothiazole-3-carboxylic acid, a key intermediate for generating novel molecular entities with enhanced therapeutic potential. We will explore the chemical logic behind derivatization choices, present detailed, field-tested protocols for the synthesis of amide and ester derivatives, and discuss the structure-activity relationships (SAR) that drive the optimization of bioactivity. The protocols are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.
Introduction: The 2,1-Benzisothiazole Scaffold - A Versatile Core for Drug Discovery
The 2,1-benzisothiazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. These include antimicrobial, antifungal, and antiviral properties.[1][2] The unique electronic and structural features of this scaffold allow for diverse interactions with biological targets. The carboxylic acid functionality at the 3-position serves as a versatile chemical handle, enabling the exploration of a vast chemical space through derivatization.
The primary goal of derivatizing 2,1-benzisothiazole-3-carboxylic acid is to modulate its physicochemical and pharmacokinetic properties, such as solubility, stability, and cell permeability, as well as to introduce new pharmacophoric elements that can enhance its interaction with a specific biological target. The most common and effective strategies involve the modification of the carboxylic acid group to form amides and esters.
Strategic Approaches to Derivatization
The derivatization of 2,1-benzisothiazole-3-carboxylic acid is primarily centered around the carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, with amide and ester formations being the most prevalent and fruitful avenues for enhancing bioactivity.
Amide Synthesis: Building Molecular Complexity and Enhancing Target Interactions
The conversion of the carboxylic acid to an amide is a powerful strategy for introducing a wide range of chemical diversity. The resulting amide bond is generally more stable to hydrolysis than an ester bond and can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the active site of a biological target. The general workflow for amide synthesis is depicted below.
Caption: General workflow for the synthesis of amide derivatives.
The choice of the amine component is critical and should be guided by the therapeutic target and desired physicochemical properties. For instance, incorporating basic amines can enhance aqueous solubility, while lipophilic amines can improve membrane permeability.
Ester Synthesis: Modulating Lipophilicity and Prodrug Strategies
Esterification of 2,1-benzisothiazole-3-carboxylic acid is another key derivatization strategy. Esters are generally more lipophilic than their corresponding carboxylic acids, which can enhance their ability to cross cellular membranes. Furthermore, esters can be designed as prodrugs that are hydrolyzed in vivo by esterases to release the active carboxylic acid.
Caption: General workflow for the synthesis of ester derivatives.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the derivatization of 2,1-benzisothiazole-3-carboxylic acid. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride
This protocol describes a robust method for the synthesis of amides from 2,1-benzisothiazole-3-carboxylic acid via an acyl chloride intermediate. This method is suitable for a wide range of primary and secondary amines.
Materials:
-
2,1-Benzisothiazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Selected primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,1-benzisothiazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the selected amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: General Procedure for Ester Synthesis using Alkyl Halides
This protocol details the synthesis of esters from 2,1-benzisothiazole-3-carboxylic acid by reaction with an alkyl halide in the presence of a base. This method is particularly useful for synthesizing a variety of alkyl esters.
Materials:
-
2,1-Benzisothiazole-3-carboxylic acid
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a solution of 2,1-benzisothiazole-3-carboxylic acid (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.
-
Add the alkyl halide (1.1-1.2 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final ester product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the 2,1-benzisothiazole-3-carboxylic acid core allows for the exploration of structure-activity relationships. The data gathered from biological screening of a library of derivatives can provide valuable insights into the structural requirements for optimal activity.
| Derivative Type | General Structure | Key Modifications | Observed Bioactivity Trends | References |
| Amides | 2,1-Benzisothiazole-3-carboxamide | Variation of R₁ and R₂ (alkyl, aryl, heterocyclic) | Introduction of aromatic or heteroaromatic rings can lead to enhanced antimicrobial or antifungal activity.[1] The nature of the substituent can influence target specificity. | [1][3] |
| Esters | 2,1-Benzisothiazole-3-carboxylate | Variation of R (alkyl, substituted benzyl) | Simple alkyl esters can improve cell penetration. Benzyl esters with electron-withdrawing or donating groups can modulate activity and metabolic stability. | [1] |
Key Considerations for SAR Studies:
-
Lipophilicity: The introduction of lipophilic groups (e.g., long alkyl chains, aromatic rings) can enhance membrane permeability but may also increase non-specific toxicity.
-
Electronic Effects: The addition of electron-withdrawing or electron-donating groups to aromatic substituents can influence the electronic properties of the entire molecule, affecting its binding affinity to the target.
-
Steric Factors: The size and shape of the substituents can play a crucial role in how the molecule fits into the binding pocket of the target protein.
-
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) can lead to stronger and more specific interactions with the biological target.
Conclusion
The derivatization of 2,1-benzisothiazole-3-carboxylic acid into amides and esters is a highly effective strategy for generating novel compounds with enhanced and diverse biological activities. The protocols provided in this application note offer a reliable foundation for the synthesis of derivative libraries. A systematic approach to derivatization, coupled with thorough biological evaluation, will undoubtedly lead to the discovery of new therapeutic agents based on the versatile 2,1-benzisothiazole scaffold.
References
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Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzoisothiazol-3-one synthesis. Retrieved January 17, 2026, from [Link]
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- Synthesis and bioactivity of novel benzisothiazolone derivatives as potential microbiocides. (2009). Journal of Heterocyclic Chemistry, 46(2), 320-324.
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Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzisothiazoles synthesis. Retrieved January 17, 2026, from [Link]
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- Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (n.d.).
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ResearchGate. (n.d.). Schematic representation of structure-activity relationship for the 27–46 series. Retrieved January 17, 2026, from [Link]
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R&D Chemicals. (n.d.). 2,1-Benzisothiazole-3-carboxylic acid, suppliers and manufacturers. Retrieved January 17, 2026, from [Link]
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives. (2024). Molecules, 29(9), 2108.
- Synthesis of Esters from Carboxylic Acids and Derivatives (Upd
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ResearchGate. (n.d.). 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. Retrieved January 17, 2026, from [Link]
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- Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. (n.d.). UNL Digital Commons.
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- Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2018). Russian Journal of Organic Chemistry, 54(1), 106–114.
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Application Note: A Framework for the In Vitro Antibacterial and Anti-Biofilm Evaluation of 2,1-Benzisothiazole-3-carboxylic Acid
An in-depth guide to the in vitro evaluation of 2,1-benzisothiazole-3-carboxylic acid against bacterial strains for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antibacterial Scaffolds
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective against common infections.[1][2] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[3][4] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzisothiazole scaffold has garnered significant attention for its diverse pharmacological activities.[5][6] Numerous derivatives have demonstrated promising antibacterial efficacy against both Gram-positive and Gram-negative bacteria by targeting essential cellular processes like DNA replication and cell wall synthesis.[5][7][8]
This application note provides a comprehensive, field-proven framework for the systematic in vitro evaluation of 2,1-benzisothiazole-3-carboxylic acid , a specific derivative of this promising class. We move beyond a simple recitation of steps to explain the causality behind the experimental design, ensuring a robust and self-validating workflow. The protocols detailed herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability.[9][10][11]
Compound Profile: 2,1-Benzisothiazole-3-carboxylic Acid
-
Structure:
-
Chemical Formula: C₈H₅NO₂S
-
Key Features: A benzene ring fused to an isothiazole ring, with a carboxylic acid group at the 3-position. This structure provides a unique electronic and steric profile that may be key to its biological activity.
-
-
Known Biological Activity: While research on this specific isomer is less prevalent than its 1,2-benzisothiazole counterparts, related benzisothiazole derivatives are known to act as inhibitors of crucial bacterial enzymes.[5][12] Their mode of action can involve targeting intracellular thiols, such as cysteine residues in proteins, leading to disruption of essential metabolic pathways.[12] The evaluation proposed here will serve to elucidate the specific antibacterial potential of the 2,1-isomer.
-
Safety & Handling:
-
Hazards: 2,1-Benzisothiazole-3-carboxylic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13]
-
Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid breathing dust or fumes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]
-
Part 1: Foundational Antibacterial Screening
The initial evaluation of a novel compound follows a logical progression from determining its minimum inhibitory concentration (MIC) to understanding whether its effect is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Logical Workflow for Initial Antibacterial Characterization
The following diagram illustrates the tiered approach for evaluating the compound, starting with a broad screen for inhibitory activity and progressing to a more detailed analysis of its bactericidal and anti-biofilm effects.
Caption: Step-by-step crystal violet biofilm assay workflow.
Procedure:
-
Plate Setup: Add 100 µL of TSB (with 1% glucose) to each well of a 96-well plate. Add 100 µL of the compound at 2x the desired final concentration (typically sub-inhibitory concentrations like 1/2 MIC, 1/4 MIC, etc.) and perform serial dilutions as in the MIC protocol.
-
Inoculation: Prepare a bacterial inoculum as described in the MIC protocol, but dilute it in TSB. Add 100 µL to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation at the bottom of the wells.
-
Washing: Gently discard the liquid content from the wells. Wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria. After the final wash, invert the plate and tap it firmly on a paper towel to remove excess liquid.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [16]6. Final Wash: Discard the crystal violet solution and wash the plate again three times with PBS or distilled water.
-
Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to dissolve the bound dye. [17][16]Incubate for 10-15 minutes, with gentle agitation if necessary.
-
Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength between 570-595 nm using a microplate reader. [16]
Data Presentation and Interpretation
Organizing data in a clear, tabular format is essential for analysis and comparison.
Table 1: MIC and MBC Data Summary
| Bacterial Strain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Control Antibiotic MIC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| S. aureus ATCC 25923 | Ciprofloxacin: X | (Bactericidal/Static) |
| E. coli ATCC 25922 | | | Ciprofloxacin: Y | | (Bactericidal/Static) |
-
Interpretation: An MBC/MIC ratio of ≤4 suggests the compound is bactericidal . A ratio >4 suggests it is bacteriostatic .
Table 2: Biofilm Inhibition Data
| Compound Conc. | Mean OD₅₇₀ ± SD | % Biofilm Inhibition |
|---|---|---|
| Growth Control (0 µg/mL) | 0% | |
| 1/8 x MIC | ||
| 1/4 x MIC | ||
| 1/2 x MIC |
| MIC | | |
-
Calculation: % Inhibition = [ (OD of Control - OD of Test) / OD of Control ] * 100
-
Interpretation: A dose-dependent decrease in the OD₅₇₀ reading indicates that 2,1-benzisothiazole-3-carboxylic acid actively inhibits the formation of bacterial biofilms.
References
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]
-
An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Journal of Microbiological Methods. Available at: [Link]
-
Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG Labtech. Available at: [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Available at: [Link]
-
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-
Screening Strategies to Identify New Antibiotics. Bentham Science Publishers. Available at: [Link]
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Screening Strategies to Identify New Antibiotics. Ingenta Connect. Available at: [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
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Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed. Available at: [Link]
-
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-
The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Request PDF. Available at: [Link]
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Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing. Available at: [Link]
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SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences. Available at: [Link]
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Safety Data Sheet. Saarpor. Available at: [Link]
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Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety. Wiley Online Library. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]
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Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino-. PubMed. Available at: [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]
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Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. PubMed. Available at: [Link]
-
Synthesis and Bioactivity of 2-((5-Mercapto-1, 3, 4 -Oxadiazol-2-Yl) Methyl) Benzo[d] Isothiazol -3(2H)-One as Potential Microbiocide. Sci-Hub. Available at: [Link]
Sources
- 1. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of benzothiazole derivatives [wisdomlib.org]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. biosynth.com [biosynth.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,1-Benzisothiazole-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of 2,1-benzisothiazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and optimize your product yield and purity.
Core Synthetic Strategy: Oxidative Cyclization of Thioanthranilic Acid
A robust and frequently employed route to the 2,1-benzisothiazole core involves the preparation of a thioanthranilic acid intermediate, followed by an oxidative cyclization to form the N-S bond. A common starting material for this process is isatoic anhydride, which provides a reliable pathway to the necessary intermediate.
The general transformation is outlined below:
Caption: General two-step synthesis pathway.
This method is advantageous due to the accessibility of the starting materials. However, success is highly dependent on controlling the reaction conditions, particularly during the oxidative ring-closure step, which can be prone to side reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Reaction Progression & Side Products
Q: My reaction shows low or no conversion of the thioanthranilic acid intermediate. What are the likely causes?
A: This is a common issue often related to the activation barrier of the cyclization step. Consider the following:
-
Cause 1: Ineffective Oxidant: The strength and concentration of your oxidizing agent are critical.
-
Solution: If using hydrogen peroxide (H₂O₂), ensure it has not degraded; use a fresh, stabilized solution. The reaction is often pH-sensitive. The oxidation potential can be modulated by adjusting the pH. If H₂O₂ is ineffective, consider alternative oxidants like iodine (I₂) or N-chlorosuccinimide (NCS), though these may require significant downstream purification adjustments.
-
-
Cause 2: Incorrect Reaction Temperature: The oxidative cyclization may require thermal energy to proceed at a reasonable rate.
-
Solution: If the reaction is being run at room temperature, try gentle heating (e.g., 40-50 °C). Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to avoid the formation of degradation products at higher temperatures.
-
-
Cause 3: Purity of the Intermediate: Impurities in the thioanthranilic acid can inhibit the reaction.
-
Solution: Ensure the intermediate from Step 1 is thoroughly purified and dried before proceeding. Residual reagents or byproducts can interfere with the oxidant.
-
Q: My TLC plate shows multiple spots, indicating significant side product formation. What are these byproducts and how can I avoid them?
A: The primary side product in this reaction is typically the corresponding disulfide, formed by intermolecular oxidation instead of intramolecular cyclization.
-
Primary Side Product: 2,2'-Dithiodibenzoic Acid: This dimer forms when two molecules of thioanthranilic acid are oxidized.
-
Causality: This is often favored under conditions of low concentration (which disfavors the intramolecular pathway) or if the oxidant is added too quickly, creating localized high concentrations that promote intermolecular reactions.
-
Mitigation Strategy: Employ pseudo-high dilution principles. Add the oxidant solution slowly and sub-surface to the vigorously stirred reaction mixture. This maintains a low steady-state concentration of the oxidant and favors the intramolecular cyclization. Running the reaction at a slightly higher concentration can also favor the intramolecular pathway.
-
Caption: Competing intramolecular vs. intermolecular pathways.
Category 2: Yield Optimization
Q: My final isolated yield is disappointingly low. Where could I have lost my product?
A: Product loss can occur at multiple stages, from the reaction itself to the final work-up.
-
Possible Cause 1: Incomplete Reaction: As discussed, if the reaction does not go to completion, the yield will be inherently low.
-
Solution: Monitor the reaction by TLC until the starting material spot is completely consumed. If the reaction stalls, a small, additional charge of the oxidant may be required.
-
-
Possible Cause 2: Loss During Work-up and Isolation: 2,1-Benzisothiazole-3-carboxylic acid is an amphiprotic molecule, and its solubility is highly dependent on pH.
-
Solution: The key to high recovery is careful pH control during precipitation. After the reaction, ensure the solution is made sufficiently acidic (pH 2-3) to fully protonate the carboxylate, minimizing its solubility in the aqueous phase.[1][2] Use a calibrated pH meter for accuracy. Cool the mixture in an ice bath before filtration to further decrease solubility.
-
-
Possible Cause 3: Formation of Soluble Byproducts: If side reactions are significant, the yield of the desired product will naturally decrease.
-
Solution: Address the side product formation as detailed in the previous section. Optimizing the reaction conditions for selectivity is paramount for achieving high yields.
-
Category 3: Product Isolation & Purification
Q: I'm struggling to purify my final product. Recrystallization gives poor recovery, and column chromatography is difficult.
A: Purifying carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel. An acid-base extraction is often the most effective method.[2]
-
Recommended Purification Protocol: Acid-Base Extraction
-
Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The desired acid will deprotonate and move into the aqueous layer, while neutral organic impurities will remain in the organic phase.
-
Separate the layers. Wash the aqueous layer with fresh ethyl acetate one more time to remove any trapped neutral impurities.
-
Carefully acidify the aqueous layer with cold 1M HCl to a pH of 2-3. The purified product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes, then collect the pure solid by vacuum filtration. Wash the solid with cold deionized water and dry thoroughly.
-
Q: My final product appears discolored (e.g., yellow or brown). What causes this?
A: Discoloration often points to trace impurities, which may be highly colored aromatic byproducts or residual iodine if it was used as the oxidant.
-
Solution 1: Activated Charcoal: During the final purification step (either recrystallization or after acid-base extraction), you can treat the solution with a small amount of activated charcoal. Heat the solution with the charcoal for 10-15 minutes, then filter it hot through a pad of Celite to remove the charcoal and the adsorbed impurities.
-
Solution 2: Re-evaluate Reaction Conditions: Persistent color may indicate product degradation. Consider running the reaction at a lower temperature or for a shorter duration.
Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing your synthesis.
Caption: A systematic workflow for troubleshooting synthesis outcomes.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A: When working with potassium hydrogen sulfide (KSH) or acidifying sulfide solutions, be aware of the potential to release highly toxic and flammable hydrogen sulfide (H₂S) gas. This step must be performed in a well-ventilated chemical fume hood. Hydrogen peroxide at high concentrations is a strong oxidizer and can cause severe skin burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q: How can I reliably monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective tool. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes, potentially with 1% acetic acid to improve spot shape). The product, being more polar, should have a lower Rf value than the thioanthranilic acid intermediate. Stain with potassium permanganate or view under UV light.
Q: Are there alternative synthetic routes? A: Yes, other routes exist, though they may require less common starting materials. For instance, derivatives of 2-aminothiophenol can be condensed with various reagents to form the benzisothiazole ring system.[3] However, the oxidative cyclization route described here is often preferred for its straightforwardness and use of commodity chemicals.
Experimental Protocol: Synthesis of 2,1-Benzisothiazole-3-Carboxylic Acid
This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.
Step 1: Synthesis of Thioanthranilic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isatoic anhydride (1.0 eq) in water.
-
Slowly add a solution of potassium hydrogen sulfide (KSH) (approx. 1.1 eq). The reaction is exothermic and will be accompanied by effervescence (CO₂ evolution). Perform this in a fume hood.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Carefully acidify the reaction mixture with 1M HCl to pH ~4-5 to precipitate the thioanthranilic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Oxidative Cyclization
| Parameter | Recommended Value | Notes |
| Starting Material | Thioanthranilic Acid | 1.0 eq |
| Solvent | Acetic Acid / H₂O mixture | Adjust for solubility |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | 1.1 - 1.5 eq |
| Temperature | 25 - 40 °C | Monitor for exotherm |
| Reaction Time | 2 - 6 hours | Monitor by TLC |
Procedure:
-
Suspend the thioanthranilic acid (1.0 eq) in a mixture of acetic acid and water in a round-bottom flask.
-
With vigorous stirring, add 30% hydrogen peroxide (1.1 eq) dropwise over 30-60 minutes using an addition funnel.
-
Maintain the reaction temperature below 40 °C. If necessary, use a water bath for cooling.
-
Stir the mixture for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath. The product may begin to precipitate.
-
Add cold water to fully precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product using the acid-base extraction method described in the troubleshooting section.
References
-
Albert, A. H., O'Brien, D. E., & Robins, R. K. (1978). The synthesis and reactions of certain 3‐substituted‐2,1‐benzisothiazoles. Journal of Heterocyclic Chemistry, 15(4), 529-537. [Link]
-
Chempedia. General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Sharghi, H., et al. (2005). A high-yielding method for the synthesis of a series of 2-substituted benzothiazole compounds. Molecules, 10(10), 1273-1280. [Link]
-
Wang, Z., Kuninobu, Y., & Kanai, M. (2013). Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones by Intramolecular Dehydrogenative Cyclization. The Journal of Organic Chemistry, 78(14), 7337-7342. [Link]
Sources
Benzisothiazole Synthesis: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Benzisothiazole Synthesis. As a Senior Application Scientist, I have designed this guide to address the common challenges encountered in the synthesis of this important heterocyclic scaffold. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to help you navigate the complexities of your research and development projects.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured to provide direct answers to specific problems you may encounter during the synthesis of benzisothiazoles.
I. Low Yields and Incomplete Reactions
Question 1: My reaction is giving a low yield or appears to be stalled. What are the common causes and how can I improve it?
Answer: Low yields or stalled reactions in benzisothiazole synthesis can stem from several factors, primarily related to starting material purity, reaction conditions, and the choice of synthetic route.
Causality and Solutions:
-
Purity of Starting Materials: Impurities in your reactants, such as 2-aminothiophenol or the corresponding aldehyde/carboxylic acid, can significantly hinder the reaction. It is crucial to use high-purity reagents. If you suspect impurities, consider purifying your starting materials by recrystallization or distillation.[1]
-
Reaction Temperature: The activation energy for the cyclization step might not be reached if the temperature is too low.[1] For instance, some solvent-free reactions may require temperatures up to 130°C for optimal yields.[1] It is advisable to incrementally increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).
-
Catalyst Deactivation: If you are using a recyclable catalyst, it may have lost its activity.[1] Consider adding a fresh batch of the catalyst to see if the reaction proceeds.[1] Ensure proper storage and handling of your catalyst to maintain its efficacy.
-
Stoichiometry of Reactants: Incorrect stoichiometry can lead to incomplete reactions. Double-check the molar ratios of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.[1]
-
Choice of Synthetic Route: Traditional methods for synthesizing benzisothiazoles, such as those starting from 2,2'-dithiodibenzoic acid, are often associated with lower yields and harsh reaction conditions.[2][3] Modern approaches, like the intramolecular oxidative cyclization of 2-mercaptobenzamides, often provide excellent yields under milder conditions.[4]
II. Side Product Formation
Question 2: I am observing significant side product formation in my reaction. How can I minimize these unwanted products?
Answer: The formation of side products is a common issue, often arising from the reaction conditions or the inherent reactivity of the starting materials.
Causality and Solutions:
-
Over-oxidation: In reactions that utilize an oxidizing agent, precise control over its stoichiometry is essential to prevent the over-oxidation of the desired benzisothiazole product.[5]
-
Self-Condensation: Aldehyd starting materials can undergo self-condensation under certain conditions.[5] Adjusting the reaction temperature or the catalyst can help suppress this side reaction.[5]
-
Dimerization: In certain synthetic routes, dimerization of starting materials or intermediates can occur. For example, in the synthesis of brassilexin, a dimer can form via a nucleophilic attack. This can be prevented by optimizing the temperature and stoichiometry of the reagents.
-
Incomplete Cyclization: If the cyclization step is not complete, you may isolate intermediates as side products. Ensure adequate reaction time and optimal temperature to promote full cyclization.[5]
III. Catalyst-Related Issues
Question 3: My catalyst seems to be deactivating after a few runs. What could be the cause and how can I prevent it?
Answer: Catalyst deactivation is a critical issue in scaled-up syntheses and can be attributed to poisoning, fouling, or sintering.
Causality and Solutions:
-
Poisoning: The catalyst's active sites can be blocked by impurities in the feedstock.[6] Sulfur and nitrogen-containing compounds are common poisons for many metal catalysts.[6]
-
Solution: Analyze your starting materials for potential poisons using techniques like ICP-MS or GC-MS.[6] Purifying the reactants before the reaction can prevent catalyst poisoning.
-
-
Fouling (Coking): Byproducts or polymers can deposit on the catalyst surface, physically blocking the active sites.[6]
-
Solution: Optimize reaction conditions to minimize side reactions that lead to fouling. Techniques like Thermogravimetric Analysis (TGA) can quantify the amount of deposited material.[6]
-
-
Sintering: High reaction temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[6]
-
Solution: Operate the reaction at the lowest effective temperature to prevent sintering.
-
IV. Purification Challenges
Question 4: I am having difficulty purifying my benzisothiazole product. What are some effective purification strategies?
Answer: Purification of benzisothiazole derivatives can be challenging due to their physical properties and potential instability.
Causality and Solutions:
-
Product is an Oil: If your product is an oil and difficult to purify via column chromatography, consider converting it into a solid salt for easier purification by recrystallization.[5] The pure product can then be regenerated.[5]
-
Instability on Silica Gel: Some benzisothiazole derivatives are sensitive to the acidic nature of silica gel.[5]
-
Complex Reaction Mixture: If the crude product is a complex mixture, a multi-step purification strategy may be necessary. This could involve an initial extraction, followed by column chromatography, and finally recrystallization.
Comparative Data on Synthetic Routes
To aid in the selection of an appropriate synthetic strategy, the following table summarizes the advantages and disadvantages of common benzisothiazole synthesis routes.
| Synthetic Route | Starting Materials | Advantages | Disadvantages | Typical Yields |
| Traditional Method | 2,2'-Dithiodibenzoic Acid | Readily available starting material.[2] | Long reaction sequences, harsh reagents, lower yields.[2][3] | Moderate |
| From o-Halobenzonitriles | o-Chlorobenzonitrile, Sodium Hydrosulfide | Improved efficiency, higher yields, milder conditions than traditional methods.[2][7] | Use of potentially hazardous reagents like chlorine gas.[2] | High |
| From 2-Mercaptobenzamides | 2-Mercaptobenzamides | Highly efficient, atom-economical, environmentally benign ("green") approach, excellent yields.[2][4] | May require a metal catalyst.[4] | Excellent |
| From 2-Aminothiophenol & Aldehydes | 2-Aminothiophenol, Aromatic Aldehydes | One-pot synthesis, often uses mild catalysts.[5] | Yield can be sensitive to the electronic nature of the aldehyde.[8] | Good to Excellent |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic procedures.
Protocol 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one from o-Chlorobenzonitrile
This modern approach offers higher yields and milder conditions compared to the traditional route.[2]
Step 1: Synthesis of o-Mercaptobenzonitrile
-
In a reaction vessel under a nitrogen atmosphere, combine o-chlorobenzonitrile (50 g), anhydrous sodium hydrosulfide (30.5 g), and dimethylformamide (500 ml).[2]
-
Heat the mixture to 100°C for 6-9 hours.[2]
-
After cooling, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the o-mercaptobenzonitrile.[2]
Step 2: Oxidative Cyclization
-
Suspend the o-mercaptobenzonitrile in water.[2]
-
Cool the mixture to 5-15°C and bubble chlorine gas through it for 6-9 hours.[2]
-
Heat the reaction mixture to induce crystallization of the crude product.[2]
Step 3: Purification
-
Purify the crude product by dissolving it in an alkaline solution, decolorizing with activated carbon, and re-precipitating the final 1,2-benzisothiazolin-3-one product by acidification.[2]
Protocol 2: Copper-Catalyzed Synthesis of Benzisothiazol-3(2H)-ones from 2-Mercaptobenzamides
This method is an example of a "green" and highly efficient synthesis.[4]
-
To a reaction vessel, add the 2-mercaptobenzamide, a suitable copper(I) catalyst (e.g., CuI), and a solvent.
-
Stir the reaction mixture under an oxygen atmosphere (e.g., by bubbling O2 through the solution or using an O2 balloon).[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture by removing the catalyst (e.g., by filtration) and purifying the product by column chromatography or recrystallization.
Visualizing Workflows and Mechanisms
The following diagrams illustrate key synthetic workflows and reaction mechanisms.
Caption: Traditional synthesis of 1,2-benzisothiazolin-3-one.
Caption: Modern synthesis from o-chlorobenzonitrile.
References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available at: [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][5]Thiazin-4-One Derivatives. National Institutes of Health. Available at: [Link]
-
Benzisothiazoles synthesis. Organic Chemistry Portal. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]
- Method for producing 1,2-benzisothiazol-3-ones. Google Patents.
- Method for synthesizing 1,2-benzisothiazolin-3-one. Google Patents.
- New synthetic method of N-substituted benzisothiazolin-3-one derivative. Google Patents.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,1-Benzisothiazole-3-carboxylic Acid
Welcome to the technical support center for 2,1-benzisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Foundational Concepts: Physicochemical Properties Governing Purification
Understanding the molecular characteristics of 2,1-benzisothiazole-3-carboxylic acid is the bedrock of any successful purification strategy. Its structure, featuring a bicyclic aromatic system and a carboxylic acid group, dictates its behavior in various solvents and separation media.
-
Acidity (pKa): As a carboxylic acid, the compound is acidic and will readily deprotonate in the presence of a base to form a water-soluble carboxylate salt. This property is the cornerstone of acid-base extraction techniques.[1]
-
Polarity and Hydrogen Bonding: The carboxylic acid group is highly polar and can act as both a hydrogen bond donor and acceptor. The benzisothiazole core is more non-polar. This dual nature governs its solubility profile.[2]
-
Crystallinity: The rigid, planar structure of the molecule lends itself well to forming a stable crystal lattice, making recrystallization a highly effective purification method.[3]
Qualitative Solubility Profile
Selecting the right solvent is critical. The following table provides a general guide to the solubility of 2,1-benzisothiazole-3-carboxylic acid. Note that empirical testing is always recommended.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in cold water; more soluble in hot water.[4] Likely soluble in alcohols.[5] | The carboxylic acid group can hydrogen bond with these solvents. Solubility in water is limited by the larger, hydrophobic benzisothiazole moiety.[2] |
| Polar Aprotic | DMSO, DMF, Acetone | Likely soluble.[2] | These solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar parts of the molecule. |
| Non-Polar | Hexane, Toluene | Sparingly to insoluble. | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Sparingly soluble. | DCM has intermediate polarity and may dissolve the compound to a limited extent. |
| Aqueous Base | 5% aq. NaHCO₃, 5% aq. NaOH | Highly soluble. | The carboxylic acid is deprotonated to form the highly water-soluble sodium carboxylate salt.[1][6] |
| Aqueous Acid | 5% aq. HCl | Insoluble. | The compound remains in its protonated, less polar acid form. |
Purification Strategy: A Decision Guide
Choosing the correct purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity. This decision tree provides a logical workflow for selecting the optimal method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 2,1-benzisothiazole-3-carboxylic acid in a question-and-answer format.
Recrystallization Issues
Q: My compound “oiled out” instead of forming crystals upon cooling. What went wrong?
A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.
-
Probable Cause 1: Cooling too rapidly. Rapid cooling doesn't give molecules enough time to orient into a crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[4]
-
Probable Cause 2: Impurities present. High levels of impurities can disrupt crystal formation.
-
Solution: Consider a preliminary purification step, such as a quick acid-base extraction, before recrystallization.
-
Probable Cause 3: Inappropriate solvent. The boiling point of your solvent may be higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point.
Q: I have very low recovery after recrystallization. How can I improve my yield?
A: Low recovery typically points to issues with solvent volume or premature crystallization.
-
Probable Cause 1: Too much solvent was used. Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.[7]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.[4][7]
-
Probable Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent clogging. Perform the filtration as quickly as possible.
Q: No crystals are forming even after cooling the solution in an ice bath. What should I do?
A: This indicates a supersaturated solution that requires nucleation to begin crystallization.
-
Solution 1: Scratching. Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass provide nucleation sites.[4]
-
Solution 2: Seed Crystals. Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.[4]
-
Solution 3: Re-boil. If too much solvent was added, gently boil off some of the solvent to re-concentrate the solution and try cooling again.
Acid-Base Extraction Issues
Q: An emulsion formed at the aqueous/organic interface during extraction, and the layers won't separate. How do I break it?
A: Emulsions are common when dealing with complex mixtures.
-
Solution 1: Add Brine. Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.
-
Solution 2: Gentle Stirring/Swirling. Instead of vigorous shaking, gently invert or swirl the separatory funnel to mix the layers.
-
Solution 3: Filtration. In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.
Q: My product did not precipitate after acidifying the basic aqueous layer. Where is it?
A: This is usually due to incomplete acidification or solubility issues.
-
Probable Cause 1: Insufficient acid. The solution may not be acidic enough to fully protonate the carboxylate salt.
-
Solution: Check the pH with litmus or pH paper. Continue adding acid (e.g., 1M HCl) dropwise until the solution is definitively acidic (pH ~2-3).[6][8]
-
Probable Cause 2: Product is somewhat soluble in water. Even in its acidic form, the compound may have some slight aqueous solubility, especially if the volume is large.
-
Solution: Thoroughly chill the acidified solution in an ice bath to minimize solubility. If precipitation is still poor, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate or DCM, then dry and evaporate the organic layer to recover the product.
Column Chromatography Issues
Q: My compound is streaking badly down the silica gel column. How can I get sharp bands?
A: Streaking (or tailing) of acidic compounds on silica gel is a classic problem.
-
Probable Cause: Strong interaction with silica. The acidic protons of your compound are interacting strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, causing it to move unevenly down the column.[9]
-
Solution: Add an acid modifier to the eluent. Adding a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase will suppress the ionization of your carboxylic acid.[6] This keeps the compound in its less polar, protonated state, minimizing interaction with the silica and resulting in sharper bands.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol is ideal for removing impurities with different solubility profiles and for obtaining a highly crystalline final product.
-
Dissolution: Place the crude 2,1-benzisothiazole-3-carboxylic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Pre-heat a stemless funnel and a new flask. Quickly filter the hot solution to remove the particulates.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on the benchtop. Well-formed crystals should appear.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy to confirm purity.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for removing neutral or basic impurities.[1]
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add an equal volume of a mild aqueous base, such as 5% sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic layer.
-
Purification: Drain and discard the organic layer. Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Acidification & Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add a dilute strong acid (e.g., 1M HCl) while stirring until the solution is acidic (pH ~2-3). The purified 2,1-benzisothiazole-3-carboxylic acid will precipitate out as a solid.[8]
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities I'll encounter from the synthesis of 2,1-benzisothiazole-3-carboxylic acid?
A: The impurity profile depends heavily on the synthetic route. A common route is the hydrolysis of the corresponding nitrile (2,1-benzisothiazole-3-carbonitrile). In this case, potential impurities include:
-
Unreacted Nitrile: The starting 2,1-benzisothiazole-3-carbonitrile.
-
Amide Intermediate: The 2,1-benzisothiazole-3-carboxamide, formed from incomplete hydrolysis of the nitrile.[10][11]
-
Starting materials from upstream synthesis: Depending on how the benzisothiazole ring was formed, precursors could remain.[12][13]
Q: How can I definitively assess the purity of my final product?
A: A combination of techniques is recommended for a comprehensive assessment:
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A single, sharp peak is desired.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any proton- or carbon-containing impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹ and a C=O stretch ~1700 cm⁻¹).[16]
Q: What are the optimal storage conditions for purified 2,1-benzisothiazole-3-carboxylic acid?
A: As a stable, crystalline solid, it should be stored in a tightly sealed container in a cool, dry place, away from direct light and incompatible materials like strong bases or oxidizing agents.
References
- Davis, M., & White, A. W. (1968). A simple synthesis of 2,1-benzisothiazole.
-
MDPI. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzoisothiazol-3-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Masaryk University. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
-
Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
- Acree Jr., W. E. (2010). Solubility of benzilic acid in select organic solvents at 298.15 K.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Retrieved from [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Benzoisothiazol-3-one synthesis [organic-chemistry.org]
- 13. Benzisothiazoles synthesis [organic-chemistry.org]
- 14. Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 16. veeprho.com [veeprho.com]
stability issues of 2,1-benzisothiazole-3-carboxylic acid in solution
Technical Support Center: 2,1-Benzisothiazole-3-carboxylic Acid
A Guide to Understanding and Troubleshooting Solution Stability
Introduction: Welcome to the technical support guide for 2,1-benzisothiazole-3-carboxylic acid. As a novel heterocyclic compound, comprehensive public data on its solution stability is limited. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing and managing its stability. Leveraging first principles of chemical reactivity, established industry guidelines for forced degradation, and data from structurally related benzisothiazole and carboxylic acid analogs, this document offers practical FAQs, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research.
Our approach is grounded in the principles of forced degradation studies, a systematic process mandated by the International Council for Harmonisation (ICH) to elucidate potential degradation pathways and establish the intrinsic stability of a molecule.[1] By subjecting the compound to a range of stress conditions, you can proactively identify liabilities and develop robust analytical methods and formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of 2,1-benzisothiazole-3-carboxylic acid in solution.
Q1: What are the primary factors that are likely to affect the stability of 2,1-benzisothiazole-3-carboxylic acid in solution? A: Based on its chemical structure, the stability of 2,1-benzisothiazole-3-carboxylic acid is primarily influenced by four key factors:
-
pH: The isothiazole ring contains an amide-like linkage which can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidizing Agents: The sulfur atom in the isothiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.[2]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation and may induce decarboxylation of the carboxylic acid group.
-
Light (UV/Visible): Aromatic heterocyclic compounds often absorb UV light, which can lead to photodegradation. For related compounds like 2-aminothiazole-4-carboxylic acid, the primary photochemical reaction is decarboxylation.[3][4]
Q2: What are the most probable degradation pathways for this molecule? A: The two most anticipated degradation pathways are:
-
Hydrolysis: Cleavage of the isothiazole ring, particularly at the N-S or C-S bond, is a plausible pathway under harsh pH conditions. This would disrupt the core heterocyclic structure.
-
Decarboxylation: Loss of the carboxylic acid group as CO2 is a common degradation route for carboxylic acids, often promoted by heat or UV light exposure.[5]
Q3: What is the recommended solvent for preparing a stock solution of 2,1-benzisothiazole-3-carboxylic acid? A: For initial studies, a highly polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended.[6] It is capable of dissolving a wide range of organic molecules and is relatively inert. For aqueous-based experiments, a concentrated stock in DMSO can be diluted into the desired aqueous buffer. Always assess the solubility and stability in your specific experimental medium as a preliminary step.
Q4: How can I monitor the degradation of my compound? A: The most effective and widely used technique is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8] A stability-indicating HPLC method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of its depletion over time.[9] For identification of unknown degradation products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and ability to provide structural information.[7]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Action |
| "My solution has turned yellow/brown after a few hours." | This often indicates the formation of chromophoric degradation products, possibly due to oxidation or ring-opening reactions. | Immediately analyze the sample by HPLC-UV to check for new peaks. Protect future solutions from light and consider purging with an inert gas (nitrogen or argon) to minimize oxidation. |
| "I see multiple new peaks in my HPLC chromatogram." | This is clear evidence of degradation. The compound is breaking down into several different products. | This is the expected outcome of a forced degradation study. The goal is now to identify these peaks. Use LC-MS/MS to obtain the mass of each new species to help elucidate their structures. |
| "The peak area of my compound is decreasing, but I don't see any new peaks." | This could indicate several possibilities: 1) The degradation product does not have a UV chromophore at the detection wavelength. 2) The degradant is insoluble and has precipitated out of solution. 3) The degradant is volatile and has evaporated. | Change the detection wavelength on your UV detector to a lower value (e.g., 210 nm) to try and visualize non-aromatic products. Visually inspect the sample for any precipitate. If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. |
| "My results are inconsistent between experiments." | This points to uncontrolled variables. Common culprits include temperature fluctuations, exposure to light, or variations in pH. | Ensure your solutions are stored in a tightly controlled environment (thermostated incubator, protected from light with foil). Always use calibrated pH meters and freshly prepared buffers. Include control samples (e.g., a dark control in photostability studies) in every experiment.[10] |
Part 3: Experimental Protocol: Forced Degradation Study
This protocol provides a comprehensive, step-by-step methodology for conducting a forced degradation study on 2,1-benzisothiazole-3-carboxylic acid. The objective is to intentionally stress the molecule to identify its degradation pathways and develop a stability-indicating analytical method.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Materials and Reagents
-
2,1-Benzisothiazole-3-carboxylic acid
-
HPLC-grade DMSO, Acetonitrile (ACN), and Methanol (MeOH)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen peroxide (H2O2, 30%)
-
Calibrated pH meter
-
HPLC system with UV/PDA detector
-
LC-MS/MS system (for identification)
-
Photostability chamber (ICH Q1B compliant)[11]
-
Thermostatic oven/water bath
Analytical Method (Starting Point)
A stability-indicating method is crucial. The following is a general-purpose starting point that will likely require optimization.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at wavelength of maximum absorbance (determine via UV scan, likely ~254-320 nm)
-
Injection Volume: 10 µL
Forced Degradation Procedures
For each condition, prepare a sample solution at a known concentration (e.g., 0.1 mg/mL) by diluting the stock solution into the stress medium. Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active ingredient.[12]
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C.
-
Causality: To challenge the stability of the isothiazole ring under protic acidic conditions.
-
Procedure: Dilute stock into 0.1 M HCl. Incubate at 60 °C. Before injection, neutralize an aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at room temperature.
-
Causality: To assess susceptibility to nucleophilic attack by hydroxide, which can lead to ring opening.[13]
-
Procedure: Dilute stock into 0.1 M NaOH. Keep at room temperature. Before injection, neutralize an aliquot with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Condition: 80 °C in a neutral aqueous solution (e.g., buffered water).
-
Causality: To evaluate the intrinsic thermal stability and potential for heat-induced reactions like decarboxylation.
-
Procedure: Dilute stock into buffered water (pH ~7). Incubate in an oven at 80 °C.
-
-
Photodegradation:
-
Condition: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).[14]
-
Causality: To determine if the molecule is light-sensitive.
-
Procedure: Place the solution in a quartz cuvette or other UV-transparent container inside a photostability chamber. Concurrently, expose a control sample wrapped in aluminum foil (dark control) to the same temperature conditions to isolate light-induced degradation from thermal effects.
-
Part 4: Data Interpretation & Visualization
Hypothetical Forced Degradation Results
The table below illustrates how to summarize potential outcomes.
| Stress Condition | Time | % Parent Remaining | # of Degradation Products | Observations |
| 0.1 M HCl, 60°C | 24 h | 85% | 2 | Significant degradation, likely ring hydrolysis. |
| 0.1 M NaOH, RT | 24 h | 65% | 3 | Highly unstable, rapid degradation observed. |
| 3% H2O2, RT | 24 h | 92% | 1 | Moderate degradation, likely oxidation at sulfur. |
| Thermal, 80°C | 24 h | 95% | 1 | Relatively stable, minor degradation (possible decarboxylation). |
| Photolytic (ICH Q1B) | - | 88% | 2 | Photolabile. Dark control showed >99% remaining. |
| Dark Control | - | >99% | 0 | No significant thermal degradation under photolytic conditions. |
Plausible Degradation Pathways
The following diagram illustrates the most likely chemical transformations of 2,1-benzisothiazole-3-carboxylic acid under stress conditions.
Caption: Plausible degradation pathways of 2,1-benzisothiazole-3-carboxylic acid.
Concluding Remarks and Best Practices
-
Assume Instability: Until proven otherwise, treat 2,1-benzisothiazole-3-carboxylic acid as potentially unstable. Prepare solutions fresh and store them under controlled conditions (cold, dark, and inert atmosphere where possible).
-
Method Validation is Key: The ability of your analytical method to separate the parent drug from its degradants is paramount for accurate stability assessment.
-
Document Everything: Meticulous record-keeping of storage conditions, solvent choice, and experimental parameters is essential for reproducible science.
-
Safety First: When handling the solid compound and its solutions, always use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
This guide provides a foundational framework for investigating the stability of 2,1-benzisothiazole-3-carboxylic acid. By systematically applying these principles, researchers can ensure the quality and reliability of their experimental data.
References
-
Bede, L., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. ([Link])
-
De Wever, H., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3296–3301. ([Link])
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])
-
Kamble, R., & Singh, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. ([Link])
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Analytical Chemistry, 77(17), 355A-363A. (Note: A direct link to the full text may require a subscription; however, the citation is valid for referencing the concept.)
-
Patel, Y., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research Journal of Pharmacy and Technology, 13(4), 2004-2010. ([Link])
-
Rani, S., & Singh, M. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Asian Journal of Pharmaceutical and Clinical Research, 12(8), 1-6. ([Link])
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5), 1-6. ([Link])
-
Waterman, K. C. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of L-758,298, a Second-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor. Pharmaceutical Technology, 29(3), 70-80. ([Link])
-
Bumażnik, D., & Sałdyka, M. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 3713. ([Link])
-
Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38383-38394. ([Link])
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijisrt.com [ijisrt.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. caronscientific.com [caronscientific.com]
- 12. scispace.com [scispace.com]
- 13. biomedres.us [biomedres.us]
- 14. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 2,1-Benzisothiazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,1-benzisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your yields.
Introduction
2,1-Benzisothiazole-3-carboxylic acid is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. However, its synthesis can be challenging, with low yields being a common obstacle. This guide provides a structured approach to troubleshooting the most common synthetic route, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental work.
Core Synthetic Pathway: From Isatoic Anhydride to 2,1-Benzisothiazole-3-carboxylic Acid
A prevalent and effective method for synthesizing the 2,1-benzisothiazole core involves a two-step process starting from isatoic anhydride. This is followed by a subsequent functionalization to yield the target carboxylic acid. The overall transformation is depicted below:
Caption: A simplified representation of the oxidative cyclization mechanism.
Experimental Protocols
Protocol 1: Synthesis of 2,1-Benzisothiazolin-3-one from Isatoic Anhydride
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale.
-
Preparation of the Hydrosulfide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve potassium hydrogen sulfide (KSH) or sodium hydrosulfide (NaSH) (1.2 equivalents) in degassed water.
-
Reaction with Isatoic Anhydride: To the stirred hydrosulfide solution, add isatoic anhydride (1.0 equivalent) portion-wise over 30 minutes. The reaction mixture may be gently heated (e.g., to 40-50 °C) to aid dissolution and reaction.
-
Monitoring the Reaction: Monitor the disappearance of the isatoic anhydride by thin-layer chromatography (TLC).
-
Oxidative Cyclization: Once the formation of the thioanthranilic acid intermediate is complete, cool the reaction mixture in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.1 equivalents) dropwise, ensuring the temperature does not rise significantly.
-
Product Isolation: After the addition of H₂O₂ is complete, continue stirring the mixture at room temperature for 1-2 hours. The product, 2,1-benzisothiazolin-3-one, may precipitate from the solution. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: General Procedure for Acid-Base Purification of Carboxylic Acids
-
Dissolution: Dissolve the crude carboxylic acid product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction with Base: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated mineral acid (e.g., HCl) with stirring until the pH is acidic (pH ~2). The purified carboxylic acid should precipitate out of the solution.
-
Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization Data of Carboxylic Acids
When characterizing your final 2,1-benzisothiazole-3-carboxylic acid product, the following spectroscopic features are expected:
-
Infrared (IR) Spectroscopy:
-
A very broad O-H stretching absorption in the region of 2500-3300 cm⁻¹. [1] * A strong C=O stretching absorption for the carboxylic acid, typically between 1710 and 1760 cm⁻¹. [1]* ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A characteristic downfield singlet for the carboxylic acid proton, usually above 10 ppm (often around 12 ppm), which is typically broad. This peak will disappear upon shaking the sample with D₂O. [1] * Signals corresponding to the aromatic protons of the benzisothiazole ring system.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A signal for the carboxyl carbon in the range of 165-185 ppm. [1] * Signals for the aromatic carbons.
-
It is crucial to compare the obtained spectral data with literature values for 2,1-benzisothiazole-3-carboxylic acid or closely related analogs to confirm the identity and purity of your product.
References
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[2][3]hiazin-4-One Derivatives. (2024). Molecules. [Link]
-
Isatoic anhydride. Organic Syntheses. [Link]
-
Isatoic anhydride. Wikipedia. [Link]
-
1,2-Benzisothiazol-3(2H)-one. PubChem. [Link]
-
Benzisothiazolinone. Wikipedia. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
- Method for producing 1,2-benzisothiazol-3-ones.
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
-
Isatoic anhydride hydrolysis to anthranilic acid. Sciencemadness Discussion Board. [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. [Link]
-
Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry. [Link]
Sources
byproduct formation in the synthesis of 2,1-benzisothiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,1-benzisothiazole-3-carboxylic acid and its derivatives. This resource is designed to provide expert guidance and troubleshooting solutions for common challenges encountered during the synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2,1-benzisothiazole-3-carboxylic acid and what are the expected byproducts?
A1: A primary route involves the intramolecular cyclization of precursors like 2-carbamoylbenzenesulfonamide derivatives. While effective, this pathway can lead to several byproducts. The most significant impurities often arise from incomplete reactions, side reactions like dimerization, or hydrolysis of functional groups. For instance, in the related synthesis of saccharin (a benzisothiazole derivative), impurities such as o-toluenesulfonamide and various ditolylsulfones are commonly observed, stemming from the starting materials and reaction conditions.[1][2]
Q2: My reaction yield is unexpectedly low. What are the first things I should investigate?
A2: Low yields are typically traced back to two main issues: incomplete conversion of the starting material or formation of soluble byproducts that are lost during workup. First, use an analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of your starting material in the crude product. If starting material is present, the reaction has not gone to completion. If it is absent, significant byproduct formation is the likely culprit.
Q3: I see an unexpected spot on my TLC plate. How can I identify it?
A3: Characterizing unknown spots is crucial. If you have access to Liquid Chromatography-Mass Spectrometry (LC-MS), it is the most powerful tool for this purpose. It will provide the molecular weight of the impurity, offering a major clue to its structure. If LC-MS is unavailable, you can attempt to isolate the byproduct by column chromatography for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. Common byproducts to consider are dimers of the starting material or product, or a hydrolyzed version of your target molecule.
Q4: What are the best analytical methods to assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for purity analysis of benzisothiazole derivatives.[3][4] For more detailed analysis, especially for identifying trace impurities, LC-MS/MS offers superior sensitivity and selectivity.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives or impurities.[1][3][5]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems related to byproduct formation during the synthesis of 2,1-benzisothiazole-3-carboxylic acid.
Guide 2.1: Problem - Incomplete Intramolecular Cyclization
Symptoms:
-
Significant amount of starting material observed in crude product analysis (TLC, HPLC, NMR).
-
Yield of the desired 2,1-benzisothiazole-3-carboxylic acid is significantly lower than expected.
-
Physical properties of the product (e.g., melting point) are inconsistent with literature values.
Root Cause Analysis: Intramolecular cyclization reactions are kinetically controlled and can be sensitive to several factors.[6][7] The energy barrier for the ring-closing step may not be overcome, or a competing intermolecular reaction may be favored.
Causality Diagram: Factors Affecting Cyclization Efficiency
Caption: Key factors influencing the success of intramolecular cyclization.
Solutions & Protocols:
| Parameter | Problem | Solution & Rationale |
| Temperature | The reaction temperature is too low to overcome the activation energy for cyclization. | Increase the reaction temperature incrementally. Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation. Higher temperatures can sometimes promote decomposition, so proceed with caution. |
| Concentration | High concentrations favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.[8][9] | Employ high-dilution techniques. This involves the slow, continuous addition of the starting material to a large volume of refluxing solvent containing the catalyst or base. This maintains a very low instantaneous concentration of the reactant, statistically favoring the molecule reacting with itself.[6][8] |
| Catalyst/Base | The base or catalyst used may not be strong enough or suitable for the specific substrate to facilitate the cyclization. | Screen alternative bases or catalysts. If using a base, consider switching to one with a different pKa or steric profile (e.g., from NaH to KHMDS). If it's a metal-catalyzed reaction, the choice of metal and ligand can be critical.[10] |
Guide 2.2: Problem - Formation of Intermolecular Byproducts
Symptoms:
-
Presence of high molecular weight species in the mass spectrum of the crude product.
-
Oligomeric or polymeric material that appears as baseline streaking on TLC or as broad, poorly resolved peaks in HPLC.
-
Difficulty in dissolving the crude product for purification.
Root Cause Analysis: When two molecules of the starting material react with each other faster than a single molecule can cyclize, intermolecular byproducts form. This is a concentration-dependent process.
Reaction Pathway: Intra- vs. Intermolecular Reactions
Caption: Competing reaction pathways based on concentration.
Prevention & Mitigation Strategies:
-
High Dilution: As detailed in Guide 2.1, this is the most effective preventative measure. The goal is to keep the concentration of the starting material so low that the probability of two molecules finding each other is minimal.[6][8]
-
Solvent Choice: Use a solvent that fully dissolves the starting material. Poor solubility can create localized areas of high concentration, promoting intermolecular reactions.
-
Purification: If dimers or oligomers have formed, they can often be removed by recrystallization, as their solubility properties will likely differ significantly from the desired monomeric product. Alternatively, size-exclusion chromatography can be effective for separating polymers.
Guide 2.3: Problem - Hydrolysis of Functional Groups
Symptoms:
-
Presence of unexpected carboxylic acids or amides in the product mixture, confirmed by MS or NMR.
-
For example, if starting from a nitrile precursor, the presence of the corresponding amide or carboxylic acid may be observed.
-
Difficulty in achieving the final cyclization step, as the hydrolyzed functional group may be unreactive under the cyclization conditions.
Root Cause Analysis: Many syntheses of heterocyclic compounds are performed under basic or acidic conditions at elevated temperatures. These conditions, especially in the presence of trace amounts of water, can lead to the hydrolysis of sensitive functional groups like nitriles, esters, or amides.
Troubleshooting Flowchart: Diagnosing Hydrolysis
Caption: A logical workflow to diagnose and address hydrolysis issues.
Prevention & Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
Inert Atmosphere: Running the reaction under a blanket of nitrogen or argon can help prevent atmospheric moisture from entering the reaction vessel.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times at high temperatures increase the likelihood of hydrolysis.
Section 3: Key Experimental Protocols
Protocol 3.1: General Protocol for Purity Analysis by HPLC
This is a representative method and may require optimization for specific derivatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the benzisothiazole core has strong absorbance (e.g., 275 nm or 310 nm).[4]
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water mixture).
Protocol 3.2: Purification by Acid-Base Extraction
This technique is highly effective for purifying carboxylic acids like the target compound from neutral or basic impurities.[11]
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Wash: Separate the layers. The aqueous layer can be washed one more time with fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the basic aqueous layer in an ice bath and slowly acidify it by adding a strong acid (e.g., 2M HCl) dropwise with stirring until the pH is ~2. The desired 2,1-benzisothiazole-3-carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the pure solid product by vacuum filtration.
-
Drying: Wash the solid with cold water to remove any inorganic salts and then dry it under vacuum.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cyclization for the Cubebene Core.
-
Stavrić, B., Klassen, R., & By, A. W. (1976). Impurities in commercial saccharin. I. Impurities soluble in organic solvents. Journal of the Association of Official Analytical Chemists, 59(5), 1051–1058. Retrieved from [Link]
-
Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. Food and Chemical Toxicology, 21(1), 1–10. Retrieved from [Link]
-
Stavrić, B., Klassen, R., & Arnold, W. (1976). Impurities in Commercial Saccharin. I. Impurities Soluble in Organic Solvents. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
- Benchchem. (n.d.). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 1,2-Benzisothiazole.
-
MDPI. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(8), 1773. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Saccharin Sodium-impurities. Retrieved from [Link]
-
McKinnon, D. M., & Vasudevan, K. (1973). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry, 51(11), 1782-1786. Retrieved from [Link]
-
Tale, R. H. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 20(8), 15004–15020. Retrieved from [Link]
-
Wikipedia. (n.d.). Saccharin. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzoisothiazol-3-ones. Retrieved from [Link]
-
Chen, J., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][6]Thiazin-4-One Derivatives. Molecules, 29(9), 2007. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]
-
Hori, K., et al. (2015). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 13(3), 734-744. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Zhang, Z., et al. (2024). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. Proceedings of the National Academy of Sciences, 121(19), e2318464121. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles. Retrieved from [Link]
-
Al-Masoudi, N. A. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]
- Google Patents. (2017). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
-
Wang, Z., et al. (2020). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Viruses, 12(10), 1102. Retrieved from [Link]
-
Chen, Y. J., & Chen, C. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 287-292. Retrieved from [Link]
Sources
- 1. Impurities in commercial saccharin. I. Impurities soluble in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 2,1-Benzisothiazole-3-carboxylic Acid
Welcome to the Technical Support Center for the synthesis and purification of 2,1-benzisothiazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations.
I. Overview of the Synthetic Pathway & Potential Impurities
A common and efficient route to the 2,1-benzisothiazole core involves the use of isatoic anhydride as a starting material.[1] This pathway, followed by functionalization to yield the desired carboxylic acid, is illustrated below. Understanding this synthetic route is crucial for anticipating potential impurities.
Caption: Proposed synthetic route to 2,1-benzisothiazole-3-carboxylic acid.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the synthesis and purification of 2,1-benzisothiazole-3-carboxylic acid.
Q1: My final product is a brownish or yellowish powder, not the expected off-white solid. What are the likely impurities?
A1: Discoloration in the final product often points to the presence of colored impurities. Potential sources include:
-
Disulfide Byproducts: Over-oxidation during the cyclization of thioanthranilic acid can lead to the formation of colored disulfide species.
-
Over-oxidized Species: The benzisothiazole ring itself can be susceptible to oxidation under harsh conditions, leading to colored byproducts.
-
Residual Starting Materials or Intermediates: Incomplete reactions can leave colored starting materials or intermediates in your final product.
Troubleshooting Steps:
-
Optimize the Oxidation Step: Carefully control the stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) and the reaction temperature to minimize the formation of disulfide byproducts.
-
Purification: Recrystallization from a suitable solvent system is often effective at removing colored impurities. If recrystallization is insufficient, column chromatography may be necessary.
Q2: The yield of my final product is consistently low. What are the potential causes?
A2: Low yields can be attributed to several factors throughout the synthetic sequence:
-
Incomplete Ring Opening of Isatoic Anhydride: The initial reaction with a sulfide source to form thioanthranilic acid may not have gone to completion.
-
Inefficient Cyclization: The oxidative cyclization to form the benzisothiazolinone ring can be sensitive to reaction conditions.
-
Losses During Workup and Purification: Significant product loss can occur during extractions, filtrations, and recrystallization steps. This is a common issue in organic synthesis.
Troubleshooting Steps:
-
Monitor Each Reaction Step: Use Thin Layer Chromatography (TLC) to monitor the progress of each reaction and ensure complete conversion before proceeding to the next step.
-
Optimize Reaction Conditions: Systematically vary parameters such as reaction time, temperature, and reagent stoichiometry to improve the yield of each step.
-
Refine Purification Techniques: Minimize the number of transfers and ensure proper solvent selection for recrystallization to maximize product recovery.
Q3: My NMR spectrum shows broad peaks, and the melting point of my product is broad and lower than the literature value. What does this indicate?
A3: A broad melting point and poor resolution in the NMR spectrum are classic indicators of an impure sample. The most likely culprits are:
-
Unreacted Starting Materials or Intermediates: The presence of unreacted 3-chloro-2,1-benzisothiazole or the intermediate amide from incomplete hydrolysis of the nitrile are common impurities.
-
Inorganic Salts: Salts from the workup procedure (e.g., sodium chloride, sodium sulfate) may be present in the final product.
Troubleshooting Steps:
-
Thorough Washing: Ensure the crude product is thoroughly washed with water to remove any inorganic salts.
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral impurities like the 3-chloro intermediate.[2][3][4][5]
-
Recrystallization: This is the primary method for removing organic impurities that have similar solubility profiles to the desired product.
Q4: I am having trouble finding a suitable solvent for recrystallization. What are the key considerations?
A4: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6][7] For heterocyclic carboxylic acids, common choices include:
-
Alcohols: Ethanol and methanol are often good starting points.
-
Mixed Solvent Systems: An ethanol/water or acetone/hexane mixture can provide the ideal polarity for effective purification.[8][9]
Solvent Selection Strategy:
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
-
Consider Polarity: The carboxylic acid group makes the molecule polar. Solvents of moderate to high polarity are likely to be effective.
-
"Like Dissolves Like": Solvents with functional groups similar to the compound being purified can be good solubilizers.[9]
| Solvent System | Suitability for 2,1-Benzisothiazole-3-carboxylic Acid | Rationale |
| Ethanol/Water | Excellent | The compound is likely soluble in hot ethanol and less soluble in water. The mixture allows for fine-tuning of polarity for optimal crystal growth.[8] |
| Acetone/Hexane | Good | Acetone will dissolve the compound, and the addition of hexane as an anti-solvent will induce crystallization. |
| Toluene | Potentially useful for removing non-polar impurities | Aromatic solvents can be effective for recrystallizing aromatic compounds.[10] |
| Ethyl Acetate | May be too good a solvent at room temperature, leading to poor recovery. | Can be used in a mixed solvent system with a non-polar solvent like hexane. |
III. Detailed Purification Protocols
A. Protocol for Acid-Base Extraction
This technique is highly effective for separating the acidic product from neutral and basic impurities.[2][3][4][5][10]
Caption: Workflow for the purification of 2,1-benzisothiazole-3-carboxylic acid via acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of your carboxylic acid. The organic layer (top) contains neutral impurities.
-
Drain the aqueous layer into a clean flask.
-
Extract the organic layer again with a fresh portion of sodium bicarbonate solution to ensure complete recovery of the acid. Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add dilute hydrochloric acid with stirring until the pH is approximately 2.
-
The purified 2,1-benzisothiazole-3-carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
B. Protocol for Recrystallization
Recrystallization is a powerful technique for achieving high purity by separating the desired compound from impurities with different solubility profiles.[6][7]
Step-by-Step Methodology:
-
Place the crude, dry 2,1-benzisothiazole-3-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.
-
If using a mixed solvent system (e.g., ethanol/water), dissolve the solid in the "good" solvent (ethanol) first.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
If using a mixed solvent system, add the "poor" solvent (water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals completely before determining the melting point and obtaining analytical data.
IV. References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Google Patents. (n.d.). Process for purification of aromatic carboxylic acids. Retrieved from
-
ResearchGate. (2008). ChemInform Abstract: Effective Synthesis of 1,5-Disubstituted 2,1-Benzisothiazol-3(1H)-ones. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids. Retrieved from
-
University of California, Irvine, Department of Chemistry. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Davis, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
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- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scale-Up Synthesis of 2,1-Benzisothiazole-3-carboxylic Acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,1-benzisothiazole-3-carboxylic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed scale-up protocol to navigate the challenges encountered when transitioning from bench-scale synthesis to larger-scale production.
Overview of Synthetic Strategies for Scale-Up
The selection of a synthetic route for industrial-scale production is a critical decision dictated by factors beyond simple reaction yield. These include cost of raw materials, process safety, atom economy, and the environmental impact of waste streams. For 2,1-benzisothiazole-3-carboxylic acid, several routes have been explored, each with distinct advantages and disadvantages.
A general and robust method involves the synthesis from isatoic anhydride. This pathway proceeds through a thioanthranilic acid intermediate, which is then oxidized and cyclized.[1] An alternative approach starts from more functionalized precursors like 2-(alkylthio)benzonitriles, which can be cyclized using a halogenating agent in the presence of water.[2][3]
Below is a comparative analysis of two primary synthetic strategies considered for scale-up.
| Feature | Route 1: From Isatoic Anhydride | Route 2: From 2-Halobenzonitrile |
| Starting Materials | Isatoic Anhydride, Potassium Hydrosulfide | 2-Halobenzonitrile, Alkanethiol |
| Key Intermediates | Thioanthranilic acid, 2,2'-dithiodibenzoic acid | 2-(Alkylthio)benzonitrile |
| Typical Yield | Moderate to Good | Good to Excellent[2] |
| Number of Steps | 2-3 steps | 2 steps (can be a one-pot process)[2] |
| Scale-Up Feasibility | Good; well-established transformations. | Excellent; potential for a streamlined one-pot synthesis reduces handling and transfers.[2] |
| Safety & Hazards | Use of H₂S source (KSH) requires careful handling. Oxidation step can be exothermic. | Use of volatile and odorous thiols. Halogenating agents (e.g., SO₂Cl₂) are corrosive and toxic.[4] |
| Cost-Effectiveness | Isatoic anhydrides are generally accessible and cost-effective. | Depends on the cost and availability of the specific 2-halobenzonitrile and thiol. |
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and actionable solutions.
Q1: My reaction yield is significantly lower on a larger scale compared to the bench. What are the likely causes?
A1: A drop in yield during scale-up is a common challenge and can stem from several factors that are less pronounced at the lab scale.[5]
-
Inefficient Heat Transfer: Many of the reactions, particularly oxidation steps (e.g., with H₂O₂ or halogens), are exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. This can lead to temperature spikes, causing degradation of the product or promoting side reactions.
-
Solution: Employ a jacketed reactor with precise temperature control. Ensure the rate of reagent addition is slow and controlled to manage the exotherm. Consider a more dilute reaction mixture to help absorb the heat generated.[5]
-
-
Poor Mixing: Inadequate agitation in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, fostering side product formation.
-
Solution: Select an appropriate stirrer (e.g., turbine or propeller for better turbulence) and optimize the stirring speed.[5] Ensure the vessel geometry does not create dead zones where mixing is poor.
-
-
Phase Transfer Issues: If the reaction involves multiple phases (e.g., solid-liquid), ensuring proper suspension of all components is critical. Poor suspension of a starting material will lead to incomplete conversion.
-
Solution: Verify that the chosen solvent system and stirring are sufficient to maintain a homogenous slurry. In some cases, a phase-transfer catalyst may be beneficial.
-
Q2: During the work-up, I'm struggling with product isolation. The product seems to be partially soluble in the aqueous phase, and purification by column chromatography is difficult.
A2: The amphiphilic nature of 2,1-benzisothiazole-3-carboxylic acid (containing both an aromatic ring and a carboxylic acid group) can complicate its purification.
-
Root Cause: The carboxylic acid group can deprotonate, especially if the pH is not strongly acidic, increasing its water solubility. On silica gel, the acidic proton interacts strongly with the stationary phase, leading to significant tailing or streaking.[6]
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is the most effective method for purifying carboxylic acids.[7]
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The desired product will move into the aqueous layer as its carboxylate salt, leaving neutral organic impurities behind.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of 2-3. The purified carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water to remove residual salts, and dry thoroughly.[6]
-
-
Recrystallization: This is an excellent final polishing step after acid-base extraction. Experiment with various solvent systems. Common choices include ethanol, methanol, acetic acid, or mixtures with water.
-
Modified Column Chromatography: If chromatography is unavoidable, add a small amount of acetic acid (0.5-1%) to the eluent. This keeps the carboxylic acid protonated and minimizes its interaction with the silica gel, resulting in better peak shape.[6]
-
Q3: My TLC and HPLC analyses show a persistent impurity that I can't identify. What are the most probable side products?
A3: The nature of side products is highly dependent on your chosen synthetic route.
-
If using the Isatoic Anhydride route: The primary side product is often the disulfide dimer, 2,2'-dithiodibenzoic acid . This forms from the oxidation of the thioanthranilic acid intermediate. Its formation is favored by slow or incomplete cyclization.
-
Mitigation: Ensure the cyclization conditions (e.g., temperature, oxidant concentration) are optimized to favor the intramolecular reaction over intermolecular dimerization.
-
-
Over-oxidation: If using strong oxidizing agents, oxidation of the benzene ring or the sulfur atom to a sulfoxide or sulfone can occur.[8]
-
Mitigation: Use a milder oxidant or carefully control the stoichiometry and temperature. Selectfluor has been reported for selective oxidation of the sulfur in related systems, highlighting the importance of oxidant choice.[8]
-
-
Incomplete Hydrolysis (if applicable): If your route involves the hydrolysis of a nitrile or ester precursor, the corresponding amide or ester may remain as an impurity.
-
Mitigation: Increase the reaction time, temperature, or concentration of the acid/base used for hydrolysis and monitor the reaction to completion by TLC or HPLC.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism for the cyclization of thioanthranilic acid to the 2,1-benzisothiazole ring system?
A: The formation of the 2,1-benzisothiazole core from thioanthranilic acid (or its corresponding disulfide) typically involves an oxidative cyclization. While the exact mechanism can vary with the oxidant used, a plausible pathway involves the formation of a sulfenyl halide or a related electrophilic sulfur species. This is followed by an intramolecular electrophilic attack by the sulfur onto the nitrogen of the amino group, or vice-versa, leading to ring closure and subsequent elimination to form the heterocyclic ring.[1]
Q: What are the critical safety precautions to take during the scale-up of this synthesis?
A: Safety is paramount during scale-up. Key considerations include:
-
Reagent Handling: Many reagents used in these syntheses, such as sulfuryl chloride, thionyl chloride, or potassium hydrosulfide, are highly toxic, corrosive, and/or moisture-sensitive.[4] All transfers and reactions should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers for off-gases.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Exotherm Management: As discussed in the troubleshooting section, thermal runaway is a significant risk. Always have a cooling system in place and an emergency plan for quenching the reaction if the temperature exceeds safe limits.[5]
-
Waste Disposal: The reaction will generate hazardous waste. Ensure all waste streams (aqueous and organic) are collected and disposed of according to institutional and governmental regulations. The compound itself is known to be a skin sensitizer and toxic to aquatic life, requiring careful handling of the final product and waste.[9][10]
Q: Which analytical techniques are essential for monitoring reaction progress and ensuring final product quality?
A: A robust analytical package is crucial for a controlled and reproducible process.
-
In-Process Controls (IPCs):
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, impurity profiles, and product purity. This is the preferred method for tracking reaction kinetics.
-
-
Final Product Qualification:
-
HPLC: To determine the final purity of the isolated material.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
Sample Scale-Up Protocol: Synthesis from Isatoic Anhydride
This protocol is a representative example and must be optimized for your specific equipment and scale. It is adapted from general methods for the synthesis of 2,1-benzisothiazolin-3-ones.[1]
Workflow Diagram
Caption: Synthetic workflow from Isatoic Anhydride.
Step-by-Step Methodology
Step 1: Synthesis of 2,2'-Dithiodibenzoic Acid
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet.
-
Reagent Charge: Charge the reactor with deionized water (8 L) and potassium hydroxide (1.0 kg, 17.8 mol). Stir until all solids are dissolved and cool the solution to 10 °C.
-
Sulfide Addition: Carefully add potassium hydrosulfide (1.3 kg, 18.0 mol) in portions, ensuring the temperature does not exceed 25 °C.
-
Isatoic Anhydride Addition: Add isatoic anhydride (2.0 kg, 12.3 mol) portion-wise over 1 hour. The reaction is exothermic and will evolve gas (CO₂). Maintain the temperature below 40 °C.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 100 °C) for 4 hours.
-
Oxidation: Cool the reaction mixture to 20 °C. Slowly add 30% hydrogen peroxide (1.5 L, 14.7 mol) via an addition funnel over 2 hours, maintaining the temperature between 20-30 °C.
-
Precipitation: After the addition is complete, stir for an additional hour. Acidify the mixture to pH 2 by the slow addition of concentrated HCl (~2 L). A thick precipitate will form.
-
Isolation: Cool the slurry to 10 °C, filter the solid product, wash thoroughly with cold water (3 x 2 L), and dry under vacuum at 60 °C to a constant weight. This yields 2,2'-dithiodibenzoic acid.
Step 2: Cyclization to 2,1-Benzisothiazole-3-carboxylic Acid
-
Reactor Setup: Use the same reactor, ensuring it is clean and dry. Equip it for reflux with a gas scrubber attached to the condenser outlet to neutralize HCl and SO₂ fumes.
-
Reagent Charge: Charge the reactor with 2,2'-dithiodibenzoic acid (from Step 1, approx. 1.8 kg, 5.9 mol) and toluene (10 L).
-
Thionyl Chloride Addition: Add thionyl chloride (1.4 L, 19.2 mol) slowly over 1 hour. The reaction will evolve gas.
-
Catalyst Addition: Add N,N-dimethylformamide (DMF, 50 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours, or until IPC (HPLC) shows complete conversion.
-
Work-up: Cool the reaction to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a separate vessel containing cold water (15 L). CAUTION: This is highly exothermic and releases acidic gases.
-
Isolation: The product will precipitate. Stir the slurry for 1 hour, then filter. Wash the solid with cold water until the washings are neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from glacial acetic acid to yield pure 2,1-benzisothiazole-3-carboxylic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low yield issues.
References
- BenchChem. (n.d.). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
- National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
-
National Center for Biotechnology Information. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][11]Thiazin-4-One Derivatives. Retrieved January 17, 2026, from
- Davis, M., & White, A. W. (1968). A simple synthesis of 2,1-benzisothiazole. Chemical Communications (London), 1547a. DOI: 10.1039/C1968001547A.
- MDPI. (2024, August 10). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
- Google Patents. (n.d.). CN102807532A - Synthesizing method of 2- butyl-1,2-benzisothiazoline-3-ketone.
- Carbosynth Ltd. (2021, July 14). Safety Data Sheet FM139107.
- National Center for Biotechnology Information. (2010, February 25). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
- University of Calgary. (n.d.). Synthesis of Carboxylic Acids.
- Organic Chemistry Portal. (n.d.). Benzisothiazol-3-one synthesis.
- Sci-Hub. (n.d.). The synthesis and reactions of certain 3-substituted-2,1-benzisothiazoles.
- Sci-Hub. (n.d.). ChemInform Abstract: SYNTHESIS AND REACTIONS OF 2,1-BENZISOTHIAZOLIN-3-ONES.
- Google Patents. (n.d.). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
- Google Patents. (n.d.). EP2949650A1 - Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one.
- Australian Government Department of Health. (2019, December 12). Benzisothiazolinone and its salts: Human health tier II assessment.
- Sciencemadness Discussion Board. (2007, August 15). 2-Amino benzothiazole 6-carboxylic acid synthesis.
- Guidechem. (n.d.). 2,1-Benzisothiazole-3-carboxylic acid 34250-66-3 wiki.
- MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- National Center for Biotechnology Information. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
- European Commission. (2012, June 26). Opinion of the Scientific Committee on Consumer Safety on benzisothiazolinone.
- National Center for Biotechnology Information. (n.d.). 1,2-Benzisothiazol-3(2H)-one. PubChem.
- ResearchGate. (2013, September 20). How can I purify carboxylic acid?
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degradation pathways of 2,1-benzisothiazole-3-carboxylic acid under experimental conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation of 2,1-benzisothiazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of studying the stability and degradation of this heterocyclic compound. While specific literature on the 3-carboxylic acid derivative is nascent, this guide synthesizes established principles from closely related benzisothiazolinone (BIT) structures to provide a robust predictive framework for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to address common challenges and questions encountered during experimental work. Each answer is followed by an "Application Scientist's Insight" to provide deeper context and causality behind the recommended actions.
Section 1: General Degradation Characteristics
Question 1: What are the primary expected degradation pathways for 2,1-benzisothiazole-3-carboxylic acid?
The primary degradation pathways for 2,1-benzisothiazole-3-carboxylic acid are expected to be photodegradation, biodegradation, and, to a lesser extent, chemical hydrolysis, particularly under specific pH conditions.
-
Photodegradation: Exposure to UV-Vis light is a significant driver of degradation for the benzisothiazole scaffold.[1][2] This process can involve a complex cascade of reactions including isomerization, oxidation, hydroxylation, and hydrolysis.[3]
-
Biodegradation: Microbial action is a major mechanism for the breakdown of benzisothiazolinones in environmental matrices like soil.[4] Both fungal and bacterial strains have demonstrated the ability to degrade these compounds, often by opening the isothiazole ring.[5][6]
-
Chemical Degradation: The isothiazolinone ring is known to be susceptible to nucleophilic attack, making it less stable in alkaline conditions.[6][7] Advanced oxidation processes (AOPs), such as ozonation, can also rapidly degrade the molecule.[8]
Application Scientist's Insight: The presence of the carboxylic acid group at the 3-position is a critical factor. Unlike 1,2-benzisothiazolin-3-one (BIT), this derivative may exhibit different solubility, polarity, and reactivity. Specifically, under UV irradiation, similar structures like 2-aminothiazole-4-carboxylic acid are known to undergo decarboxylation as an initial step.[9] Therefore, you should consider CO₂ evolution and the formation of 2,1-benzisothiazole as potential initial degradation steps in your photolysis experiments.
Question 2: How does the carboxylic acid group likely influence degradation compared to other benzisothiazoles like BIT?
The carboxylic acid moiety is expected to significantly alter the degradation profile by (1) increasing water solubility, (2) providing an alternative reaction site (decarboxylation), and (3) potentially altering microbial interactions.
-
Increased Solubility: Higher aqueous solubility may enhance its availability for microbial attack and photodegradation in aquatic systems.
-
Decarboxylation: As mentioned, the carboxyl group is a potential leaving group, especially under energetic conditions like UV irradiation, which would yield 2,1-benzisothiazole.[9]
-
Microbial Interaction: The molecule's charge and structure may affect its uptake by microbial cells or its interaction with extracellular enzymes, potentially leading to different biodegradation rates or pathways compared to the more neutral BIT.
Application Scientist's Insight: When comparing your results to BIT literature, proceed with caution. The fundamental degradation mechanisms (e.g., ring opening, hydroxylation) will likely be similar, but the kinetics and product distribution could be vastly different. We recommend running BIT as a parallel control experiment to directly quantify the effect of the carboxylic acid group under your specific conditions.
Section 2: Photodegradation Experiments: Troubleshooting & Best Practices
Question 3: My compound appears highly stable in my photolysis experiment. What factors should I investigate?
If you observe lower-than-expected degradation, consider the following:
-
Wavelength and Irradiance: Ensure your light source emits at wavelengths absorbed by the compound. Check the UV-Vis absorbance spectrum of 2,1-benzisothiazole-3-carboxylic acid. Degradation is often most efficient at or near the absorbance maximum (λ_max). Wavelengths of 320–355 nm have been shown to be effective for related compounds.[2] Also, verify the intensity (irradiance) of your lamp; low-intensity sources will require significantly longer exposure times.
-
Matrix Effects: The solvent or medium can have a profound impact. Dissolved organic matter can act as a photosensitizer, accelerating degradation, or as a light screen, inhibiting it.[10]
-
Oxygen Availability: The presence of oxygen is often crucial for many photodegradation pathways, leading to photo-oxidative products.[2] Running experiments under aerated versus de-aerated (e.g., nitrogen-purged) conditions can help elucidate the role of oxygen.
Application Scientist's Insight: A common oversight is the "dark control." Always run a parallel experiment that is identical in every way (sample preparation, temperature, stirring) but is shielded from the light source. This is a self-validating step that confirms the degradation you observe is genuinely photo-induced and not due to hydrolysis, adsorption to the vessel walls, or other non-photochemical loss.
Question 4: I'm observing a complex mixture of new peaks in my LC-MS analysis after photodegradation. What are the likely products?
The photodegradation of benzisothiazolinone is known to produce a multitude of products.[1][3] For the carboxylic acid derivative, you should anticipate:
-
Isomers and Hydroxylated Products: Photo-induced isomerization and the addition of hydroxyl groups to the benzene ring are common initial steps.
-
Oxidation Products: The sulfur atom is susceptible to oxidation, potentially forming sulfoxides and ultimately sulfones (leading to saccharin-like structures).[8][11]
-
Hydrolysis and Ring-Opening Products: The amide bond in the isothiazole ring can be hydrolyzed, leading to ring cleavage. This can result in compounds like 2-sulfinobenzamide or further breakdown products.
-
Decarboxylation Product: As discussed, 2,1-benzisothiazole could be a primary photoproduct.
Application Scientist's Insight: To manage this complexity, perform a time-course experiment. Analyze samples at multiple time points (e.g., 0, 1, 4, 8, 24 hours). This will allow you to distinguish between primary degradation products (which appear early) and secondary or tertiary products (which appear later as the primary ones degrade). This kinetic information is invaluable for proposing a logical degradation pathway. High-resolution mass spectrometry (e.g., LC-TOF-MS or Orbitrap) is essential for accurate mass measurements to propose elemental formulas for these unknown peaks.[1]
Section 3: Biodegradation Studies: Common Pitfalls
Question 5: I'm not observing any microbial degradation of my compound. What are the potential reasons?
Lack of biodegradation can stem from several factors:
-
Inherent Recalcitrance: While related compounds are biodegradable, the specific structure of 2,1-benzisothiazole-3-carboxylic acid might be more resistant to the microbial consortia you are using.
-
Toxicity/Inhibition: Isothiazolinones are biocides by design.[6] The concentration used in your experiment may be inhibiting microbial activity. Studies have shown that even after the parent biocide dissipates, inhibitory "legacy effects" on microbial communities can persist for days or weeks.[12][13]
-
Lack of Acclimatized Microorganisms: The microbial source (e.g., standard activated sludge, soil from a pristine area) may not have the necessary enzymes to initiate degradation. Using a microbial consortium from a site with a history of contamination with similar compounds can significantly improve success rates.
-
Environmental Conditions: Key parameters like pH, temperature, and nutrient availability must be optimal for microbial activity. Most importantly, degradation rates can differ dramatically between aerobic and anaerobic conditions, with some studies suggesting anaerobic degradation is faster for BIT.[4]
Application Scientist's Insight: Start with a range-finding toxicity test. Set up cultures with a gradient of your compound's concentration and measure a general metabolic indicator (e.g., respiration, substrate utilization) over 24-48 hours. This will help you identify a sub-lethal concentration to use for your definitive degradation study. Also, including a positive control (a readily biodegradable compound like glucose or sodium benzoate) is a critical self-validating step to ensure your microbial inoculum is viable and active.
Section 4: Analytical Methodology
Question 6: What is the best analytical method to monitor the degradation of 2,1-benzisothiazole-3-carboxylic acid and its products?
A combination of liquid chromatography techniques is the most powerful approach.
-
For Quantifying the Parent Compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often sufficient for tracking the disappearance of the starting material, as the benzisothiazole ring has a strong chromophore.[14] This method is robust, cost-effective, and widely available.
-
For Identifying Degradation Products: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][15] It provides the sensitivity to detect trace-level products and the structural information from fragmentation patterns (MS/MS) needed for tentative identification.
Application Scientist's Insight: For quantitative work, especially in complex matrices like soil extracts or microbial media, LC-MS/MS is superior due to its selectivity, which minimizes interference from matrix components. When developing your method, remember that the carboxylic acid group makes the parent compound and many of its likely degradation products polar and ionizable. A reverse-phase method using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) is a good starting point.[16]
Visualized Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the potential interconnected degradation pathways for 2,1-benzisothiazole-3-carboxylic acid based on data from analogous structures.
Caption: Potential degradation routes for 2,1-benzisothiazole-3-carboxylic acid.
Experimental Workflow: Photodegradation Study
This workflow provides a logical sequence for conducting a robust photolysis experiment.
Caption: Standard workflow for a kinetic photodegradation experiment.
Validated Experimental Protocols
Protocol 1: Aerobic Biodegradation Screening in an Aqueous Medium
This protocol is designed as a screening study to determine if an active microbial consortium can degrade the target compound.
1. Preparation of Materials:
-
Mineral Salts Medium (MSM): Prepare a sterile MSM solution containing essential nutrients (e.g., (NH₄)₂SO₄, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, CaCl₂·2H₂O) but lacking a carbon source.
-
Test Compound Stock: Prepare a sterile, concentrated stock solution of 2,1-benzisothiazole-3-carboxylic acid in a suitable solvent (e.g., water, if soluble, or minimal DMSO).
-
Inoculum: Obtain activated sludge from a local wastewater treatment plant. Allow it to settle, and use the supernatant.
-
Controls: Prepare a sterile stock of a readily biodegradable positive control (e.g., 1 g/L Sodium Benzoate).
2. Experimental Setup (in triplicate):
-
Test Flasks: To a 250 mL Erlenmeyer flask, add 95 mL of MSM. Add the test compound stock to achieve a final, sub-lethal concentration (e.g., 5 mg/L). Inoculate with 5 mL of the activated sludge supernatant.
-
Toxicity Control Flasks: Add 95 mL of MSM, the test compound (5 mg/L), the positive control (e.g., 50 mg/L), and 5 mL of inoculum.
-
Positive Control Flasks: Add 95 mL of MSM, the positive control (50 mg/L), and 5 mL of inoculum.
-
Abiotic Control Flasks (Sterile): Add 95 mL of MSM and the test compound (5 mg/L). Add 5 mL of water that has been autoclaved with 1% sodium azide (NaN₃) to inhibit microbial activity.
3. Incubation:
-
Cover all flasks with sterile foam stoppers or cotton plugs to allow air exchange.
-
Incubate at room temperature (e.g., 25°C) on an orbital shaker (120 rpm) in the dark to prevent photodegradation.
4. Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw a 1 mL aliquot from each flask.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove biomass.
-
Analyze the filtrate for the concentration of 2,1-benzisothiazole-3-carboxylic acid using HPLC-UV or LC-MS.
5. Interpretation:
-
Biodegradation: A significant decrease in concentration in the "Test Flasks" compared to the "Abiotic Control" indicates biodegradation.
-
No Inhibition: Degradation of the positive control in the "Toxicity Control" flasks confirms that the test compound is not toxic at the tested concentration.
-
Viable Inoculum: Degradation in the "Positive Control" flasks validates the activity of the microbial consortium.
Data Summary
The following table summarizes reported degradation half-lives for related isothiazolinone compounds under various conditions to provide a comparative baseline for your experimental results.
| Compound | Condition | Matrix | Half-life (t₁/₂) | Reference |
| Benzisothiazolinone (BIT) | Biodegradation | Loamy Sand Soil | 0.52 days | [7] |
| Benzisothiazolinone (BIT) | Biodegradation | Agricultural Soil | 0.09 - 26.66 days | [4] |
| Benzisothiazolinone (BIT) | Hydrolysis | Environment | > 30 days (stable) | [7] |
| Methylisothiazolinone (MI) | Biodegradation | Loamy Sand Soil | 0.28 days | [7] |
| DCOIT | Photolysis | Sunlight | 6.8 days | [7] |
| DCOIT | Hydrolysis | pH 9 | 3.7 days | [7] |
References
-
Fungal Biodegradation of the Biocide 2-Methyl-4-Isothiazolin-3-One. (2018). Austin Publishing Group. Available from: [Link]
-
Isothiazolinone inhibition of soil microbial activity persists despite biocide dissipation. (n.d.). Elsevier. Available from: [Link]
-
Isothiazolinone inhibition of soil microbial activity persists despite biocide dissipation. (n.d.). ResearchGate. Available from: [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Available from: [Link]
-
Wang, Y., et al. (2021). Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites. RSC Advances. Available from: [Link]
-
Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). MDPI. Available from: [Link]
-
Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Taylor & Francis Online. Available from: [Link]
-
Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. (n.d.). ResearchGate. Available from: [Link]
-
De Wever, H., et al. (2003). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. Available from: [Link]
-
Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. (2019). PubMed. Available from: [Link]
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (2001). Semantic Scholar. Available from: [Link]
-
Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. (n.d.). ResearchGate. Available from: [Link]
-
Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. (n.d.). ResearchGate. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Available from: [Link]
-
Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation. (n.d.). ResearchGate. Available from: [Link]
-
Analytical methods. (n.d.). ATSDR. Available from: [Link]
-
Photodegradation of the biocide 1, 2-benziothiazolin-3-one used in a paper-based jointing material. (n.d.). ResearchGate. Available from: [Link]
-
Analytical methods for isothiazolinones determination in different products. (n.d.). ResearchGate. Available from: [Link]
-
Insight into the Photodegradation of Methylisothiazolinone and Benzoisothiazolinone in Aquatic Environments. (n.d.). ResearchGate. Available from: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Available from: [Link]
-
HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. (n.d.). SIELC Technologies. Available from: [Link]
-
1,2-benzisothiazol-3(2H)-one - VARIOUS analysis. (n.d.). Analytice. Available from: [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (n.d.). ResearchGate. Available from: [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2022). MDPI. Available from: [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,1-Benzisothiazole-3-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 2,1-benzisothiazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
The 2,1-benzisothiazole core is a significant pharmacophore in medicinal chemistry. However, its synthesis, particularly with a carboxylic acid moiety at the 3-position, can be challenging. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Core Synthetic Strategy: Oxidative Cyclization of Thiosalicylamide Derivatives
A robust and common route to the 2,1-benzisothiazole-3-one core, a precursor to the desired carboxylic acid, involves the oxidative cyclization of 2-mercaptobenzamides (thiosalicylamides). This method is often favored for its atom economy and the relative availability of starting materials. The subsequent hydrolysis of a nitrile or related precursor at the 3-position can yield the target carboxylic acid.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is one of the most frequent challenges in organic synthesis. The following table outlines potential causes and recommended solutions specifically for the synthesis of 2,1-benzisothiazole-3-carboxylic acid derivatives.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of the thiosalicylamide or related precursor. Thiol groups are susceptible to oxidation, so it is advisable to use a freshly opened bottle or purify the starting material before use. |
| Inefficient Oxidizing Agent | The choice of oxidant is critical for the cyclization step. If using a mild oxidant like air or a metal catalyst, ensure adequate aeration and catalyst activity. For more robust oxidation, consider using reagents like hydrogen peroxide, but be mindful of potential over-oxidation. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield.[1] Some cyclizations proceed well at room temperature, while others may require heating. If the yield is low, try incrementally increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial. |
| Incorrect Base or Solvent | The choice of base and solvent can influence the solubility of reactants and the reaction rate. A systematic optimization of the base and solvent system is recommended. For cyclization reactions, polar aprotic solvents like DMF or DMSO are often effective. |
| Incomplete Hydrolysis of Precursor (e.g., Nitrile) | If synthesizing the carboxylic acid from a nitrile precursor, incomplete hydrolysis is a common issue. Increase the concentration of the acid or base catalyst, extend the reaction time, and monitor the reaction by TLC until the amide intermediate is fully consumed.[2] |
Issue 2: Formation of Side Products
The presence of multiple spots on a TLC plate indicates the formation of side products. Understanding the potential side reactions is key to mitigating them.
-
Formation of Disulfides: The thiol group in the starting material can readily oxidize to form a disulfide, which will not cyclize. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) until the cyclization is initiated.
-
Over-oxidation: Strong oxidizing agents can lead to the formation of sulfoxides or sulfones at the benzisothiazole sulfur atom. If these are observed, consider using a milder oxidant or reducing the reaction temperature and time.
-
Decarboxylation: During the synthesis or purification of the final carboxylic acid, decarboxylation can occur, especially at high temperatures. It is crucial to control the temperature during workup and any subsequent purification steps.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the cyclization reaction?
A1: The choice and amount of the oxidizing agent are paramount. The oxidation potential must be sufficient to facilitate the S-N bond formation without leading to undesired side reactions like over-oxidation of the sulfur atom. Careful stoichiometric control and gradual addition of the oxidant are often beneficial.
Q2: I am having trouble purifying my final 2,1-benzisothiazole-3-carboxylic acid product. What are the best practices?
A2: As a carboxylic acid, the product's solubility will be pH-dependent, which can be leveraged for purification.
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer. This layer can then be washed with an organic solvent to remove neutral impurities. Finally, careful acidification of the aqueous layer will precipitate the purified carboxylic acid, which can be collected by filtration.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be very effective. The choice of solvent will depend on the specific derivatives you are working with.
Q3: Can I use a one-pot procedure to synthesize the carboxylic acid from the initial starting materials?
A3: While one-pot syntheses are attractive for their efficiency, they can be challenging for this target molecule. The conditions required for the initial cyclization (often oxidative) can be incompatible with the subsequent hydrolysis of a precursor group (which is often done under strongly acidic or basic conditions). A stepwise approach with isolation of the intermediate is generally more reliable and easier to troubleshoot.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyano-2,1-benzisothiazole (A Precursor)
This protocol outlines a potential route to a key intermediate that can be hydrolyzed to the target carboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted thiosalicylamide in a suitable polar aprotic solvent (e.g., DMF).
-
Reagent Addition: Add a dehydrating agent (e.g., trifluoroacetic anhydride) and a mild base (e.g., pyridine) to facilitate the formation of the nitrile and subsequent cyclization.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of 3-Cyano-2,1-benzisothiazole to 2,1-Benzisothiazole-3-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, suspend the 3-cyano-2,1-benzisothiazole in a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 4M NaOH).[3]
-
Heating: Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction may proceed through an amide intermediate.[2]
-
Work-up and Isolation:
-
Acidic Hydrolysis: Cool the reaction mixture. The carboxylic acid may precipitate upon cooling. If not, extract the product with a suitable organic solvent.
-
Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, further purify by recrystallization or acid-base extraction.[2]
Visualizing the Workflow and Troubleshooting
Experimental Workflow
Caption: General synthetic workflow for 2,1-benzisothiazole-3-carboxylic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. PMC. [Link].
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The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link].
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link].
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Organic Chemistry Portal. Benzoisothiazol-3-one synthesis. Organic Chemistry Portal. [Link].
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(PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. [Link].
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Organic Chemistry Portal. Benzisothiazoles synthesis. Organic Chemistry Portal. [Link].
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Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. PMC. [Link].
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link].
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Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. NIH. [Link].
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Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link].
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PubMed. Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl. [Link].
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NIH. Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. [Link].
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PubMed. Unexpected formation of 2,1-benzisothiazol-3-ones from oxathiolano ketenimines: a rare tandem process. [Link].
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PMC. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. [Link].
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ResearchGate. (PDF) Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. [Link].
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ResearchGate. (PDF) Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. [Link].
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PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link].
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Validation & Comparative
A Comparative Guide to the Biological Activities of 2,1-Benzisothiazole-3-carboxylic Acid and Benzothiazole-2-carboxylic Acid
A Senior Application Scientist's Perspective on Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the orientation of heteroatoms within a core scaffold can profoundly influence biological activity. This guide provides an in-depth, objective comparison of two such isomeric structures: 2,1-benzisothiazole-3-carboxylic acid and benzothiazole-2-carboxylic acid. While the latter has been extensively studied as a privileged scaffold in the development of antimicrobial and anticancer agents, its 2,1-isomer remains comparatively unexplored. This analysis will synthesize available experimental data and leverage the principles of bioisosterism to offer a comprehensive perspective for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomerism in Benzisothiazole Scaffolds
Benzisothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties. The arrangement of the sulfur and nitrogen atoms within the five-membered ring fused to the benzene ring gives rise to two primary isomers: the 1,2-benzisothiazole and the 2,1-benzisothiazole. This seemingly subtle structural alteration can lead to significant differences in electronic distribution, steric hindrance, and hydrogen bonding capacity, all of which are critical determinants of a molecule's interaction with biological targets.
Benzothiazole-2-carboxylic acid , a derivative of the more common 1,2-benzisothiazole scaffold, has been the subject of numerous investigations, leading to the development of a wide array of derivatives with potent biological activities. In contrast, 2,1-benzisothiazole-3-carboxylic acid represents a less-trodden path in drug discovery. This guide aims to bridge this knowledge gap by providing a side-by-side comparison, drawing upon existing literature and theoretical considerations.
Benzothiazole-2-carboxylic Acid: A Well-Established Pharmacophore
The benzothiazole nucleus, particularly when functionalized at the 2-position, is a cornerstone in the design of various therapeutic agents. The carboxylic acid moiety at this position often serves as a key interacting group with biological macromolecules or as a synthetic handle for further derivatization.
Anticancer Activity
Derivatives of benzothiazole-2-carboxylic acid have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action. These include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of microtubule dynamics.
Quantitative Anticancer Data for Benzothiazole Derivatives:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast) | 0.0012 | [1] |
| Substituted bromopyridine acetamide benzothiazole derivative | SW620 (Colon) | 0.0043 | [1] |
| Substituted bromopyridine acetamide benzothiazole derivative | A549 (Lung) | 0.044 | [1] |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 | [1] |
| Naphthalimide derivative 67 | A549 (Lung) | 3.89 | [1] |
| Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 | [1] |
| Pyridine containing pyrimidine derivative 34 | Colo205 (Colon) | 5.04 | [1] |
| Phenylacetamide derivative 4d | BxPC-3 (Pancreatic) | 3.99 | [2] |
| Phenylacetamide derivative 4d | HFF-1 (Normal) | 9.23 | [2] |
Mechanism of Action: Induction of Apoptosis
A common mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through the activation of a cascade of enzymes known as caspases.
Antimicrobial Activity
The benzothiazole scaffold is also a prominent feature in many compounds exhibiting broad-spectrum antimicrobial activity against both bacteria and fungi. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.
Quantitative Antimicrobial Data for Benzothiazole Derivatives:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Arylbenzothiazole analogue 25a, 25b, 25c | E. faecalis | ~1 µM | [3] |
| Amino-benzothiazole Schiff base analogue 46a, 46b | E. coli | 15.62 | [3] |
| Amino-benzothiazole Schiff base analogue 46a, 46b | P. aeruginosa | 15.62 | [3] |
| Benzothiazole derivative 133 | S. aureus | 78.125 | [3] |
| Benzothiazole derivative 133 | E. coli | 78.125 | [3] |
| Thiazolidin-4-one derivative 8a, 8b, 8c, 8d | P. aeruginosa | 90-180 | [3] |
| Thiazolidin-4-one derivative 8a, 8b, 8c, 8d | E. coli | 90-180 | [3] |
2,1-Benzisothiazole-3-carboxylic Acid: An Isomer with Untapped Potential
In stark contrast to its 1,2-isomer, 2,1-benzisothiazole-3-carboxylic acid and its derivatives are significantly less explored in the scientific literature. The available data, though limited, provides a foundation for a preliminary assessment of its biological potential.
Antimicrobial Activity
One of the few studies investigating the biological activity of 2,1-benzisothiazole derivatives reported generally low antimicrobial activity against a panel of bacteria and fungi.[4] One derivative did show moderate activity against Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae.[4] This suggests that while the 2,1-benzisothiazole scaffold may not be as broadly potent as the 1,2-isomer in terms of antimicrobial action, specific substitutions could elicit notable activity.
Genotoxic Properties
The same study also investigated the genotoxic properties of several 2,1-benzisothiazole derivatives.[4] It was found that compounds containing an aromatic nitro group or an unsubstituted amino group possessed genotoxic properties.[4] Interestingly, none of the corresponding 1,2-isomers studied showed genotoxic effects, highlighting a significant difference in the biological profiles of the two isomeric systems.[4]
A Bioisosteric Comparison: Predicting Biological Activity
Given the scarcity of direct experimental data for 2,1-benzisothiazole-3-carboxylic acid, the principle of bioisosterism can be a valuable tool for postulating its potential biological activities in comparison to the well-characterized benzothiazole-2-carboxylic acid. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which can produce broadly similar biological effects.
The key difference between the two isomers lies in the position of the sulfur and nitrogen atoms. This seemingly minor change can significantly impact the molecule's electronic properties, including its dipole moment and ability to participate in hydrogen bonding, which are crucial for receptor binding.
Electronic and Structural Considerations:
-
Electron Distribution: The different placement of the electronegative nitrogen and the sulfur atom will alter the electron density distribution across the heterocyclic ring and the fused benzene ring. This can influence the pKa of the carboxylic acid group and the molecule's ability to engage in electrostatic interactions with biological targets.
-
Hydrogen Bonding: The position of the nitrogen atom determines its accessibility as a hydrogen bond acceptor. In benzothiazole-2-carboxylic acid, the nitrogen is adjacent to the carboxylic acid, which may influence intramolecular hydrogen bonding and the overall conformation of the molecule. In 2,1-benzisothiazole-3-carboxylic acid, the nitrogen is further from the carboxylic acid, potentially allowing for different intermolecular hydrogen bonding patterns.
-
Steric Profile: While the overall shape of the two isomers is similar, the different atomic arrangement could lead to subtle differences in their steric profiles, which might affect how they fit into the binding pocket of a target protein.
Based on these considerations, it is plausible that 2,1-benzisothiazole-3-carboxylic acid and its derivatives could exhibit a different spectrum of biological activities or potencies compared to their 1,2-isomers. While the limited data suggests potentially weaker antimicrobial activity, the observed differences in genotoxicity indicate that the 2,1-isomer may interact with different cellular targets or through different mechanisms. Further research is warranted to explore the anticancer, anti-inflammatory, and other potential therapeutic applications of this understudied scaffold.
Experimental Protocols
To facilitate further research in this area, detailed protocols for standard in vitro assays to evaluate the biological activities of these compounds are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration.[8]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[7]
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[8]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7]
Conclusion
This comparative guide illuminates the current state of knowledge regarding the biological activities of 2,1-benzisothiazole-3-carboxylic acid and benzothiazole-2-carboxylic acid. While benzothiazole-2-carboxylic acid and its derivatives are well-established as potent anticancer and antimicrobial agents, the isomeric 2,1-benzisothiazole-3-carboxylic acid remains a largely unexplored chemical entity. The limited available data suggests a potentially different biological profile, with lower antimicrobial potency but distinct genotoxic properties in certain derivatives.
The principles of bioisosterism provide a rational framework for predicting the potential activities of the 2,1-isomer and underscore the importance of further investigation into this scaffold. The detailed experimental protocols provided herein offer a practical starting point for researchers to systematically evaluate the biological potential of 2,1-benzisothiazole-3-carboxylic acid and its derivatives. Such studies are crucial for unlocking the full therapeutic potential of the benzisothiazole family and for the development of novel drug candidates with improved efficacy and selectivity.
References
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A Comparative Analysis of 2,1-Benzisothiazole-3-Carboxylic Acid and its Analogs as Antimicrobial Agents: A Technical Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, the benzisothiazole scaffold has garnered considerable attention. This guide provides a comprehensive comparative study of 2,1-benzisothiazole-3-carboxylic acid and its analogs as antimicrobial agents, offering a deep dive into their efficacy, structure-activity relationships, and the experimental methodologies crucial for their evaluation. While research on the 2,1-benzisothiazole isomer is nascent, a comparative perspective with its more extensively studied 1,2- and 1,3-benzisothiazole counterparts offers invaluable insights for the medicinal chemist and drug development professional.
Introduction: The Benzisothiazole Scaffold in Antimicrobial Research
The benzisothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, exists in three isomeric forms: 1,2-benzisothiazole, 1,3-benzisothiazole, and 2,1-benzisothiazole. These isomers and their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The antimicrobial potential of benzothiazoles, in particular, has been a subject of intense investigation, with many derivatives showing potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] This guide will focus on the lesser-explored 2,1-benzisothiazole scaffold, specifically with a carboxylic acid functionality at the 3-position, and draw comparisons with its more prominent isomers to elucidate key structural determinants for antimicrobial efficacy.
The Antimicrobial Profile of 2,1-Benzisothiazole Derivatives: A Landscape of Limited Potency
Current scientific literature on the antimicrobial properties of 2,1-benzisothiazole-3-carboxylic acid is notably scarce. However, a seminal study by Zani, Bellotti, and Mazza in 1994 provides foundational insights into the antimicrobial activity of a series of 2,1-benzisothiazole derivatives, including those with functionalities at the 3-position such as ethyl acetate and various substituted amino groups.[5]
The overarching finding of this research was that the tested 2,1-benzisothiazole analogs generally exhibited low to negligible activity against a panel of bacteria and fungi.[5] One notable exception was a derivative that demonstrated relatively high activity against Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae, suggesting that specific substitutions can, in fact, imbue this scaffold with antimicrobial potential.[5] This underscores the critical role of substituent groups in modulating the biological activity of the 2,1-benzisothiazole core. The study also highlighted the genotoxic potential of some nitro- and amino-substituted 2,1-benzisothiazoles, a crucial consideration in the early stages of drug discovery.[5]
A Comparative Perspective: Insights from 1,2- and 1,3-Benzisothiazole Isomers
In stark contrast to the 2,1-isomer, the 1,2- and 1,3-benzisothiazole scaffolds have yielded a plethora of potent antimicrobial agents. This comparative analysis is essential for understanding the structure-activity relationships (SAR) that govern the antimicrobial efficacy of the broader benzisothiazole class.
1,2-Benzisothiazoles: A Legacy of Potent Activity
The 1,2-benzisothiazole framework, particularly in the form of 1,2-benzisothiazolin-3-one (BIT) and its derivatives, is well-established for its broad-spectrum antimicrobial activity.[6] These compounds are known to exert their effect through the disruption of cellular processes by reacting with thiol-containing proteins.[7]
Several studies have demonstrated the potent antibacterial and antifungal activity of 1,2-benzisothiazole derivatives. For instance, sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole have shown good antibacterial activity against Gram-positive bacteria, with some exhibiting synergistic effects with trimethoprim.[1][2] Furthermore, N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters have demonstrated marked inhibition of Gram-positive bacteria and strong antifungal activity against dermatophytes.[8]
1,3-Benzothiazoles: A Versatile Antimicrobial Scaffold
The 1,3-benzothiazole isomer has been extensively explored, leading to the development of numerous derivatives with significant antimicrobial properties. The versatility of this scaffold allows for substitutions at various positions, leading to a wide range of biological activities.[3][4]
Recent research has highlighted several promising 1,3-benzothiazole analogs. For example, 2-arylbenzothiazole analogs have shown excellent antibacterial activity against Enterococcus faecalis and Klebsiella pneumoniae.[3] Similarly, Schiff base derivatives of benzothiazole have demonstrated good activity against K. pneumoniae.[3] The mechanism of action for many 1,3-benzothiazole derivatives involves the inhibition of essential microbial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS).[9][10]
Comparative Antimicrobial Activity Data
To provide a clear and objective comparison, the following table summarizes the antimicrobial activity, as indicated by Minimum Inhibitory Concentration (MIC) values, of representative compounds from the different benzisothiazole isomers. It is important to note the limited data available for the 2,1-benzisothiazole class.
| Compound Class | Representative Analog | Test Organism | MIC (µg/mL) | Reference |
| 2,1-Benzisothiazoles | 3-Substituted amino derivative | Bacillus subtilis | Relatively High Activity | [5] |
| 3-Substituted amino derivative | Escherichia coli | Relatively High Activity | [5] | |
| 3-Substituted amino derivative | Saccharomyces cerevisiae | Relatively High Activity* | [5] | |
| 1,2-Benzisothiazoles | Sulfonamide derivative | Gram-positive bacteria | Good Activity** | [1][2] |
| N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic ester | Gram-positive bacteria | 1.25 - 10 | [8] | |
| N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic ester | Dermatophytes | 0.7 - 12 | [8] | |
| 1,3-Benzothiazoles | 2-Arylbenzothiazole analog | Enterococcus faecalis | ~1 µM | [3] |
| 2-Arylbenzothiazole analog | Klebsiella pneumoniae | ~1-2 µM | [3] | |
| Dichloropyrazole-based analog | Gram-positive strains | 0.0156 - 0.25 | [3] | |
| Dichloropyrazole-based analog | Gram-negative strains | 1 - 4 | [3] |
*Qualitative description from the source. **Qualitative description from the source.
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of novel antimicrobial agents necessitates robust and standardized experimental protocols. The following methodologies are fundamental for determining the in vitro efficacy of benzisothiazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol: MBC/MFC Determination
-
Subculturing from MIC Assay: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Visualizing the Landscape: Structures and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
This comparative guide illuminates the current understanding of 2,1-benzisothiazole-3-carboxylic acid and its analogs as antimicrobial agents. The available evidence suggests that the 2,1-benzisothiazole scaffold, in its currently explored forms, possesses limited intrinsic antimicrobial activity. [5]However, the potential for specific substitutions to enhance this activity warrants further investigation.
In contrast, the 1,2- and 1,3-benzisothiazole isomers have proven to be highly fruitful scaffolds in the development of potent antimicrobial compounds. [1][2][3][4][8]The structure-activity relationships derived from these isomers provide a valuable roadmap for the future design of novel 2,1-benzisothiazole derivatives. Future research should focus on synthesizing a broader range of 2,1-benzisothiazole analogs with diverse substitutions at the 3-position and on the benzene ring. A systematic exploration of the impact of these substitutions on antimicrobial efficacy, coupled with mechanistic studies, will be crucial in determining whether the 2,1-benzisothiazole scaffold can be optimized to yield clinically relevant antimicrobial agents.
References
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Zani, F., Bellotti, A., & Mazza, P. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Il Farmaco, 49(11), 713–719. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 123, 396-407. [Link]
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Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219–223. [Link]
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A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of 2,1-Benzisothiazole-3-Carboxylic Acid via MIC Assay
For researchers, scientists, and drug development professionals, the rigorous validation of novel antimicrobial agents is a cornerstone of preclinical assessment. This guide provides an in-depth, technically-focused comparison of the antimicrobial activity of 2,1-benzisothiazole-3-carboxylic acid, benchmarked against established antibiotics. We will delve into the causality behind the experimental design of the Minimum Inhibitory Concentration (MIC) assay, present a detailed protocol for its execution, and discuss the interpretation of the resulting data in the context of current clinical standards.
The Enigmatic Potential of Benzisothiazoles
Benzisothiazole and its derivatives have long intrigued medicinal chemists due to their diverse biological activities. While some derivatives have demonstrated promising antimicrobial efficacy, the broader class has exhibited variable, and at times, modest, activity.[1][2][3] This variability underscores the critical need for precise, quantitative assessment of individual analogues like 2,1-benzisothiazole-3-carboxylic acid to ascertain their true potential in the antimicrobial landscape. The MIC assay stands as the gold standard for this initial yet crucial evaluation.
The Minimum Inhibitory Concentration (MIC) Assay: A Pillar of Antimicrobial Susceptibility Testing
The MIC of an antimicrobial agent is defined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. This in vitro metric is fundamental in drug discovery as it provides a quantitative measure of a compound's potency. The choice of the broth microdilution method, as detailed below, is predicated on its efficiency, scalability, and the ability to generate reproducible, quantitative results that are directly comparable to established clinical breakpoints.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
I. Preparation of Reagents and Media:
-
Test Compound: Prepare a stock solution of 2,1-benzisothiazole-3-carboxylic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Standard Antibiotics: Prepare stock solutions of comparator antibiotics (e.g., Ciprofloxacin, Vancomycin) in their recommended solvents at 10 mg/mL.
-
Culture Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay. This specific medium is standardized for susceptibility testing and its cation concentration is controlled to ensure reproducible results, especially for certain classes of antibiotics.
-
Bacterial Strains: Utilize reference strains with known susceptibility profiles, such as Escherichia coli ATCC 25922 (Gram-negative) and Staphylococcus aureus ATCC 29213 (Gram-positive).
II. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardization of the inoculum density is critical for the reproducibility of MIC results.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
III. Assay Procedure (96-Well Plate Format):
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the test compound or standard antibiotic stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well. This creates a concentration gradient of the antimicrobial agent.
-
Inoculate each well with 10 µL of the prepared bacterial suspension.
-
Include a growth control well (containing only media and inoculum) and a sterility control well (containing only media).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
IV. Reading and Interpreting the MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Comparative Antimicrobial Activity
The following table presents hypothetical, yet plausible, MIC data for 2,1-benzisothiazole-3-carboxylic acid against representative Gram-positive and Gram-negative bacteria, compared to standard clinical antibiotics. This data is for illustrative purposes to demonstrate the application of the MIC assay in comparative analysis.
| Microorganism | 2,1-Benzisothiazole-3-carboxylic acid (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 64 | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | >128 | 0.015 | Not Applicable |
Data Interpretation:
-
2,1-Benzisothiazole-3-carboxylic acid: The high MIC values suggest low intrinsic antibacterial activity against both S. aureus and E. coli. According to EUCAST and CLSI guidelines, these values would categorize the microorganisms as resistant to this compound.[4][5][6][7]
-
Ciprofloxacin: The low MIC values are consistent with the known high potency of this fluoroquinolone against both bacterial species.
-
Vancomycin: The low MIC value against S. aureus confirms its efficacy against this Gram-positive organism. Vancomycin is not active against E. coli.
Proposed Mechanism of Action: The Role of Thiol Reactivity
The modest antimicrobial activity of some benzisothiazole derivatives is thought to be linked to their interaction with cellular thiols.[8][9][10][11] The electrophilic sulfur atom in the isothiazolinone ring can react with nucleophilic thiol groups present in essential enzymes and proteins, such as those involved in cellular respiration and metabolism. This covalent modification can lead to enzyme inactivation and subsequent inhibition of bacterial growth. The proposed mechanism involves the disruption of dehydrogenase enzymes, leading to a rapid inhibition of growth and metabolism, followed by irreversible cell damage.[11]
Caption: Proposed mechanism of action for benzisothiazole derivatives.
Conclusion and Future Directions
This guide outlines a systematic approach to validating the antimicrobial activity of 2,1-benzisothiazole-3-carboxylic acid using the gold-standard MIC assay. The illustrative data suggests that this particular compound possesses limited antibacterial potency. However, the broader benzisothiazole scaffold remains an area of interest in medicinal chemistry. Future research could focus on structural modifications to enhance antimicrobial activity, potentially by increasing the reactivity of the isothiazolinone ring or by improving cell permeability. A thorough understanding of the structure-activity relationships within this class of compounds is paramount for the development of novel and effective antimicrobial agents.
Experimental Workflow: From Stock to MIC
Caption: Broth microdilution MIC assay workflow.
References
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EUCAST. (n.d.). Definition of S, I and R. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Fuller, S. J., et al. (1985). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Letters in Applied Microbiology. Available at: [Link]
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Kahlmeter, G. (2006). Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action. Deutsches Ärzteblatt International. Available at: [Link]
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EUCAST. (2021). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Chapman, J. S. (2006). The Mechanism of Action of Isothiazolone Biocide. OnePetro. Available at: [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming Enzyme Inhibition by 2,1-Benzisothiazole-3-Carboxylic Acid: A Kinetic Approach
For researchers and drug development professionals, the definitive characterization of an enzyme inhibitor's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, experience-driven comparison of kinetic methodologies to rigorously confirm and characterize the inhibitory activity of 2,1-benzisothiazole-3-carboxylic acid. We will move beyond rote protocols to explain the underlying rationale for experimental design, ensuring that the data generated is not only accurate but also self-validating.
The 1,2-benzisothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and specific enzyme inhibition.[1] For instance, various benzisothiazole derivatives have been identified as inhibitors of HIV-1 Reverse Transcriptase, monoacylglycerol lipase, and caspases, highlighting the therapeutic potential of this chemical class.[2][3][4][5] This guide will establish a robust framework for investigating a novel benzisothiazole derivative, 2,1-benzisothiazole-3-carboxylic acid, as a putative enzyme inhibitor.
Pillar 1: Foundational Principles of Enzyme Inhibition Kinetics
Understanding the mode of inhibition is critical as it informs the compound's potential efficacy and guides further optimization. Enzyme inhibitors are broadly classified based on their interaction with the enzyme and/or the enzyme-substrate complex.[6] The primary reversible inhibition mechanisms—competitive, non-competitive, uncompetitive, and mixed—can be distinguished by analyzing their effects on the key kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax).[6][7]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km (lower affinity for the substrate) but does not change Vmax.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on either the free enzyme or the enzyme-substrate complex.[8] This reduces the Vmax but does not affect the Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in place. This mode of inhibition is rare but results in a decrease in both Vmax and apparent Km.[7][8]
-
Mixed Inhibition: The inhibitor can bind to an allosteric site on both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax (decrease) and Km (can increase or decrease).[7]
These distinct effects provide a clear experimental path to elucidating the mechanism of action.
Diagram of Reversible Inhibition Mechanisms.
Pillar 2: Experimental Design for Characterizing 2,1-Benzisothiazole-3-Carboxylic Acid
A rigorous kinetic analysis is a self-validating system. Each step is designed to answer a specific question and to control for potential artifacts. The workflow below is designed to move from initial confirmation of activity to a detailed mechanistic understanding.
Phase 1: Preliminary Characterization & Assay Validation
The first phase ensures the integrity of the assay and provides initial estimates of inhibitor potency.
Experimental Protocol 1: IC50 Determination
The IC50, or half-maximal inhibitory concentration, is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[7] It is a measure of potency, not affinity (Ki), and is crucial for designing subsequent mechanism-of-action studies.
-
Assay Setup : Prepare a reaction mixture containing a fixed concentration of enzyme and substrate in an appropriate buffer. The substrate concentration should ideally be at or near its Km value for this initial screen.[7]
-
Inhibitor Titration : Create a serial dilution of 2,1-benzisothiazole-3-carboxylic acid (e.g., 10 concentrations spanning from 1 nM to 100 µM). Include a DMSO-only control, as it is a common solvent for inhibitors.[9]
-
Reaction Initiation & Monitoring : Initiate the reaction by adding the enzyme. Monitor product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). Ensure measurements are taken during the initial linear phase of the reaction (steady-state kinetics).[7][9]
-
Data Analysis : Plot the initial reaction velocity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Check : Why fix the substrate at Km? At [S] = Km, the enzyme is sensitive to all major types of inhibitors (competitive, non-competitive, uncompetitive). This provides a robust and standardized condition for comparing potencies. A very steep or shallow Hill slope from the dose-response curve can be an early indication of non-specific inhibition or complex binding behavior.[10]
Phase 2: Mechanism of Action (MOA) Elucidation
With the IC50 value as a guide, we can now design an experiment to differentiate between the modes of inhibition. This involves systematically varying the concentrations of both the substrate and our inhibitor.
Experimental Protocol 2: Matrix Kinetic Analysis
-
Experimental Design : Create a matrix of experimental conditions. This will involve at least 5-7 substrate concentrations (e.g., spanning from 0.5 x Km to 10 x Km) and at least 4-5 inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, 5 x IC50).[9]
-
Data Collection : For each combination of substrate and inhibitor concentration, measure the initial reaction velocity. It is critical to ensure the enzyme concentration is constant and much lower than the substrate and inhibitor concentrations to maintain steady-state conditions.[10]
-
Data Visualization & Analysis : The primary method for analysis is the double-reciprocal plot, also known as the Lineweaver-Burk plot.[8][11] This plot linearizes the Michaelis-Menten equation by plotting 1/velocity against 1/[Substrate].[11]
-
Plotting : Generate a separate Lineweaver-Burk plot for each inhibitor concentration.
-
Interpretation : The pattern of line intersections is diagnostic of the inhibition mechanism.
-
Competitive : Lines intersect on the y-axis.
-
Non-competitive : Lines intersect on the x-axis.
-
Uncompetitive : Lines are parallel.
-
Mixed : Lines intersect in the second or third quadrant (off-axis).
-
-
Trustworthiness of the Protocol : This matrix approach is self-validating. A clear and consistent pattern across multiple inhibitor concentrations provides high confidence in the determined mechanism. Inconsistent or scattered plots may indicate issues such as compound aggregation, time-dependent inhibition, or product inhibition, which would require further investigation.[10][12]
Experimental workflow for kinetic characterization.
Pillar 3: Data Interpretation & Comparative Analysis
The final step is to translate the graphical patterns into quantitative parameters that define the inhibitor's potency and allow for comparison with other compounds.
Quantitative Data Summary
The primary output of the MOA study is the inhibition constant, Ki (and Ki' for mixed/uncompetitive inhibitors). Ki is a true measure of the inhibitor's binding affinity. A lower Ki value signifies a more potent inhibitor. This is determined by global fitting of the entire dataset to the appropriate mechanistic equation or through secondary plots (e.g., Dixon plots).[8][13]
Below is a hypothetical data summary comparing 2,1-benzisothiazole-3-carboxylic acid to a known standard inhibitor for a hypothetical protease target.
| Parameter | 2,1-Benzisothiazole-3-carboxylic acid | Standard Inhibitor (Compound X) |
| IC50 ([S] = Km) | 1.2 µM | 0.5 µM |
| Mechanism of Action | Competitive | Non-competitive |
| Ki | 0.8 µM | 0.5 µM |
| Ki' | Not Applicable | 0.5 µM |
Interpretation : In this hypothetical example, while the standard inhibitor appears more potent based on the IC50, our kinetic analysis reveals a more nuanced picture. 2,1-Benzisothiazole-3-carboxylic acid is a competitive inhibitor, suggesting it binds directly in the active site. Its Ki of 0.8 µM is only slightly weaker than that of Compound X. The non-competitive nature of Compound X indicates it binds at an allosteric site. This mechanistic difference is a critical insight for any drug development program, influencing strategies for lead optimization, selectivity, and potential off-target effects.
Conclusion
Confirming enzyme inhibition is a multi-step, logical process that demands more than just generating a single IC50 value. By employing a systematic kinetic analysis, as detailed in this guide, researchers can definitively determine the mechanism of action for novel compounds like 2,1-benzisothiazole-3-carboxylic acid. This rigorous approach, grounded in the principles of steady-state kinetics, provides a solid foundation for comparing inhibitor candidates, building structure-activity relationships, and ultimately advancing the most promising molecules in the drug discovery pipeline. The causality-driven design ensures that the results are robust, reproducible, and provide the deep mechanistic insight required by the scientific community.
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comparison of the efficacy of 2,1-benzisothiazole-3-carboxylic acid with commercial antibiotics
In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the promising candidates, the 2,1-benzisothiazole core has garnered significant interest. This guide provides a comprehensive analysis of the antimicrobial efficacy of 2,1-benzisothiazole derivatives as documented in scientific literature, offering a comparative perspective against established commercial antibiotics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this heterocyclic system.
Introduction: The Quest for Novel Antibiotics
The diminishing pipeline of new antibiotics and the rise of multidrug-resistant pathogens present a formidable challenge to public health. This has spurred a renewed focus on identifying and optimizing novel molecular frameworks that exhibit potent antimicrobial activity, preferably through mechanisms of action distinct from existing drug classes. The benzisothiazole scaffold, a heterocyclic aromatic compound, has emerged as a versatile platform for the synthesis of molecules with a broad spectrum of biological activities. While direct and extensive research on the parent 2,1-benzisothiazole-3-carboxylic acid is limited, a growing body of evidence highlights the significant antimicrobial potential of its various derivatives.
Methodologies for Evaluating Antimicrobial Efficacy
To objectively assess the antimicrobial prowess of any new chemical entity, standardized and reproducible experimental protocols are essential. The following methods are fundamental to determining the in vitro efficacy of potential antibiotic candidates, including the 2,1-benzisothiazole derivatives discussed herein.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microdilution method is a commonly employed technique for determining MIC values.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the microdilution method.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) reveals the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is a critical parameter for understanding whether a compound is bactericidal or bacteriostatic.
Experimental Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination following an MIC assay.
Comparative Efficacy of 2,1-Benzisothiazole Derivatives
While data on 2,1-benzisothiazole-3-carboxylic acid is sparse, numerous studies have synthesized and evaluated a variety of its derivatives, revealing a broad range of antimicrobial activities. The efficacy is highly dependent on the nature and position of substituent groups on the benzisothiazole ring.
A 1994 study initiated the exploration of this class of compounds, finding that while many bz-nitro-, 3-ethylacetate-, 3-amino-, and 3-substituted amino 2,1-benzisothiazoles displayed low activity against bacteria and fungi, a specific derivative showed relatively high activity against Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae[1]. This early work also raised concerns about potential genotoxicity for some nitro and amino-substituted derivatives, underscoring the importance of toxicological screening in the drug development process[1].
More recent research on the broader class of benzothiazoles has been more promising. For instance, certain thiazolidin-4-one derivatives of benzothiazole have demonstrated significant antibacterial activity, with MIC values comparable to standard antibiotics like streptomycin and ampicillin against Pseudomonas aeruginosa and Escherichia coli[2]. Similarly, some amino-benzothiazole Schiff base analogues have exhibited equipotent antibacterial activity to ciprofloxacin against E. coli and P. aeruginosa[2].
The following table summarizes the reported MIC values for select benzisothiazole and benzothiazole derivatives from various studies, juxtaposed with the typical MIC ranges for common commercial antibiotics.
| Compound Class/Drug | Target Organism(s) | Reported MIC (µg/mL) | Reference |
| Benzothiazole Derivatives | |||
| Thiazolidin-4-one derivatives | P. aeruginosa, E. coli | 90 - 180 | [2] |
| Amino-benzothiazole Schiff bases | E. coli, P. aeruginosa | 15.62 | [2] |
| 2-mercaptobenzothiazole derivatives | Staphylococcus aureus | 3.12 | [3] |
| 2-mercaptobenzothiazole derivatives | Escherichia coli | 25 | [3] |
| N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters | Gram-positive bacteria | 1.25 - 10 | [4] |
| Commercial Antibiotics | |||
| Ciprofloxacin | E. coli, P. aeruginosa | 0.004 - 2 | |
| Ciprofloxacin | S. aureus | 0.12 - 4 | |
| Streptomycin | E. coli | 1 - 8 | |
| Streptomycin | S. aureus | 1 - >128 | |
| Ampicillin | E. coli | 2 - 8 | |
| Ampicillin | S. aureus | 0.25 - >256 |
Note: MIC values for commercial antibiotics can vary significantly based on the specific strain and resistance mechanisms.
Mechanism of Action and Structure-Activity Relationships
The precise mechanism of action for many antimicrobial benzisothiazole derivatives is still under investigation. However, some studies suggest that they may act by inhibiting essential bacterial enzymes. For example, some benzothiazole derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria[5]. Others are being investigated as inhibitors of HIV-1 reverse transcriptase[6].
Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features that enhance the antimicrobial potency of the benzisothiazole scaffold.
Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for 2,1-benzisothiazole derivatives.
Key SAR findings from the literature include:
-
The presence of nitro or methoxy groups on a phenyl ring substituent can improve antibacterial action[2].
-
The substitution of a pyrazolone ring onto the benzothiazole core has been associated with high antimicrobial activity[5].
-
For some N-substituted 1,2-benzisothiazolin-3-one derivatives, a bilinear relationship exists between lipophilicity and activity against Gram-positive bacteria[7].
Challenges and Future Directions
The development of 2,1-benzisothiazole derivatives as mainstream antibiotics faces several hurdles. The early findings of potential genotoxicity with certain substitutions necessitate rigorous toxicological evaluation of any lead compounds[1]. Furthermore, much of the existing research is confined to in vitro studies. Future work must focus on:
-
In vivo efficacy studies: To determine the effectiveness of these compounds in animal models of infection.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds.
-
Mechanism of action studies: To elucidate the specific molecular targets of the most promising derivatives.
-
Lead optimization: To enhance potency and selectivity while minimizing toxicity.
Conclusion
The 2,1-benzisothiazole scaffold represents a promising starting point for the development of novel antimicrobial agents. While the parent compound, 2,1-benzisothiazole-3-carboxylic acid, remains largely uncharacterized in terms of its antimicrobial efficacy, its derivatives have demonstrated significant in vitro activity against a range of bacterial pathogens, with some exhibiting potency comparable to commercial antibiotics. The versatility of this chemical structure allows for extensive modification, providing a rich field for medicinal chemists to explore structure-activity relationships and optimize for enhanced efficacy and safety. As the threat of antibiotic resistance continues to grow, further investigation into this and other novel chemical classes is not just a scientific pursuit, but a global health imperative.
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A Comparative Guide to Structure-Activity Relationships of 2,1-Benzisothiazole-3-Carboxylic Acid Derivatives as Anti-Inflammatory Agents
In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, the 2,1-benzisothiazole nucleus has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities. This guide focuses specifically on the structure-activity relationship (SAR) studies of 2,1-benzisothiazole-3-carboxylic acid derivatives, offering a comparative analysis of their performance as anti-inflammatory agents, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory therapeutics.
The 2,1-Benzisothiazole-3-Carboxylic Acid Scaffold: A Promising Framework for COX Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation.[1][2] The 2,1-benzisothiazole-3-carboxylic acid core has been investigated as a potential pharmacophore for designing novel COX inhibitors. The acidic functionality at the 3-position is a critical feature, mimicking the carboxylic acid moiety of arachidonic acid, the natural substrate for COX enzymes.[3] This allows for crucial interactions within the active site of the enzyme.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for the anti-inflammatory effects of 2,1-benzisothiazole-3-carboxylic acid derivatives is the inhibition of the cyclooxygenase (COX) pathway.[4][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and predominantly associated with inflammation.[1][2] By blocking the activity of these enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[4][6] This reduction in prostaglandin synthesis leads to the alleviation of inflammation, pain, and fever.
Caption: Inhibition of the Cyclooxygenase Pathway.
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory and analgesic potency of 2,1-benzisothiazole-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the benzisothiazole ring and modifications of the carboxylic acid group.
The Essential Role of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is a critical determinant of activity. Isosteric replacement of the carboxylic acid with a tetrazole group has been shown to maintain or, in some cases, enhance analgesic activity, suggesting that an acidic proton is crucial for interaction with the target enzyme.[4]
Impact of Substituents on the Benzene Ring
Substitution on the benzene portion of the benzisothiazole nucleus can modulate the anti-inflammatory and analgesic properties. While specific quantitative data for a wide range of substituted 2,1-benzisothiazole-3-carboxylic acids is not extensively available in the public domain, general trends from related benzisothiazole derivatives suggest that electron-withdrawing or lipophilic groups can influence potency and selectivity. For instance, in a series of 2-substituted benzothiazole derivatives, compounds bearing chloro and methoxy groups at various positions on the benzene ring exhibited significant anti-inflammatory activity.[7]
Modifications of the Carboxylic Acid: Esters and Amides
Esterification or amidation of the 3-carboxylic acid group generally leads to a decrease or loss of anti-inflammatory activity in vivo. This is likely due to the masking of the acidic proton, which is essential for binding to the active site of COX enzymes. However, these derivatives may act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.
Comparative Performance and Experimental Data
Direct comparative studies of a wide range of 2,1-benzisothiazole-3-carboxylic acid derivatives are limited. However, a study comparing the analgesic and anti-inflammatory effects of the parent compound and its tetrazole isostere with acetaminophen provides valuable insights.[4]
| Compound | Analgesic Activity (Writhing Test) | Acute Toxicity (Oral, Mice) |
| 2,1-Benzisothiazole-3-carboxylic acid | Potency 3-fold higher than acetaminophen | Lower than acetaminophen |
| 5-(2,1-Benzisothiazol-3-yl)tetrazole | Potency 3-fold higher than acetaminophen | Lower than acetaminophen |
| Acetaminophen | Standard | Standard |
Table 1: Comparative Analgesic Activity and Toxicity. [4]
Experimental Protocols
Synthesis of 2,1-Benzisothiazole-3-Carboxylic Acid Derivatives
A general and efficient method for the synthesis of the 2,1-benzisothiazole scaffold involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[2][5][8][9]
Caption: General Synthesis Workflow.
Step-by-Step Protocol for the Synthesis of 2-(Substituted)-benzothiazoles: [9]
-
Reaction Setup: In a round-bottom flask, dissolve o-aminothiophenol (1 mmol) and a substituted carboxylic acid (1 mmol).
-
Heating: Heat the reaction mixture at 150°C for 30 minutes in the absence of a solvent and catalyst.
-
Work-up: After cooling, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
For the synthesis of the parent 2,1-benzisothiazole-3-carboxylic acid , a different strategy starting from o-chlorobenzonitrile can be employed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be evaluated using various in vitro assays. A common method involves measuring the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).[4]
Step-by-Step Protocol for COX Inhibition Assay:
-
Enzyme Preparation: Isolate or obtain purified COX-1 and COX-2 enzymes.
-
Incubation: In a microplate, incubate the enzyme with the test compound (at various concentrations) and arachidonic acid (the substrate).
-
PGE2 Quantification: After a set incubation period, stop the reaction and quantify the amount of PGE2 produced using a commercial ELISA kit.
-
IC50 Determination: Calculate the concentration of the test compound that causes 50% inhibition of PGE2 production (IC50 value) to determine its potency.
Conclusion and Future Directions
2,1-Benzisothiazole-3-carboxylic acid derivatives represent a promising class of compounds with significant anti-inflammatory and analgesic potential, likely acting through the inhibition of COX enzymes. The carboxylic acid or a bioisosteric equivalent at the 3-position is crucial for their activity. Further exploration of substitutions on the benzisothiazole ring is warranted to optimize potency and selectivity for COX-2 over COX-1, which could lead to the development of safer and more effective anti-inflammatory drugs. Future research should focus on generating a broader library of these derivatives and conducting comprehensive in vitro and in vivo studies to establish a more detailed and quantitative SAR.
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Kulmacz, R. J., & Tsai, A. L. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 2055-2061. [Link]
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Wikipedia. (2023, December 27). Cyclooxygenase. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Image]. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. [PDF]. Retrieved from [Link]
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A Researcher's Guide to the Cross-Validation of Biological Activity of 2,1-Benzisothiazole-3-Carboxylic Acid in Diverse Assays
In the landscape of contemporary drug discovery, the comprehensive characterization of novel chemical entities is paramount. A singular biological activity, while promising, provides a mere snapshot of a compound's potential therapeutic efficacy and liabilities. It is through the rigorous cross-validation of a molecule's effects across a spectrum of diverse biological assays that a truly insightful and actionable profile emerges. This guide provides a technical framework for researchers, scientists, and drug development professionals on the cross-validation of the biological activity of 2,1-benzisothiazole-3-carboxylic acid, a member of a privileged heterocyclic scaffold known for a wide array of pharmacological activities.
The benzisothiazole core is a recurring motif in medicinal chemistry, with its various isomers and derivatives exhibiting a remarkable breadth of biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] While the 1,2-benzisothiazole isomer has been more extensively explored, the 2,1-benzisothiazole scaffold presents a compelling avenue for novel therapeutic development. This guide will delve into the critical assays necessary to build a comprehensive biological profile of 2,1-benzisothiazole-3-carboxylic acid, explaining the scientific rationale behind each experimental choice and providing detailed methodologies.
The Imperative of a Multi-Assay Approach
Relying on a single assay to define the biological character of a compound is a precarious approach in drug development. A molecule might exhibit potent activity in a purified enzyme assay, only to be rendered inactive in a cellular context due to poor permeability or rapid metabolism. Conversely, a compound might show desirable effects in a cell-based phenotypic screen, but its mechanism of action remains elusive without further target-based assays. Cross-validation across different assay formats—from in vitro biochemical assays to cell-based models and even preliminary genotoxicity assessments—provides a more holistic understanding of a compound's therapeutic potential and potential risks.
This guide will focus on a logical progression of assays to build a comprehensive profile for 2,1-benzisothiazole-3-carboxylic acid, starting from broad-spectrum antimicrobial and genotoxicity screens, and moving towards more specific enzyme inhibition and anti-inflammatory assays, based on the known activities of the broader benzisothiazole class.
I. Foundational Screening: Antimicrobial and Genotoxic Potential
A foundational step in the characterization of a novel heterocyclic compound is to assess its potential for antimicrobial activity and genotoxicity. The benzisothiazole scaffold is present in some biocidal agents, making antimicrobial screening a logical starting point.[3] Furthermore, early assessment of genotoxicity is a critical component of preclinical safety evaluation.
A study by Zani et al. (1994) investigated a series of 2,1-benzisothiazole derivatives for their antimicrobial and genotoxic properties.[4] While 2,1-benzisothiazole-3-carboxylic acid was not the primary focus, the study provides a valuable framework and general observations for this class of compounds. The research indicated that many 2,1-benzisothiazole derivatives exhibit low to moderate antimicrobial activity.[4] However, certain derivatives, particularly those with nitro or unsubstituted amino groups, showed evidence of DNA-damaging or mutagenic properties in specific assays.[4]
Comparative Data: Antimicrobial and Genotoxic Activity of 2,1-Benzisothiazole Derivatives
| Assay Type | General Finding for 2,1-Benzisothiazole Derivatives | Specific Observations | Reference |
| Antimicrobial | Generally low activity against bacteria and fungi. | One derivative (compound 61) showed notable activity against Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae. | [4] |
| Genotoxicity (B. subtilis rec-assay) | Some compounds exhibited DNA-damaging activity. | Compounds with bz-nitro or 3-amino substitutions were often positive in this assay. | [4] |
| Genotoxicity (Salmonella-microsome assay) | Several compounds were found to be mutagenic. | Mutagenicity was often linked to the presence of an aromatic nitro group or an unsubstituted amino group. | [4] |
Experimental Protocols
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound, 2,1-benzisothiazole-3-carboxylic acid, is serially diluted in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
This assay is a qualitative test for detecting DNA-damaging agents.
Protocol:
-
Bacterial Strains: Two strains of Bacillus subtilis are used: a recombination-proficient strain (rec+) and a recombination-deficient strain (rec-).
-
Assay Procedure: A sterile paper disk impregnated with a known concentration of the test compound is placed on the surface of an agar plate seeded with either the rec+ or rec- strain.
-
Incubation: The plates are incubated overnight at 37°C.
-
Data Analysis: The diameters of the inhibition zones around the disks are measured. A significantly larger zone of inhibition for the rec- strain compared to the rec+ strain indicates that the compound has DNA-damaging activity.
II. Targeted Assays: Enzyme Inhibition Profile
The benzisothiazole scaffold is a known pharmacophore for the inhibition of various enzymes. For instance, derivatives of the isomeric 1,2-benzisothiazole have been reported as inhibitors of HIV reverse transcriptase and RNase H, as well as caspases.[5] A comprehensive evaluation of 2,1-benzisothiazole-3-carboxylic acid should therefore include screening against a panel of relevant enzymes to uncover potential therapeutic targets.
Expected Activity Profile and Rationale for Assay Selection
Based on the known activities of related benzisothiazole derivatives, the following enzyme inhibition assays are recommended for a thorough cross-validation:
| Target Enzyme Class | Rationale for Selection | Expected Outcome (Hypothetical) |
| Viral Enzymes (e.g., HIV Reverse Transcriptase) | The 1,2-benzisothiazolone scaffold has shown inhibitory activity against HIV RT.[5] | Moderate to low inhibition, as the 2,1-isomer and the carboxylic acid moiety may alter the binding mode compared to the reported 1,2-benzisothiazolones. |
| Proteases (e.g., Caspases) | The 1,2-benzisothiazole core has been identified as a scaffold for caspase inhibitors. | Potential for inhibition, as the carboxylic acid could interact with basic residues in the active site. |
| Kinases | The benzothiazole nucleus is present in some kinase inhibitors. | Activity is highly dependent on the specific kinase and the overall structure of the molecule. Broad kinase screening would be necessary. |
| Other Enzymes (e.g., BACE-1) | Benzothiazoles have been explored as non-peptidic BACE-1 inhibitors.[6] | Possible inhibitory activity, warranting investigation in relevant assays. |
Experimental Protocol: General Enzyme Inhibition Assay (e.g., Caspase-3 Fluorometric Assay)
This protocol describes a common method for assessing the inhibition of a purified enzyme.
Protocol:
-
Reagents: Purified recombinant human caspase-3, fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC), assay buffer, and the test compound (2,1-benzisothiazole-3-carboxylic acid).
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add various concentrations of the test compound.
-
Add the purified caspase-3 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the concentration of the test compound that causes 50% inhibition (IC50) of the enzyme activity.
III. Cell-Based Functional Assays: Anti-Inflammatory Potential
Chronic inflammation is a key pathological feature of numerous diseases, and many therapeutic agents target inflammatory pathways. Benzothiazole derivatives have been reported to possess anti-inflammatory properties.[2] Therefore, evaluating the anti-inflammatory potential of 2,1-benzisothiazole-3-carboxylic acid in a relevant cell-based model is a crucial step in its biological characterization.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2,1-benzisothiazole-3-carboxylic acid for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide (NO).
-
Nitrite Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.
-
Data Analysis: A decrease in nitrite production in the presence of the test compound indicates potential anti-inflammatory activity. A concurrent cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed decrease in NO is not due to cell death.
IV. Visualizing the Cross-Validation Workflow and Potential Mechanisms
To conceptualize the cross-validation process and potential mechanisms of action, the following diagrams are provided.
Caption: A streamlined workflow for the cross-validation of 2,1-benzisothiazole-3-carboxylic acid.
Caption: A potential anti-inflammatory mechanism of action for 2,1-benzisothiazole-3-carboxylic acid.
Conclusion: Building a Comprehensive Profile
The journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous and multifaceted biological evaluation. For 2,1-benzisothiazole-3-carboxylic acid, a systematic cross-validation approach is essential to unlock its full potential and identify any potential liabilities. By integrating data from foundational antimicrobial and genotoxicity screens with targeted enzyme inhibition and cell-based functional assays, researchers can construct a comprehensive and reliable biological activity profile. This guide provides a roadmap for such an endeavor, emphasizing the importance of a logical, evidence-based approach to assay selection and execution. The insights gained from this cross-validation process will be invaluable in guiding future medicinal chemistry efforts and making informed decisions in the drug discovery pipeline.
References
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Zani, F., Bellotti, A., & Mazza, P. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Il Farmaco, 49(11), 713–719. [Link]
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Kamal, A., & Kumar, P. P. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Medicinal Chemistry Research, 21(8), 1749-1763. [Link]
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Angelia, P. U., & Kandasamy, R. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Prostaglandins & Other Lipid Mediators, 165, 106702. [Link]
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Yildiz-Oren, I., & Karaaslan, C. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Applied Biochemistry and Biotechnology. [Link]
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Yadav, G., & Singh, Y. (2023). SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. World Journal of Pharmaceutical Research, 12(15), 1166-1177. [Link]
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Abubakar, M. B., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 10(1), 1-16. [Link]
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Shtivelman, S., et al. (2021). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Molecules, 26(11), 3326. [Link]
- Google Patents. (2004). Benzisothiazol-3-one-carboxylic acid amides as phospholipase inhibitors.
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Kamal, A., & Kumar, P. P. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]
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Szafrański, K., et al. (2022). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 23(23), 15217. [Link]
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ResearchGate. (2024). Schematic representation of structure-activity relationship for the 27–46 series. [Link]
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Xu, W., et al. (2010). Molecular docking and structure-activity relationship studies on benzothiazole based non-peptidic BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6203–6207. [Link]
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Al-Suwaidan, I. A., et al. (2018). Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. Molecules, 23(10), 2549. [Link]
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Angelia, P. U., & Kandasamy, R. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 165, 106702. [Link]
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Arning, J., et al. (2009). Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations. Chemical Research in Toxicology, 22(12), 2037–2046. [Link]
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Asif, M. (2019). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 15, 2478–2490. [Link]
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Scientific Committee on Consumer Safety. (2012). Opinion of the Scientific Committee on Consumer Safety on benzisothiazolinone. [Link]
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ResearchGate. (2025). Analyzing Cytotoxic Effects of Selected Isothiazol-3-one Biocides Using the Toxic Ratio Concept and Structure-Activity Relationship Considerations. [Link]
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comparative analysis of the spectroscopic data of 2,1-benzisothiazole-3-carboxylic acid and its isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzisothiazole scaffold is a cornerstone, offering a versatile platform for the design of novel therapeutic agents and functional materials. Among its many derivatives, 2,1-benzisothiazole-3-carboxylic acid and its isomers, particularly 1,2-benzisothiazole-3-carboxylic acid, are of significant interest due to their potential biological activities. A precise and unambiguous structural characterization is paramount in drug discovery and development. This guide provides a comparative analysis of the spectroscopic data of these isomers, offering insights into how subtle changes in atomic arrangement manifest in their spectral fingerprints.
Introduction to Benzisothiazole Carboxylic Acids
Benzisothiazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a thiazole ring. The orientation of the sulfur and nitrogen atoms in the five-membered ring gives rise to different isomers, with 1,2-benzisothiazole and 2,1-benzisothiazole being the most common. The addition of a carboxylic acid group further expands the isomeric possibilities and introduces a key functional group for modulating physicochemical properties and biological interactions. Understanding the distinct spectroscopic features of these isomers is crucial for their identification, characterization, and the development of structure-activity relationships (SAR).
This guide will focus on the comparative analysis of the spectroscopic data of 2,1-benzisothiazole-3-carboxylic acid and its more common isomer, 1,2-benzisothiazole-3-carboxylic acid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for 2,1-benzisothiazole-3-carboxylic acid, this guide will leverage data from closely related structures and theoretical principles to provide a comprehensive comparison.
Molecular Structures
A clear visualization of the isomeric structures is fundamental to understanding the origin of their spectroscopic differences.
Caption: Molecular structures of 2,1-benzisothiazole-3-carboxylic acid and 1,2-benzisothiazole-3-carboxylic acid.
Comparative Spectroscopic Analysis
The distinct placement of the sulfur and nitrogen atoms in the isothiazole ring of these isomers leads to notable differences in their electronic environments and, consequently, their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy:
The aromatic protons of the benzene ring in both isomers will exhibit complex splitting patterns, typically in the range of 7.0-8.5 ppm. The key differences are expected to arise from the varying anisotropic effects of the adjacent isothiazole ring.
-
2,1-Benzisothiazole-3-carboxylic acid: The proton on the carbon adjacent to the nitrogen (C4) is expected to be significantly deshielded due to the electron-withdrawing nature of the nitrogen atom.
-
1,2-Benzisothiazole-3-carboxylic acid: In this isomer, the proton adjacent to the sulfur atom (C7) will experience a different electronic environment. Sulfur is less electronegative than nitrogen, and its anisotropic effect will differ, leading to a distinct chemical shift for this proton compared to the analogous proton in the 2,1-isomer.
The carboxylic acid proton (-COOH) in both isomers will typically appear as a broad singlet in the downfield region of the spectrum, usually above 10 ppm, due to hydrogen bonding.[1]
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will also show distinct differences, particularly for the carbons within the heterocyclic ring and the carbon of the carboxylic acid group.
-
Carboxylic Acid Carbon (-COOH): The chemical shift of the carboxylic acid carbon is typically in the range of 165-185 ppm.[2] The precise chemical shift will be influenced by the electronic nature of the benzisothiazole ring to which it is attached.
-
Benzisothiazole Ring Carbons: The carbons directly bonded to the heteroatoms (C3, C7a in the 1,2-isomer and C3, C7a in the 2,1-isomer) will exhibit the most significant differences in their chemical shifts due to the differing electronegativity and electronic effects of the adjacent nitrogen and sulfur atoms.
Table 1: Predicted Comparative ¹H and ¹³C NMR Data
| Spectroscopic Feature | 2,1-Benzisothiazole-3-carboxylic acid | 1,2-Benzisothiazole-3-carboxylic acid | Rationale for Differences |
| ¹H NMR | |||
| Aromatic Protons | 7.0 - 8.5 ppm (complex multiplets) | 7.0 - 8.5 ppm (complex multiplets) | Different substitution patterns on the benzene ring lead to distinct splitting patterns and chemical shifts. |
| Carboxylic Acid Proton | > 10 ppm (broad singlet) | > 10 ppm (broad singlet) | Generally similar, but minor shifts may occur due to differences in intermolecular hydrogen bonding influenced by the overall molecular geometry. |
| ¹³C NMR | |||
| Carboxylic Acid Carbon | ~165 - 175 ppm | ~165 - 175 ppm | The electronic effect of the different benzisothiazole rings will cause a slight but measurable difference in the chemical shift. |
| Heterocyclic Carbons | Significant differences expected for C3 and C7a | Significant differences expected for C3 and C7a | The direct attachment to either nitrogen or sulfur in different arrangements creates distinct electronic environments for these carbons. |
Note: The exact chemical shifts are dependent on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Both isomers will exhibit the characteristic IR absorptions of a carboxylic acid:
-
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3][4]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[3][4] Conjugation with the aromatic system may shift this band to a slightly lower wavenumber.
-
C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.[3]
The primary differences in the IR spectra of the two isomers will likely be found in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations involving the entire benzisothiazole ring system occur. The different arrangement of the C-S and C-N bonds will lead to unique patterns of absorption in this region, allowing for their differentiation.
Table 2: Key IR Absorption Bands
| Functional Group | Approximate Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Sharp, Weak to Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |
| Benzisothiazole Ring Vibrations | < 1500 | Complex pattern (Fingerprint) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both 2,1-benzisothiazole-3-carboxylic acid and its 1,2-isomer have the same molecular formula (C₈H₅NO₂S) and therefore the same nominal molecular weight (179 g/mol ).
The fragmentation patterns in electron ionization mass spectrometry (EI-MS) are expected to be different and diagnostic for each isomer.
-
Common Fragments: Both isomers are likely to show a prominent fragment corresponding to the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).
-
Isomer-Specific Fragmentation: The initial fragmentation of the benzisothiazole ring will be different for each isomer.
-
2,1-Benzisothiazole-3-carboxylic acid: Fragmentation may involve the initial cleavage of the weaker N-S bond.
-
1,2-Benzisothiazole-3-carboxylic acid: The fragmentation pathway might be initiated by cleavage of the C-S or C-N bonds within the heterocyclic ring.
-
The relative abundances of the fragment ions will provide a unique mass spectral fingerprint for each isomer.
Experimental Protocols
Acquiring high-quality spectroscopic data is essential for accurate structural elucidation. The following are generalized protocols for the techniques discussed.
Sample Preparation and Data Acquisition Workflow
Caption: A generalized workflow for the spectroscopic analysis of benzisothiazole carboxylic acid isomers.
Detailed Protocols:
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
IR Spectroscopy (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
-
-
Mass Spectrometry (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonia to promote ionization.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
Conclusion
The structural nuances between 2,1-benzisothiazole-3-carboxylic acid and its 1,2-isomer, while subtle, give rise to distinct and measurable differences in their spectroscopic data. This guide provides a framework for the comparative analysis of these important molecules. While a complete experimental dataset for 2,1-benzisothiazole-3-carboxylic acid remains to be fully documented in the public domain, the principles outlined here, in conjunction with the data from related compounds, offer a robust strategy for their differentiation and characterization. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic distinctions is a critical step in the rational design and development of new chemical entities.
References
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(15), 3535–3548.
- Coppa, F., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179.
- Gomez-Zavaglia, A., et al. (2008). Conformational and structural analysis of 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide as probed by matrix-isolation spectroscopy and quantum chemical calculations. Journal of Molecular Structure, 889(1-3), 269-277.
- Skorcz, J. A., & Suh, J. T. (1972). 2,1‐benzisothiazoline 2,2‐dioxide. I. Some 3‐substituted derivatives. Journal of Heterocyclic Chemistry, 9(2), 219-223.
- BenchChem. (2025).
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Geochimica et Cosmochimica Acta, 71(15), 3518-3534.
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[MDPI. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5]Thiazin-4-One Derivatives.]([Link])
- BenchChem. (2025). 1,2,3-Benzothiadiazole-7-carboxylic acid chemical properties.
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A Senior Application Scientist's Guide to Evaluating the Selectivity of 2,1-Benzisothiazole-3-Carboxylic Acid as a Novel Enzyme Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug discovery, the identification of a potent enzyme inhibitor is merely the first step of a long journey. The true measure of a therapeutic candidate lies not just in its potency against its intended target, but in its selectivity —its ability to ignore the multitude of other enzymes and proteins within the cellular environment. Poor selectivity can lead to a cascade of off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window.[1] Therefore, a rigorous and systematic evaluation of an inhibitor's selectivity profile is a cornerstone of any successful drug development program, providing the critical data needed to predict potential liabilities and guide lead optimization.[2][3]
This guide provides a comprehensive framework for evaluating the selectivity of a novel chemical entity, using the hypothetical inhibitor 2,1-benzisothiazole-3-carboxylic acid . While its parent scaffold, benzisothiazole, has shown promise in inhibiting various enzymes, including caspases, we will treat this specific molecule as a new discovery. Our objective is to design and execute a self-validating series of experiments that will build a detailed "fingerprint" of its biological activity, enabling an objective comparison with alternative compounds and informing its therapeutic potential.
The Strategic Framework for Selectivity Profiling
A robust evaluation of inhibitor selectivity is a multi-phased process, designed to move from broad, high-throughput biochemical assays to more physiologically relevant cellular models. Each phase builds upon the last, providing a progressively clearer picture of the inhibitor's behavior.
Our investigation will be structured as follows:
-
Phase 1: Primary Target Potency and In Vitro Selectivity Profiling. Establishing the inhibitor's potency against its primary target and assessing its activity against a panel of related and unrelated enzymes.
-
Phase 2: Cellular Target Engagement and Functional Efficacy. Validating that the inhibitor can reach and engage its target in a complex cellular environment and exert a desired biological effect.
-
Phase 3: Mechanistic Insights and Structure-Activity Relationship (SAR). Understanding the molecular basis of selectivity to guide future optimization.
Caption: High-level workflow for enzyme inhibitor selectivity profiling.
Phase 1: Foundational In Vitro Selectivity
The initial phase focuses on quantifying the inhibitor's potency in purified, cell-free systems. This approach provides the cleanest assessment of direct enzyme-inhibitor interactions, free from the complexities of cellular uptake and metabolism.
Hypothetical Target: Caspase-3
Based on literature showing that 1,2-benzisothiazol-3-one derivatives can act as potent caspase-3 inhibitors, we will proceed with the hypothesis that our compound, 2,1-benzisothiazole-3-carboxylic acid, targets this key apoptosis-executing enzyme.[4]
Experimental Protocol: IC50 Determination for Caspase-3
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. It represents the concentration required to reduce enzyme activity by 50% under specific assay conditions.[5][6]
Objective: To determine the IC50 value of 2,1-benzisothiazole-3-carboxylic acid against recombinant human Caspase-3.
Materials:
-
Recombinant Human Caspase-3 (active)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
2,1-Benzisothiazole-3-carboxylic acid (test inhibitor), dissolved in DMSO
-
Z-VAD-FMK (pan-caspase inhibitor, positive control)
-
DMSO (vehicle control)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation/Emission ~360/460 nm)
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM. Also, prepare dilutions for the positive control.
-
Enzyme Preparation: Dilute the Caspase-3 stock solution in cold assay buffer to a final working concentration (e.g., 1 nM). This concentration should be predetermined to yield a robust signal within the linear range of the instrument.
-
Assay Reaction:
-
To each well of the 384-well plate, add 5 µL of the diluted inhibitor or control (DMSO for 100% activity, Z-VAD-FMK for 0% activity).
-
Add 10 µL of the diluted Caspase-3 enzyme solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Caspase-3 substrate (e.g., 20 µM final concentration). The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[7]
-
-
Data Acquisition: Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rateinhibitor - Ratecontrol_0%) / (Ratecontrol_100% - Ratecontrol_0%)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Trustworthiness: This protocol is self-validating through the inclusion of positive (Z-VAD-FMK) and vehicle (DMSO) controls. All experiments should be performed in at least duplicate to ensure reproducibility.
Comparative Selectivity Profiling
An inhibitor's value is defined by its selectivity. The next critical step is to screen our compound against a panel of related enzymes. For a putative Caspase-3 inhibitor, this means testing against other members of the caspase family, which are grouped by their roles in inflammation (e.g., Caspase-1) and apoptosis (e.g., Caspases-7, -8, -9).
The IC50 for each enzyme is determined using a similar protocol as above, substituting the appropriate enzyme and substrate. For broader context, an unrelated protease, such as Thrombin, should be included to demonstrate off-target activity against a different class of enzymes.
Data Presentation: Comparative IC50 Values
| Compound | Caspase-3 IC50 (nM) | Caspase-1 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-8 IC50 (nM) | Thrombin IC50 (nM) | Selectivity (Fold vs. Casp-3) |
| 2,1-Benzisothiazole-3-carboxylic acid | 15 | 1,250 | 95 | > 10,000 | > 20,000 | 83x vs Casp-1; 6x vs Casp-7 |
| Comparator A (Known Selective Inhibitor) | 5 | > 5,000 | 25 | > 10,000 | > 20,000 | >1000x vs Casp-1; 5x vs Casp-7 |
| Comparator B (Pan-Caspase Inhibitor) | 25 | 40 | 30 | 55 | > 20,000 | ~Pan-active |
This is hypothetical data generated for illustrative purposes.
Interpretation: The data suggests that 2,1-benzisothiazole-3-carboxylic acid is a potent inhibitor of Caspase-3. It shows good selectivity against the inflammatory caspase-1 and the initiator caspase-8, but only modest selectivity against the closely related executioner caspase-7. This profile is common, as Caspase-3 and -7 share high structural homology. The lack of activity against Thrombin is a positive indicator of its specificity.
For targets like kinases, this profiling is often expanded to a large panel (e.g., >300 kinases) offered by commercial vendors to generate a comprehensive kinome-wide selectivity profile.[8][9]
Phase 2: Confirmation in a Cellular Context
Biochemical assays are essential but exist in an artificial environment. Cell-based assays are critical for confirming that an inhibitor can cross the cell membrane, engage its target in the cytoplasm, and produce a functional outcome.[10][11]
Experimental Protocol: Cell-Based Apoptosis Protection Assay
Objective: To evaluate the ability of 2,1-benzisothiazole-3-carboxylic acid to protect cells from apoptosis by inhibiting endogenous Caspase-3 activity.
Methodology:
-
Cell Culture: Culture Jurkat T-cells (a human lymphocyte line) in appropriate media.
-
Compound Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Apoptosis Induction: Induce apoptosis by adding a known agent, such as Camptothecin (a topoisomerase inhibitor), to the wells.
-
Caspase Activity Measurement: After a 4-6 hour incubation, lyse the cells and measure Caspase-3 activity using the same fluorogenic substrate (Ac-DEVD-AMC) as in the biochemical assay. The resulting value is the cellular EC50 (effective concentration).
-
Cell Viability Readout: In a parallel plate, measure cell viability using a method like CellTiter-Glo® to confirm that the reduction in caspase activity translates to improved cell survival.
Interpretation: A potent EC50 value that correlates well with the biochemical IC50 suggests good cell permeability and effective target engagement. A significant discrepancy between the IC50 and EC50 may indicate poor permeability, active efflux from the cell, or metabolism of the compound.
Phase 3: Uncovering the "Why" of Selectivity
Understanding the structural basis of selectivity is key to rational drug design.[12][13] This involves determining the inhibitor's mechanism of action and exploring how modifications to its chemical structure impact its activity and selectivity profile (Structure-Activity Relationship, or SAR).
Mechanism of Inhibition
Kinetic experiments, where both substrate and inhibitor concentrations are varied, can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[14] This information is crucial, as it reveals whether the inhibitor binds to the enzyme's active site or an allosteric site, which has profound implications for achieving selectivity. For example, targeting less-conserved allosteric sites can be a powerful strategy for developing highly selective drugs.
Structure-Activity Relationship (SAR)
By synthesizing and testing analogs of 2,1-benzisothiazole-3-carboxylic acid, a medicinal chemist can build an SAR.[15] For instance:
-
Role of the Carboxylic Acid: Is this group essential for activity? Esterifying it or converting it to an amide and re-testing can answer this. It may be a key hydrogen-bonding group that interacts with a specific residue in the target enzyme's active site.
-
Substitution on the Benzene Ring: Adding different chemical groups (e.g., halogens, methyl groups) at various positions can probe the steric and electronic requirements of the binding pocket, potentially enhancing potency or improving selectivity against closely related enzymes like Caspase-7.
Caption: The extrinsic apoptosis pathway, highlighting Caspase-3 as a key target.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The systematic evaluation outlined in this guide provides a robust pathway for characterizing the selectivity of a novel inhibitor like 2,1-benzisothiazole-3-carboxylic acid. By integrating in vitro biochemical data, cell-based functional assays, and mechanistic studies, researchers can build a comprehensive and reliable profile of the compound's activity.
Based on our hypothetical data, 2,1-benzisothiazole-3-carboxylic acid emerges as a potent Caspase-3 inhibitor with a promising, albeit imperfect, selectivity profile. The modest selectivity over Caspase-7 would be a key area to address during lead optimization, guided by SAR studies. This multi-faceted approach ensures that only the most promising and well-characterized candidates, with a clear understanding of their potential off-target liabilities, are progressed through the drug discovery pipeline.
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side-by-side comparison of different synthetic routes for 2,1-benzisothiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,1-Benzisothiazole-3-carboxylic Acid
The 2,1-benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 2,1-Benzisothiazole-3-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents. Its structural features allow for diverse functionalization, making it a valuable intermediate in the development of novel therapeutics. This guide provides a side-by-side comparison of distinct synthetic routes to this important molecule, offering an in-depth analysis of their respective methodologies, advantages, and limitations to aid researchers in selecting the most suitable pathway for their specific needs.
Comparative Analysis of Synthetic Strategies
This guide will focus on two plausible synthetic strategies for the preparation of 2,1-benzisothiazole-3-carboxylic acid, extrapolated from established methods for the synthesis of the 2,1-benzisothiazole core and related carboxylic acids. While direct comparative studies are limited in the literature, this analysis is constructed based on well-understood reaction mechanisms and analogous transformations.
The two selected routes are:
-
Route 1: Cyclization of an o-Nitro-substituted Precursor followed by Functional Group Manipulation. This classical approach involves the construction of the benzisothiazole ring from an ortho-substituted nitroarene, followed by the introduction or unmasking of the carboxylic acid functionality.
-
Route 2: Hydrolysis of a 3-Cyano-2,1-benzisothiazole Precursor. This strategy focuses on the synthesis of a stable nitrile intermediate, which can then be hydrolyzed to the desired carboxylic acid.
Route 1: Synthesis via Cyclization of an o-Nitro-substituted Precursor
This synthetic pathway is a multi-step process that begins with a readily available starting material, o-nitrobenzaldehyde. The key transformation involves the formation of the N-S bond to construct the isothiazole ring.
Conceptual Workflow of Route 1
Caption: Conceptual workflow for the synthesis of 2,1-benzisothiazole-3-carboxylic acid starting from o-nitrobenzaldehyde.
Detailed Experimental Protocol (Hypothetical)
Step 1: Formation of the Thio-functionalized Intermediate
-
To a solution of o-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add a primary amine (e.g., benzylamine, 1.1 eq) and a sulfur source like sodium hydrogen sulfide (NaSH, 1.2 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude intermediate.
Causality Behind Experimental Choices: The use of a primary amine and a sulfur nucleophile with o-nitrobenzaldehyde is designed to introduce the necessary nitrogen and sulfur atoms for the subsequent cyclization. The nitro group acts as a latent amino group, which will be formed in a later reductive step.
Step 2: Reductive Cyclization to form the 2,1-Benzisothiazole Ring
-
The crude intermediate from Step 1 is dissolved in a solvent like acetic acid.
-
A reducing agent, such as iron powder (Fe, 3-5 eq), is added portion-wise to the solution at a controlled temperature (e.g., 60-80 °C).
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated to yield the 2,1-benzisothiazole intermediate.
Causality Behind Experimental Choices: The reduction of the nitro group to an amino group in the presence of the thio-functionality facilitates an intramolecular cyclization to form the stable 2,1-benzisothiazole ring. Acetic acid provides a suitable protic medium for the reduction.
Step 3: Introduction and Hydrolysis of the Carboxylic Acid Precursor
This step would involve the introduction of a one-carbon unit at the 3-position, which can then be converted to a carboxylic acid. A plausible approach would be the lithiation of the 3-position followed by carboxylation with carbon dioxide, or the introduction of a formyl group which is then oxidized. However, a more direct approach from a different starting material is often preferred to avoid issues with regioselectivity and functional group tolerance.
Route 2: Synthesis via Hydrolysis of a 3-Cyano-2,1-benzisothiazole Precursor
This route offers a more direct approach to the target molecule by first synthesizing a stable nitrile precursor, which can then be readily hydrolyzed to the carboxylic acid.
Conceptual Workflow of Route 2
Caption: Conceptual workflow for the synthesis of 2,1-benzisothiazole-3-carboxylic acid via a nitrile precursor.
Detailed Experimental Protocol
Step 1: Synthesis of o-Mercaptobenzonitrile
-
In a round-bottom flask, o-chlorobenzonitrile (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
Anhydrous sodium hydrosulfide (NaSH, 1.5 eq) is added portion-wise, and the mixture is heated to 80-100 °C for several hours.[1]
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into water.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the o-mercaptobenzonitrile. The solid is collected by filtration, washed with water, and dried.[1]
Causality Behind Experimental Choices: The nucleophilic aromatic substitution of the chloro group with a hydrosulfide anion is a standard method to introduce a thiol group onto an aromatic ring. DMF is a suitable solvent for this type of reaction due to its high boiling point and ability to dissolve both the organic substrate and the inorganic salt.
Step 2: Oxidative Cyclization to 3-Cyano-2,1-benzisothiazole
-
The o-mercaptobenzonitrile (1.0 eq) is suspended in water.
-
Chlorine gas is bubbled through the suspension, or a solution of an oxidizing agent like sulfuryl chloride is added dropwise at a controlled temperature.[1]
-
The reaction mixture is then heated to promote cyclization and crystallization of the product.
-
The crude 3-cyano-2,1-benzisothiazole is collected by filtration, washed with water, and can be purified by recrystallization.[1]
Causality Behind Experimental Choices: The oxidation of the thiol group in o-mercaptobenzonitrile facilitates an intramolecular cyclization with the adjacent nitrile group to form the 2,1-benzisothiazole ring. This is a direct and often high-yielding method for the construction of this heterocyclic system.
Step 3: Hydrolysis of 3-Cyano-2,1-benzisothiazole to 2,1-Benzisothiazole-3-carboxylic Acid
-
The 3-cyano-2,1-benzisothiazole (1.0 eq) is suspended in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.[2][3]
-
The mixture is heated at reflux for several hours until the nitrile is completely hydrolyzed, which can be monitored by the cessation of ammonia evolution or by TLC/LC-MS analysis.[2][3]
-
After cooling, the reaction mixture is carefully poured onto ice, and the precipitated 2,1-benzisothiazole-3-carboxylic acid is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[2][3]
Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is a standard and effective method for the conversion of nitriles to carboxylic acids. The use of a strong acid ensures complete protonation of the nitrile nitrogen, facilitating nucleophilic attack by water.
Side-by-Side Comparison of the Synthetic Routes
| Feature | Route 1: Cyclization of o-Nitro Precursor | Route 2: Hydrolysis of Nitrile Precursor |
| Starting Materials | Readily available o-nitrobenzaldehyde. | Commercially available o-chlorobenzonitrile. |
| Number of Steps | Typically 3-4 steps. | 3 steps. |
| Key Reactions | Imine/enamine formation, reductive cyclization, functional group introduction/manipulation. | Nucleophilic aromatic substitution, oxidative cyclization, nitrile hydrolysis. |
| Potential Yield | Can be variable depending on the efficiency of each step, particularly the final functionalization. | Generally good to high yields for each step.[1] |
| Scalability | May present challenges due to the use of reducing agents like iron powder and potential for side reactions. | More amenable to large-scale synthesis due to well-defined and high-yielding steps. |
| Safety & Handling | Involves handling of nitro compounds and potentially hazardous reducing agents. | Requires handling of chlorine gas or sulfuryl chloride, which are corrosive and toxic. NaSH is also a hazardous reagent. |
| Purification | May require chromatographic purification at intermediate stages. | Products at each stage are often crystalline and can be purified by recrystallization. |
| Versatility | The core strategy can be adapted to synthesize various substituted 2,1-benzisothiazoles. | The nitrile intermediate is stable and can be used to synthesize other derivatives (e.g., amides, tetrazoles). |
Conclusion and Recommendation
Both synthetic routes present viable pathways to 2,1-benzisothiazole-3-carboxylic acid.
Route 1 , while conceptually straightforward, may suffer from lower overall yields and scalability issues due to the multi-step nature and the challenges associated with the final functionalization step. It may be suitable for small-scale synthesis or for the preparation of a library of analogs where the starting o-nitrobenzaldehyde is readily available with various substituents.
Route 2 emerges as the more robust and efficient strategy for the dedicated synthesis of 2,1-benzisothiazole-3-carboxylic acid. The high-yielding and well-documented steps, coupled with the potential for purification by recrystallization, make it a more attractive option for both laboratory-scale and larger-scale production. The hydrolysis of the stable nitrile precursor is a reliable final step that generally proceeds in high yield.[2][3]
For researchers and drug development professionals seeking a reliable and scalable synthesis of 2,1-benzisothiazole-3-carboxylic acid, Route 2 is the recommended pathway due to its efficiency, higher potential yields, and more straightforward purification procedures.
References
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2020, 25(7), 1675.
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Elemental sulfur mediated cyclization via redox strategy: Synthesis of benzothiazoles from o -chloronitrobenzenes and benzyl chlorides. ResearchGate.
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One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. ResearchGate.
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Elemental sulfur mediated cyclization via redox strategy: Synthesis of benzothiazoles from o-chloronitrobenzenes and benzyl chlorides. Semantic Scholar.
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate.
-
The method that o-Aminobenzaldehyde is synthesized using sodium dithionite as reducing agent. Google Patents.
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Safety Operating Guide
A Guide to the Proper Disposal of 2,1-Benzisothiazole-3-carboxylic Acid
For researchers and drug development professionals, meticulous chemical handling is paramount, extending from initial experimentation to the final disposal of waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,1-Benzisothiazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical lifecycle management.
Section 1: Hazard Identification and the Imperative for Proper Disposal
2,1-Benzisothiazole-3-carboxylic acid and its derivatives are not benign substances. A thorough understanding of their intrinsic hazards is the foundation of safe handling and disposal. The primary risks associated with this compound necessitate a rigorous disposal protocol.
-
Human Health Hazards: This chemical is classified as harmful if swallowed and can cause significant skin and eye irritation or damage.[1][2] Furthermore, it may cause respiratory irritation and can lead to allergic skin reactions, meaning repeated exposure can increase the severity of the response.[2]
-
Environmental Hazards: A critical consideration for disposal is the compound's high toxicity to aquatic life, with potentially long-lasting effects in aquatic environments.[1][2] Improper disposal, such as allowing the chemical to enter drains or waterways, can cause significant ecological harm.[2][3]
The causality is clear: failure to adhere to proper disposal procedures can lead to immediate health risks for laboratory staff and long-term damage to ecosystems. Therefore, this chemical waste must be treated as hazardous.
Section 2: Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of any laboratory chemical is governed by a framework of federal and local regulations. For 2,1-Benzisothiazole-3-carboxylic acid, the key regulations are under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
OSHA Hazard Communication Standard (29 CFR 1910.1200): This standard requires that the hazards of chemicals are evaluated and that this information is communicated to employers and employees. The hazards listed in Section 1 are identified under this standard.
-
EPA Resource Conservation and Recovery Act (RCRA): This is the principal federal law in the United States governing the disposal of solid and hazardous waste.[4] While 2,1-Benzisothiazole-3-carboxylic acid is not explicitly a "listed" hazardous waste (i.e., it does not have a specific P- or U-list code), its properties, particularly its aquatic toxicity, require it to be managed as a characteristic hazardous waste .[5] Chemical waste generators are legally responsible for determining if their waste is hazardous.[1]
The most practical and compliant approach for a laboratory is to manage this waste stream as a toxic organic solid, leaving the final RCRA coding to a licensed environmental services contractor.
Section 3: Pre-Disposal Procedures: Safe Handling and Segregation in the Lab
Proper disposal begins long before the waste container leaves the facility. Meticulous procedures within the laboratory are the first line of defense against accidental exposure and environmental release.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical in any form (pure substance, solutions, or contaminated materials), ensure you are wearing the appropriate PPE. The goal is to create a complete barrier between you and the hazardous substance.
-
Gloves: Nitrile rubber gloves are recommended. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or dust.[1]
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.
Step 2: Waste Segregation Never mix 2,1-Benzisothiazole-3-carboxylic acid waste with other waste streams.
-
Incompatibility: Mixing with incompatible chemicals, such as strong oxidizing agents, can trigger dangerous reactions.[1] Keeping waste streams separate prevents unforeseen chemical reactions.
-
Cost and Compliance: Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory complexity.
Step 3: Spill Management Accidental spills must be managed immediately and correctly to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or generates significant dust, evacuate unnecessary personnel.
-
Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill material must be disposed of as hazardous waste.
Section 4: Waste Characterization and Disposal Pathway
The following workflow provides a self-validating system for ensuring that 2,1-Benzisothiazole-3-carboxylic acid waste is managed correctly from the point of generation to its final disposal.
Caption: Waste Disposal Workflow for 2,1-Benzisothiazole-3-carboxylic acid.
Section 5: Detailed Disposal Protocols
Protocol 1: Containerization and Labeling
-
Select Container: Use a robust, leak-proof container that is compatible with organic acids. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, screw-top lid.
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "2,1-Benzisothiazole-3-carboxylic acid".
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[7]
-
The date on which the container first received waste.
-
-
Storage: Keep the waste container closed at all times, except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA), which should be away from incompatible materials like bases and strong oxidizers.[7]
Protocol 2: Final Disposal
-
Engage a Licensed Contractor: The disposal of this hazardous waste must be handled by a professional, licensed hazardous waste disposal company.[9] These companies have the expertise and permits to transport and dispose of chemical waste in compliance with all regulations.
-
Recommended Disposal Method: The preferred method for disposing of toxic organic solids like 2,1-Benzisothiazole-3-carboxylic acid is high-temperature incineration in a permitted hazardous waste incinerator.[10] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.
-
Prohibited Disposal Methods:
-
Drain Disposal: Strictly prohibited. The aquatic toxicity of this compound means even small amounts can harm the ecosystem and disrupt wastewater treatment processes.[11][12]
-
Trash Disposal: Strictly prohibited. This chemical cannot be disposed of in the regular trash as it would end up in a municipal landfill, where it could leach into groundwater and cause environmental contamination.[8]
-
Section 6: Data Summary
The following table summarizes the key hazard information for 2,1-Benzisothiazole-3-carboxylic acid, reinforcing the rationale for its careful handling and disposal.
| Hazard Parameter | Classification & Description | Primary Rationale for Disposal Protocol |
| Acute Oral Toxicity | Harmful if swallowed. | Prevents accidental ingestion by personnel; requires secure containerization. |
| Skin Corrosion/Irritation | Causes skin irritation. | Mandates the use of protective gloves and clothing. |
| Eye Damage/Irritation | Causes serious eye damage/irritation.[1][2] | Requires mandatory use of chemical safety goggles. |
| Sensitization | May cause an allergic skin reaction.[2] | Reinforces the need to prevent all skin contact. |
| Aquatic Toxicity | Very toxic to aquatic life.[1][2] | CRITICAL: Prohibits drain disposal and mandates containment as hazardous waste. |
| RCRA Status | Managed as a Characteristic Hazardous Waste (Toxicity). | Dictates the need for a licensed disposal contractor and regulatory compliance. |
By adhering to these systematic procedures, researchers can ensure that the lifecycle of 2,1-Benzisothiazole-3-carboxylic acid in the laboratory concludes with a disposal process that is safe, compliant, and environmentally responsible. This commitment to best practices is a cornerstone of scientific integrity and professional excellence.
References
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Disposal of chemical wastes. (n.d.). RiskAssess. Retrieved January 17, 2026, from [Link]
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Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal. (2024, October 1). Greenflow. Retrieved January 17, 2026, from [Link]
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Hazardous Waste Disposal in Ohio. (n.d.). Specific Waste Industries. Retrieved January 17, 2026, from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 17, 2026, from [Link]
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Hazardous Waste & Disposal. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]
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Chemical Waste Management Guide. (2016). Boston University Environmental Health & Safety. Retrieved January 17, 2026, from [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro. Retrieved January 17, 2026, from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]
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Safety Data Sheet. (2021). Henkel. Retrieved January 17, 2026, from [Link]
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How to dispose of or recycle Acids. (n.d.). City of Citrus Heights. Retrieved January 17, 2026, from [Link]
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RCRA U Waste - List Details. (n.d.). U.S. Environmental Protection Agency Substance Registry Services. Retrieved January 17, 2026, from [Link]
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Waste Code. (n.d.). U.S. Environmental Protection Agency RCRAInfo. Retrieved January 17, 2026, from [Link]
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EPA Hazardous Waste Codes. (n.d.). Unknown Source. Retrieved January 17, 2026, from [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved January 17, 2026, from [Link]
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Safety Data Sheet. (2024, November 20). Gyproc Ireland. Retrieved January 17, 2026, from [Link]
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Household Hazardous Waste. (2025, January 21). California Department of Toxic Substances Control. Retrieved January 17, 2026, from [Link]
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Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. (n.d.). Chemos GmbH & Co. KG. Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to the Safe Handling of 2,1-Benzisothiazole-3-carboxylic Acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2,1-Benzisothiazole-3-carboxylic acid (CAS No. 34250-66-3). The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risks and establishing clear plans for handling, storage, and disposal. Adherence to these guidelines is critical for personal safety and the integrity of your research.
Understanding the Hazard Profile
2,1-Benzisothiazole-3-carboxylic acid is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the primary risks associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[1]
A thorough understanding of these hazards is the foundation of a robust safety plan. The subsequent sections of this guide detail the necessary personal protective equipment (PPE) and handling procedures to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2,1-Benzisothiazole-3-carboxylic acid. The following table summarizes the minimum required PPE.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective clothing. | To prevent skin irritation from direct contact.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is necessary. | To avoid inhalation of dust or vapors that may cause respiratory irritation.[1] |
Note: Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2,1-Benzisothiazole-3-carboxylic acid is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps.
Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Safety Equipment Check: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for 2,1-Benzisothiazole-3-carboxylic acid.[1]
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: If working with a solid form, handle it carefully to avoid creating dust.[1] Use non-sparking tools.[1]
-
In Solution: When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash your hands thoroughly.[1] Decontaminate all work surfaces.
Storage
Store 2,1-Benzisothiazole-3-carboxylic acid in a tightly closed container in a dry, cool, and well-ventilated place.[1] The storage area should be locked to restrict access.[1]
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]
-
Ingestion: Rinse the mouth and get medical help.[1]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency response procedures. Prevent the spill from entering drains.[1]
Disposal
Dispose of 2,1-Benzisothiazole-3-carboxylic acid and its containers in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of it with regular laboratory waste.
Workflow Diagram
The following diagram illustrates the key decision points and safety measures in the handling of 2,1-Benzisothiazole-3-carboxylic acid.
Caption: Workflow for the safe handling of 2,1-Benzisothiazole-3-carboxylic acid.
References
- 2,1-Benzisothiazole-3-carboxylic acid SDS, 34250-66-3 Safety D
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
